molecular formula C10H12O3 B1581985 4-Propoxybenzoic acid CAS No. 5438-19-7

4-Propoxybenzoic acid

Cat. No.: B1581985
CAS No.: 5438-19-7
M. Wt: 180.2 g/mol
InChI Key: GDFUWFOCYZZGQU-UHFFFAOYSA-N
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Description

4-Propoxybenzoic acid is a natural product found in Trianthema, Trianthema portulacastrum, and Daphne oleoides with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-propoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GDFUWFOCYZZGQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10202750
Record name p-Propoxybenzoic acid
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Molecular Weight

180.20 g/mol
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CAS No.

5438-19-7
Record name 4-Propoxybenzoic acid
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Record name p-Propoxybenzoic acid
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Record name 4-Propoxybenzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Propoxybenzoic Acid via Williamson Etherification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 4-propoxybenzoic acid, a valuable intermediate in the development of liquid crystals and other advanced materials. The primary focus is on the Williamson ether synthesis, a robust and versatile method for the formation of ethers. This document delves into the underlying mechanistic principles, provides a detailed, field-proven experimental protocol, and discusses key considerations for reaction optimization and product purification. Characterization data and safety protocols are also presented to ensure a thorough understanding and safe execution of this synthesis. This guide is intended for researchers, scientists, and professionals in the fields of organic chemistry, materials science, and drug development who require a practical and in-depth understanding of this important chemical transformation.

Introduction: The Significance of 4-Alkoxybenzoic Acids

4-Alkoxybenzoic acids are a class of organic compounds that have garnered significant interest due to their utility as building blocks in the synthesis of a wide array of functional materials.[1] Their defining structural feature is a carboxylic acid group and an alkoxy group at the para position of a benzene ring. This unique combination of a rigid aromatic core and a flexible alkyl chain imparts properties that are highly desirable in the field of materials science, particularly in the design of thermotropic liquid crystals.[2]

The length of the alkoxy chain plays a crucial role in determining the mesomorphic properties of these molecules, such as the temperature range and type of liquid crystalline phases (nematic, smectic) they exhibit.[1] The propoxy group, in particular, contributes to a favorable balance of molecular interactions, leading to the formation of stable liquid crystalline phases at accessible temperatures. The ability of the carboxylic acid moieties to form hydrogen-bonded dimers effectively elongates the molecular structure, further promoting the formation of these ordered, fluid phases.[3][4]

The Williamson Ether Synthesis: A Cornerstone of Ether Formation

The Williamson ether synthesis, first reported by Alexander Williamson in 1850, remains one of the most reliable and widely employed methods for preparing symmetrical and unsymmetrical ethers.[5] The reaction is a cornerstone of organic synthesis due to its broad applicability and generally high yields.[6][7]

Reaction Mechanism

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[8] The reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other substrate with a good leaving group (e.g., a tosylate).[5]

The synthesis of this compound from 4-hydroxybenzoic acid and a propyl halide involves two key steps:

  • Deprotonation: The phenolic proton of 4-hydroxybenzoic acid is acidic and can be removed by a suitable base to form a phenoxide ion. This deprotonation step is crucial as it generates a potent nucleophile.

  • Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of the propyl halide in a concerted SN2 fashion. This backside attack results in the displacement of the halide leaving group and the formation of the ether linkage.

Williamson_Ether_Synthesis

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step procedure for the synthesis of this compound. The protocol is designed to be self-validating, with clear explanations for each step.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-Hydroxybenzoic Acid138.1213.81 g0.101.0
1-Bromopropane123.0014.76 g (10.9 mL)0.121.2
Anhydrous Potassium Carbonate138.2120.73 g0.151.5
N,N-Dimethylformamide (DMF)-150 mL--
Diethyl Ether-As needed--
5% Hydrochloric Acid-As needed--
Saturated Sodium Chloride (Brine)-As needed--
Anhydrous Magnesium Sulfate-As needed--
Ethanol-As needed for recrystallization--
Deionized Water-As needed for recrystallization--
Reaction Setup and Procedure

Experimental_Workflow

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzoic acid (13.81 g, 0.10 mol), anhydrous potassium carbonate (20.73 g, 0.15 mol), and N,N-dimethylformamide (DMF, 150 mL).

    • Causality: Potassium carbonate is a mild base that is effective in deprotonating the phenolic hydroxyl group of 4-hydroxybenzoic acid to form the nucleophilic phenoxide. An excess is used to ensure complete deprotonation. DMF is an excellent polar aprotic solvent for SN2 reactions as it solvates the potassium cation, leaving the phenoxide anion highly reactive.[6]

  • Addition of Alkylating Agent: Slowly add 1-bromopropane (14.76 g, 10.9 mL, 0.12 mol) to the stirred reaction mixture at room temperature.

    • Causality: A slight excess of the alkylating agent is used to drive the reaction to completion. 1-Bromopropane is a primary alkyl halide, which is ideal for SN2 reactions and minimizes the competing E2 elimination side reaction.[8]

  • Reaction: Heat the reaction mixture to 70-80 °C using a heating mantle and stir for 4-6 hours.

    • Causality: Heating the reaction mixture increases the rate of the SN2 reaction. The specified temperature range provides sufficient energy for the reaction to proceed at a reasonable rate without promoting significant side reactions. The reaction time is typical for this type of Williamson ether synthesis.[7]

  • Work-up: After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into 500 mL of cold water and acidify to a pH of ~2 with 5% hydrochloric acid. A white precipitate will form.

    • Causality: Pouring the reaction mixture into water precipitates the product, which is sparingly soluble in water, and dissolves the inorganic salts. Acidification protonates any unreacted phenoxide and ensures the product is in its carboxylic acid form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration and wash the solid with copious amounts of water to remove any remaining DMF and inorganic salts. The crude product can be dried in a vacuum oven.

  • Purification by Recrystallization: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask. Slowly add hot deionized water dropwise until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[9][10]

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. An ethanol/water solvent system is ideal as this compound is soluble in hot ethanol and less soluble in cold water. Slow cooling promotes the formation of large, pure crystals.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum. A typical yield for this synthesis is in the range of 80-90%.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods and physical property measurements.

PropertyExpected Value
Appearance White crystalline solid
Molecular Formula C₁₀H₁₂O₃
Molar Mass 180.20 g/mol [3]
Melting Point 147-149 °C
¹H NMR (CDCl₃, 400 MHz) δ 10.5-12.0 (br s, 1H, COOH), 8.07 (d, J=8.8 Hz, 2H, Ar-H), 6.94 (d, J=8.8 Hz, 2H, Ar-H), 4.01 (t, J=6.6 Hz, 2H, OCH₂), 1.84 (m, 2H, CH₂), 1.05 (t, J=7.4 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 101 MHz) δ 172.0, 163.5, 132.5, 123.5, 114.5, 70.0, 22.5, 10.5
IR (KBr, cm⁻¹) 3300-2500 (O-H stretch, carboxylic acid), 2965, 2875 (C-H stretch, alkyl), 1680 (C=O stretch, carboxylic acid), 1605, 1510 (C=C stretch, aromatic), 1250, 1040 (C-O stretch, ether)[2][11]
Mass Spectrometry (EI) m/z (%): 180 (M⁺), 138, 121, 93, 65[12]

Safety and Handling

  • 4-Hydroxybenzoic Acid: May cause skin and eye irritation.

  • 1-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.

  • Potassium Carbonate: Causes serious eye irritation.

  • N,N-Dimethylformamide (DMF): Combustible liquid. Harmful in contact with skin or if inhaled. Causes serious eye irritation.

  • Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

Conclusion

The Williamson ether synthesis provides an efficient and reliable route to this compound. By understanding the SN2 mechanism and carefully controlling the reaction conditions, high yields of the desired product can be achieved. The detailed protocol and characterization data provided in this guide serve as a valuable resource for researchers and scientists working in the synthesis and application of liquid crystalline materials and other advanced organic compounds.

References

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. (n.d.). BioResources. Retrieved January 5, 2026, from [Link]

  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. (2025). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids. (n.d.). CONICET. Retrieved January 5, 2026, from [Link]

  • Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. (2025). Springer. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • This compound. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

  • This compound Mass Spectrum. (n.d.). NIST WebBook. Retrieved January 5, 2026, from [Link]

  • Williamson Ether Synthesis. (n.d.). Utah Tech University. Retrieved January 5, 2026, from [Link]

  • Williamson Ether Synthesis reaction. (n.d.). BYJU'S. Retrieved January 5, 2026, from [Link]

  • Williamson ether synthesis. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • EXPERIMENT 4 - Purification - Recrystallization of Benzoic acid. (n.d.). Retrieved January 5, 2026, from [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

Experimental protocol for 4-Propoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Propoxybenzoic Acid

This compound (C₁₀H₁₂O₃) is a white crystalline solid with a melting point of 144-146°C.[1] Its molecular structure, featuring a carboxylic acid group and a propoxy group on a benzene ring, makes it a versatile building block in organic synthesis.[2] The compound's utility is prominent in the synthesis of complex molecules where the propoxy moiety influences solubility and the carboxylic acid group provides a reactive handle for further chemical transformations.[2]

This guide will focus on a robust and widely applicable method for its synthesis: the Williamson ether synthesis. This method is favored for its reliability and adaptability in creating ethers from an alkoxide and an alkyl halide.[3][4][5]

Strategic Approach to Synthesis: The Williamson Etherification Pathway

The core of this protocol is the Williamson ether synthesis, an S_N2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[3][5] In the context of this compound synthesis, this involves the deprotonation of the hydroxyl group of a 4-hydroxybenzoic acid derivative to form a phenoxide, which then reacts with a propyl halide.

A critical consideration is the potential for the carboxylic acid group to interfere with the reaction. To circumvent this, a common strategy is to first protect the carboxylic acid via esterification. The ester is then subjected to the Williamson ether synthesis, followed by hydrolysis of the ester to yield the final carboxylic acid product. This multi-step approach ensures high yields and purity.

Synthesis_Strategy 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Esterification Esterification 4-Hydroxybenzoic Acid->Esterification Protection Methyl 4-Hydroxybenzoate Methyl 4-Hydroxybenzoate Esterification->Methyl 4-Hydroxybenzoate Williamson Ether Synthesis Williamson Ether Synthesis Methyl 4-Hydroxybenzoate->Williamson Ether Synthesis Alkylation Methyl 4-Propoxybenzoate Methyl 4-Propoxybenzoate Williamson Ether Synthesis->Methyl 4-Propoxybenzoate Hydrolysis Hydrolysis Methyl 4-Propoxybenzoate->Hydrolysis Deprotection This compound This compound Hydrolysis->this compound

Caption: Overall synthetic strategy for this compound.

In-Depth Experimental Protocol

This protocol is divided into three main stages: esterification of 4-hydroxybenzoic acid, Williamson ether synthesis, and hydrolysis to the final product.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PurityNotes
4-Hydroxybenzoic AcidC₇H₆O₃138.12≥99%Starting material
MethanolCH₃OH32.04AnhydrousSolvent and reactant
Sulfuric AcidH₂SO₄98.08ConcentratedCatalyst
Sodium HydroxideNaOH40.00Pellets, ≥97%Base
1-IodopropaneC₃H₇I169.99≥99%Alkylating agent
AcetoneC₃H₆O58.08AnhydrousSolvent
Diethyl Ether(C₂H₅)₂O74.12AnhydrousExtraction solvent
Hydrochloric AcidHCl36.46ConcentratedFor acidification
Sodium BicarbonateNaHCO₃84.01Saturated solutionFor neutralization
BrineNaCl(aq)-Saturated solutionFor washing
Anhydrous Magnesium SulfateMgSO₄120.37-Drying agent
Stage 1: Esterification of 4-Hydroxybenzoic Acid (Fischer Esterification)

This step protects the carboxylic acid group as a methyl ester to prevent unwanted side reactions.[6]

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 13.8 g (0.1 mol) of 4-hydroxybenzoic acid and 100 mL of anhydrous methanol.

  • Stir the mixture to dissolve the solid.

  • Carefully add 2 mL of concentrated sulfuric acid dropwise to the stirring solution.

  • Heat the mixture to reflux and maintain for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of ice-cold water. A white precipitate of methyl 4-hydroxybenzoate will form.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a mixture of ethanol and water to obtain pure methyl 4-hydroxybenzoate.

  • Dry the purified product in a vacuum oven.

Stage 2: Williamson Ether Synthesis of Methyl 4-Propoxybenzoate

This is the key ether formation step.[5][7][8]

Procedure:

  • In a 250 mL three-necked round-bottom flask fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve 15.2 g (0.1 mol) of methyl 4-hydroxybenzoate in 100 mL of anhydrous acetone.

  • Add 15.0 g (0.11 mol) of anhydrous potassium carbonate to the solution.

  • Heat the mixture to a gentle reflux with vigorous stirring.

  • Through the dropping funnel, add 20.4 g (0.12 mol) of 1-iodopropane dropwise over 30 minutes.

  • Continue refluxing the reaction mixture for 12-18 hours, monitoring the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.

  • Remove the acetone from the filtrate using a rotary evaporator to yield the crude methyl 4-propoxybenzoate as an oil or low-melting solid.

Stage 3: Hydrolysis of Methyl 4-Propoxybenzoate

The final step is the deprotection of the carboxylic acid.

Procedure:

  • To the crude methyl 4-propoxybenzoate, add a solution of 12.0 g (0.3 mol) of sodium hydroxide in 100 mL of water and 50 mL of ethanol.

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

  • Dilute the remaining aqueous solution with 100 mL of water and wash with 50 mL of diethyl ether to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 1-2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to yield pure this compound.

  • Dry the final product in a vacuum oven. The expected melting point is 144-146°C.[1]

Reaction Mechanisms and Scientific Rationale

Fischer Esterification

The esterification of 4-hydroxybenzoic acid is an acid-catalyzed equilibrium reaction.[6] The excess of methanol serves to shift the equilibrium towards the product side, maximizing the yield of the methyl ester. Sulfuric acid acts as a proton source, activating the carbonyl group of the carboxylic acid towards nucleophilic attack by methanol.

Williamson Ether Synthesis

This reaction proceeds via an S_N2 mechanism.[3][5] The weakly acidic phenolic proton of methyl 4-hydroxybenzoate is deprotonated by the base (potassium carbonate) to form a more nucleophilic phenoxide ion. This phenoxide then attacks the primary carbon of 1-iodopropane, displacing the iodide leaving group and forming the ether linkage. The use of a polar aprotic solvent like acetone is ideal as it solvates the cation of the base but does not strongly solvate the nucleophile, thus enhancing its reactivity.

Williamson_Mechanism cluster_0 Deprotonation cluster_1 SN2 Attack Phenolic OH Phenolic OH Phenoxide Ion Phenoxide Ion Phenolic OH->Phenoxide Ion K2CO3 Transition State Transition State Phenoxide Ion->Transition State + Propyl Iodide Ether Product Ether Product Transition State->Ether Product - Iodide

Caption: Mechanism of the Williamson ether synthesis.

Safety and Handling

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • 4-Hydroxybenzoic Acid: May cause skin and serious eye irritation.[11] Avoid inhalation of dust.

  • Concentrated Sulfuric Acid and Hydrochloric Acid: Highly corrosive. Handle with extreme care to avoid contact with skin and eyes.

  • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

  • 1-Iodopropane: Harmful if swallowed or inhaled. It is a lachrymator.

  • Sodium Hydroxide: Corrosive and can cause severe skin burns and eye damage.

  • Diethyl Ether and Acetone: Highly flammable. Ensure there are no sources of ignition nearby.

In case of accidental exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[9][10] All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The described three-stage synthesis provides a reliable and well-understood pathway for the production of high-purity this compound. By understanding the underlying principles of each step, from the protection of the carboxylic acid to the core Williamson ether synthesis and final deprotection, researchers can confidently execute and adapt this protocol for their specific needs. Adherence to the detailed safety precautions is essential for the safe and successful execution of this synthesis.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance.
  • PubMed Central. 4-(4-Propoxybenzoyloxy)benzoic acid.
  • Safety Data Sheet. 4-Hydroxybenzoic acid. (2010-11-08).
  • Safety Data Sheet. 4-Hydroxybenzoic Acid Propyl Ester.
  • Sigma-Aldrich. Safety Data Sheet: 4-hydroxybenzoic acid. (2025-11-06).
  • PubChem. This compound.
  • ChemBK. This compound. (2024-04-10).
  • Benchchem. Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid.
  • Carl ROTH. Safety Data Sheet: 4-Hydroxybenzoic acid propyl ester.
  • Santa Cruz Biotechnology. 4-Hydroxybenzoic Acid - Safety Data Sheet. (2024-12-10).
  • Sigma-Aldrich. This compound 98%.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014-10-24).
  • Organic Chemistry Portal. Williamson Synthesis.
  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • ResearchGate. Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. (2020-03-16).
  • Wikipedia. Williamson ether synthesis.

Sources

An In-depth Technical Guide to the Synthesis of 4-Propoxybenzoic Acid: Starting Materials, Reagents, and Field-Proven Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Propoxybenzoic Acid in Modern Research and Development

This compound, a fine white crystalline powder, is a pivotal intermediate in the synthesis of a wide array of advanced materials and pharmaceuticals.[1][2] Its molecular structure, featuring a carboxylic acid group and a propoxy tail on a benzene ring, imparts unique properties that make it a valuable building block.[2] This compound and its derivatives are integral to the development of liquid crystals, specialized polymers, and various active pharmaceutical ingredients (APIs).[2][3] The precise control over the synthesis of this compound is therefore of paramount importance to ensure the desired purity and performance of the final products.[2] This guide provides an in-depth exploration of the primary synthetic routes to this compound, detailing the necessary starting materials, reagents, and optimized protocols for researchers, scientists, and professionals in drug development.

Core Synthetic Strategies: A Comparative Overview

The synthesis of this compound predominantly revolves around the formation of an ether linkage at the para-position of a benzoic acid derivative. The most common and industrially relevant approach is the Williamson ether synthesis, which offers a reliable and versatile method for this transformation.[4] An alternative, though often complementary, strategy involves the initial esterification of the carboxylic acid group, followed by etherification and subsequent hydrolysis. The choice of strategy is often dictated by the desired scale of the reaction, the availability of starting materials, and the required purity of the final product.

Synthetic StrategyKey AdvantagesKey Considerations
Direct Williamson Ether Synthesis One-pot reaction, high atom economyRequires careful control of reaction conditions to avoid side reactions
Esterification-Etherification-Hydrolysis Can protect the carboxylic acid group, potentially leading to cleaner reactionsMulti-step process, may have a lower overall yield
Phase-Transfer Catalysis (PTC) Assisted Synthesis Milder reaction conditions, improved yields, suitable for industrial scale-upRequires a specific catalyst, optimization of catalyst and solvent system is crucial

The Workhorse of Synthesis: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the preparation of ethers.[4] In the context of this compound, this SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzoic acid on an alkyl halide, typically 1-bromopropane or 1-iodopropane.[5]

Reaction Mechanism and Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid with a suitable base to form the more nucleophilic phenoxide anion. This is a critical step, as the phenoxide is a much stronger nucleophile than the neutral phenol. The choice of base is crucial; strong bases like sodium hydroxide or potassium carbonate are commonly employed. The subsequent nucleophilic attack of the phenoxide on the primary alkyl halide results in the formation of the ether bond and a halide salt as a byproduct.

Williamson_Ether_Synthesis start 4-Hydroxybenzoic Acid + Base phenoxide Phenoxide Intermediate start->phenoxide Deprotonation product This compound phenoxide->product SN2 Attack alkyl_halide 1-Bromopropane alkyl_halide->product byproduct Salt Byproduct (e.g., NaBr)

Caption: Williamson Ether Synthesis of this compound.

Detailed Experimental Protocol: Direct Williamson Ether Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethanol

  • Deionized water

Procedure:

  • To a solution of 4-hydroxybenzoic acid in N,N-dimethylformamide (DMF), add anhydrous potassium carbonate. Stir the mixture for 10-15 minutes at room temperature to facilitate the formation of the potassium salt.[3]

  • Add 1-bromopropane to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-100°C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with hydrochloric acid to a pH of approximately 2-3 to precipitate the crude this compound.

  • Filter the precipitate, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

  • For further purification, recrystallize the crude product from an ethanol-water mixture.

Enhancing Efficiency and Scalability: Phase-Transfer Catalysis

For larger-scale syntheses, maintaining a homogeneous reaction mixture can be challenging. Phase-transfer catalysis (PTC) offers an elegant solution by facilitating the transfer of reactants between immiscible phases (typically aqueous and organic).[6] In the synthesis of this compound, a phase-transfer catalyst, such as a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase where the alkyl halide is present, thereby accelerating the reaction rate under milder conditions.[6]

The Role and Mechanism of Phase-Transfer Catalysts

A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the quaternary ammonium cation forms an ion pair with the phenoxide anion, rendering it soluble in the organic solvent. This allows the reaction to proceed at a much faster rate than it would in a heterogeneous system.

Phase_Transfer_Catalysis cluster_0 Aqueous Phase cluster_1 Organic Phase phenoxide_aq Phenoxide Anion catalyst Phase-Transfer Catalyst (Q+X-) phenoxide_aq->catalyst Forms Ion Pair (Q+Phenoxide-) base Base (e.g., NaOH) alkyl_halide_org 1-Bromopropane product_org This compound alkyl_halide_org->product_org SN2 Reaction catalyst->alkyl_halide_org Transfers to Organic Phase

Caption: Mechanism of Phase-Transfer Catalysis in Williamson Ether Synthesis.

Optimized Protocol Using Phase-Transfer Catalysis

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromopropane

  • Sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.

  • Add tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst.

  • To this aqueous solution, add a solution of 1-bromopropane in toluene.

  • Heat the biphasic mixture to reflux (approximately 80-90°C) with vigorous stirring for 2-3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and separate the organic and aqueous layers.

  • Wash the organic layer with water.

  • Acidify the aqueous layer with hydrochloric acid to precipitate any unreacted 4-hydroxybenzoic acid.

  • Evaporate the solvent from the organic layer to obtain the crude this compound.

  • Recrystallize the product from a suitable solvent system, such as ethanol/water, to achieve high purity.

An Alternative Pathway: The Esterification-Etherification-Hydrolysis Route

In certain instances, particularly when dealing with sensitive functional groups or to minimize side reactions, a multi-step approach involving the protection of the carboxylic acid group can be advantageous. This typically involves the esterification of 4-hydroxybenzoic acid, followed by the Williamson ether synthesis on the resulting ester, and finally, hydrolysis of the ester to yield the desired this compound.

Workflow and Rationale

The initial esterification, often a Fischer esterification, converts the carboxylic acid to an ester, which can be less reactive under the basic conditions of the subsequent etherification step.[7] This can lead to a cleaner reaction with fewer byproducts. The final hydrolysis step regenerates the carboxylic acid.

Esterification_Route start 4-Hydroxybenzoic Acid ester 4-Hydroxybenzoate Ester start->ester Esterification ether_ester 4-Propoxybenzoate Ester ester->ether_ester Williamson Ether Synthesis product This compound ether_ester->product Hydrolysis

Caption: Esterification-Etherification-Hydrolysis Route to this compound.

Purification and Characterization: Ensuring High Purity

The purity of this compound is critical for its applications, especially in liquid crystal and pharmaceutical manufacturing.[2] The primary method for purification is recrystallization. The choice of solvent is crucial and is typically a binary mixture, such as ethanol and water, which allows for the effective removal of both polar and non-polar impurities.

The identity and purity of the synthesized this compound can be confirmed by a variety of analytical techniques:

  • Melting Point: A sharp melting point is indicative of high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and confirms the presence of the propoxy group and the correct substitution pattern on the aromatic ring.

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the ether linkage (C-O stretch).

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion: A Versatile Intermediate for Advanced Applications

This compound is a valuable and versatile chemical intermediate with significant applications in materials science and pharmaceuticals. The synthetic routes outlined in this guide, particularly the Williamson ether synthesis and its phase-transfer catalyzed variation, provide robust and scalable methods for its preparation. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers and developers can consistently produce high-purity this compound to drive innovation in their respective fields.

References

  • Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133–1136. Available at: [Link]

  • Muhammad, K., Rauf, M. K., Ebihara, M., & Hameed, S. (2008). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1339. Available at: [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance. Available at: [Link]

  • El-Atrash, A. M., El-Enany, M. M., & El-Sabbagh, I. A. (2018). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. Journal of Molecular Liquids, 268, 86-97. Available at: [Link]

  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References. Available at: [Link]

  • Google Patents. (1982). Process for preparing phenoxybenzoic acids. US4323692A.
  • Liu, Y., et al. (2021). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. Bioresource Technology, 341, 125835. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2016). Production process and purification process of 4-hydroxy-benzoic acid long chain ester. US20160318841A1.
  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]

  • Google Patents. (2004). Process for preparation of 4-(4-phenoxyphenoxy) benzoic acid by oxidation of 1-(4-methylphenoxy)-4-phenoxybenzene. EP1454891A2.
  • ERIC. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. Available at: [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Available at: [Link]

  • Google Patents. (2020). Method for synthesizing 4-(hydroxymethyl)benzoic acid by using P-xylene (PX) as raw material. US10669223B2.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). Available at: [Link]

  • Véronique Gouverneur Research Group. (n.d.). Method Development and Catalysis. Available at: [Link]

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Chemical properties of 4-Propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 4-Propoxybenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 5438-19-7) is a key organic intermediate with significant applications in materials science and pharmaceutical development.[1][2] Its unique molecular structure, featuring a rigid benzoic acid core and a flexible propoxy chain, imparts properties that make it an ideal building block for liquid crystals and a versatile precursor in complex organic syntheses.[2][3] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, spectral characterization, reactivity, and safety protocols, intended for researchers, scientists, and professionals in related fields.

Chemical Identity and Molecular Structure

This compound is a para-substituted benzoic acid derivative. The presence of both a carboxylic acid group and an ether linkage on the same aromatic scaffold allows for a wide range of chemical transformations.[2]

  • IUPAC Name : this compound[4][5]

  • Synonyms : p-Propoxybenzoic acid, 4-n-Propoxybenzoic acid[4][5][6]

  • CAS Number : 5438-19-7[4][5][7][8]

  • Molecular Formula : C₁₀H₁₂O₃[4][6][7][9]

  • Molecular Weight : 180.20 g/mol [4][6][7]

Caption: Chemical structure of this compound.

Synthesis and Purification

The most common and industrially relevant method for synthesizing this compound is via the Williamson ether synthesis.[10][11] This classic organic reaction provides a reliable route by forming an ether from an organohalide and an alkoxide.[10]

Synthesis via Williamson Ether Synthesis

This synthesis is typically performed by reacting 4-hydroxybenzoic acid (or its ester derivative) with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The base deprotonates the phenolic hydroxyl group, forming a phenoxide ion, which then acts as a nucleophile.

Mechanism Rationale : The reaction proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[10][12] The phenoxide ion attacks the primary carbon of the propyl halide, displacing the halide leaving group.[10] Using a primary alkyl halide is crucial as secondary or tertiary halides would favor elimination side reactions.[12][13]

Williamson_Ether_Synthesis Reactants 4-Hydroxybenzoic Acid + 1-Propyl Halide (e.g., C3H7Br) + Base (e.g., K2CO3) Reaction Reaction Vessel Heat (e.g., 80-100°C) Reactants->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Workup Acidification (e.g., aq. HCl) Reaction->Workup Cooling Extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Recrystallization Extraction->Purification Crude Product Product Pure this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis
  • Deprotonation : Dissolve 4-hydroxybenzoic acid in a polar aprotic solvent such as dimethylformamide (DMF). Add a suitable base, like potassium carbonate (K₂CO₃), in excess. Stir the mixture at room temperature to form the potassium salt of the phenoxide.

  • Nucleophilic Attack : Add 1-bromopropane to the mixture. Heat the reaction to approximately 80-100°C and maintain for several hours until TLC analysis indicates the consumption of the starting material.

  • Work-up : After cooling to room temperature, pour the reaction mixture into cold water.

  • Acidification : Carefully acidify the aqueous solution with a dilute mineral acid (e.g., 2M HCl) until the pH is acidic (pH ~2). The product, this compound, will precipitate as a solid.

  • Isolation : Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.

  • Purification : Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure product.

Rationale for Purification : Recrystallization is an effective method for purifying solid organic compounds. The choice of an ethanol/water system is based on the principle that this compound is soluble in hot ethanol but less soluble in cold water. This differential solubility allows for the separation of the desired compound from impurities upon cooling.

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[2] Its physical properties are critical for its handling, formulation, and application, particularly in liquid crystal mixtures.

PropertyValueSource(s)
Appearance White to almost white powder/crystal
Melting Point 144-146 °C[7][8]
Boiling Point 273.02 °C (rough estimate)[8]
Solubility Insoluble in water[8]
Form Liquid crystal[7]

Spectroscopic Analysis

Spectroscopic data is essential for the unambiguous identification and characterization of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides clear diagnostic signals for the different proton environments in the molecule.

  • Aromatic Protons : Two doublets in the aromatic region (approx. 6.9-8.0 ppm). The protons ortho to the carboxylic acid group are deshielded and appear downfield, while the protons ortho to the propoxy group appear slightly upfield.

  • Propoxy Group :

    • A triplet corresponding to the -OCH₂- protons (approx. 4.0 ppm).

    • A sextet for the central -CH₂- protons (approx. 1.8 ppm).

    • A triplet for the terminal -CH₃ protons (approx. 1.0 ppm).

  • Carboxylic Acid Proton : A broad singlet, typically far downfield (>10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the carbon framework of the molecule. Key signals include the carbonyl carbon of the carboxylic acid (around 167 ppm), the aromatic carbons (between 114-163 ppm), and the three distinct signals for the propoxy group carbons (approx. 70, 22, and 10 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is dominated by characteristic absorptions from its functional groups.

  • O-H Stretch : A very broad band from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

  • C=O Stretch : A strong, sharp absorption from the carbonyl group of the carboxylic acid, usually around 1680-1710 cm⁻¹.

  • C-O Stretch : Absorptions corresponding to the ether and carboxylic acid C-O bonds are found in the 1250-1300 cm⁻¹ (asymmetric) and 1050-1150 cm⁻¹ (symmetric) regions.

  • Aromatic C=C Stretch : Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z = 180.[5][14] Key fragmentation patterns include the loss of the propyl group (C₃H₇) leading to a fragment at m/z = 137, and the loss of the carboxylic acid group (COOH) resulting in a fragment at m/z = 135.[14]

Spectroscopic DataCharacteristic Peaks / SignalsSource(s)
¹H NMR Aromatic (δ 6.9-8.0), -OCH₂- (δ ~4.0), -CH₂- (δ ~1.8), -CH₃ (δ ~1.0)[15]
IR (cm⁻¹) O-H (2500-3300), C=O (~1700), C-O (~1250, ~1100)[4][16]
Mass Spec (m/z) Molecular Ion: 180; Fragments: 137, 135, 121[4][14]

Chemical Reactivity and Applications

The dual functionality of this compound makes it a valuable and versatile intermediate.[1][2]

Reactivity
  • Carboxylic Acid Group : This group can undergo typical reactions such as esterification (reaction with an alcohol), conversion to an acid chloride (e.g., using thionyl chloride), and salt formation (reaction with a base). These reactions are fundamental to its use in synthesizing more complex molecules.[1]

  • Aromatic Ring : The ring can undergo electrophilic aromatic substitution, with the propoxy group being an activating, ortho-para directing group.

Core Applications
  • Liquid Crystals : 4-Alkoxybenzoic acids, including the propoxy derivative, are foundational components in the synthesis of thermotropic liquid crystals.[3] The molecules can form hydrogen-bonded dimers, effectively elongating the structure and promoting the formation of ordered liquid crystalline phases (mesophases) like nematic and smectic phases.[3][17][18] These materials are critical for display technologies.[3][19]

  • Pharmaceutical and Fine Chemical Synthesis : It serves as a precursor in multi-step syntheses of pharmaceuticals, agrochemicals, and specialized polymers.[2] Its predictable reactivity makes it an attractive starting material for creating new compounds with desired biological or material properties.[2]

Applications PBA This compound LC Liquid Crystal Dimers (via H-Bonding) PBA->LC Self-Assembly Ester Ester Derivatives PBA->Ester Esterification Display Display Technology (LCDs) LC->Display Pharma Pharmaceutical Intermediates Ester->Pharma Polymer Specialty Polymers Ester->Polymer

Caption: Role of this compound as a versatile building block.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. The following information is based on its GHS classification.

  • Hazard Identification :

    • Causes skin irritation (H315).[4]

    • Causes serious eye irritation (H319).[4]

    • May cause respiratory irritation (H335).[4]

  • Precautionary Measures :

    • Prevention : Avoid breathing dust.[20] Wash hands and exposed skin thoroughly after handling.[20] Use only in a well-ventilated area and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[7][20]

    • Response :

      • If in eyes : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[20]

      • If on skin : Wash with plenty of soap and water.[20]

      • If inhaled : Remove person to fresh air and keep comfortable for breathing.[20]

    • Storage : Store in a well-ventilated place and keep the container tightly closed.[20]

For comprehensive safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[20]

References

  • This compound - ChemBK. (2024, April 10). ChemBK. Retrieved January 5, 2026, from [Link]

  • Chemical Properties of this compound (CAS 5438-19-7) - Cheméo. (n.d.). Cheméo. Retrieved January 5, 2026, from [Link]

  • The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

  • This compound | C10H12O3 - PubChem. (n.d.). PubChem. Retrieved January 5, 2026, from [Link]

  • This compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]

  • Mass Spectrum of this compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]

  • IR Spectrum of this compound - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 5, 2026, from [Link]

  • The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 5, 2026, from [Link]

  • Williamson ether synthesis - Wikipedia. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. (2014, October 24). Master Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Williamson Ether Synthesis | Chem-Station Int. Ed. (2014, April 13). Chem-Station. Retrieved January 5, 2026, from [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents | Francis Academic Press. (n.d.). Francis Academic Press. Retrieved January 5, 2026, from [Link]

  • First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications - NIH. (n.d.). National Institutes of Health. Retrieved January 5, 2026, from [Link]

  • Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. (2025, August 7). MDPI. Retrieved January 5, 2026, from [Link]

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An In-Depth Technical Guide to the Physical Properties of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Physicochemical Landscape of a Key Intermediate

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical properties of a chemical entity is paramount. These properties are not mere data points; they are the fundamental language that dictates a molecule's behavior, from its synthesis and purification to its formulation and in-vivo performance. This guide provides an in-depth exploration of the core physical characteristics of 4-Propoxybenzoic acid (CAS: 5438-19-7), a key intermediate in the synthesis of various organic compounds, including liquid crystals and pharmaceuticals.[1]

Our approach transcends a simple listing of values. We delve into the causality behind these properties, offering insights into their experimental determination and the implications for laboratory and developmental workflows. This document is structured to provide both a robust data reference and a practical guide for the scientific professional.

Core Molecular and Physical Characteristics

This compound is a para-substituted benzoic acid derivative, featuring a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the benzene ring. This structural arrangement bestows upon it a combination of aromatic and aliphatic characteristics, which in turn governs its physical behavior.

A summary of its fundamental physical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[2][3]
Molecular Weight 180.20 g/mol [2][3]
Appearance White to almost white powder or crystals[2]
Melting Point 144-146 °C[2]
Boiling Point 273.02 °C (rough estimate)[2]
pKa (at 20 °C) 4.78
LogP (Octanol/Water Partition Coefficient) 3.1 (Predicted)[4][5]

The melting point of 144-146 °C indicates a stable crystalline lattice, a common feature of benzoic acid derivatives which often form hydrogen-bonded dimers in the solid state. The predicted LogP value of 3.1 suggests a significant lipophilic character, which has profound implications for its solubility profile.

Solubility Profile: A Critical Parameter for Application

The solubility of this compound is a critical determinant for its handling, reaction conditions, and formulation. Its molecular structure, with a polar carboxylic acid group and a nonpolar propoxy chain and benzene ring, results in a nuanced solubility behavior.

Qualitative Solubility Insights

Based on available data, this compound is generally described as:

  • Insoluble in water : The hydrophobic nature of the benzene ring and the propoxy group counteracts the hydrophilic character of the carboxylic acid, leading to poor aqueous solubility.[2]

  • Soluble in hot methanol : This suggests that while it has limited solubility in some polar solvents at room temperature, this can be overcome with increased thermal energy.

  • Soluble in various organic solvents : As a general principle for alkoxybenzoic acids, solubility is expected to be high in common organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), owing to favorable intermolecular interactions.[6]

Experimental Protocol for Solubility Determination (Isothermal Shake-Flask Method)

This protocol outlines a reliable method for quantitatively determining the solubility of this compound in various solvents. The shake-flask method is a gold standard for equilibrium solubility measurements.

Rationale: This method ensures that the solvent is fully saturated with the solute at a constant temperature, providing a true measure of equilibrium solubility.

Workflow Diagram:

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to solvent in a sealed vial B Agitate at constant temperature (e.g., 25°C) for 24-72 hours A->B C Allow solid to settle B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant and filter through 0.22 µm filter D->E F Quantify concentration (e.g., by HPLC or gravimetrically) E->F G A Calibrate pH meter with standard buffers B Prepare a solution of this compound of known concentration A->B C Titrate with a standardized strong base (e.g., NaOH) B->C D Record pH after each addition of titrant C->D E Plot pH vs. volume of titrant added D->E F Determine the half-equivalence point E->F G pKa = pH at the half-equivalence point F->G

Sources

4-Propoxybenzoic acid CAS number 5438-19-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Propoxybenzoic Acid (CAS: 5438-19-7)

Foreword: A Molecule of Versatility

This compound, registered under CAS number 5438-19-7, presents itself as a deceptively simple aromatic carboxylic acid.[1] However, a deeper examination reveals a molecule of significant versatility, strategically employed as a foundational building block in materials science and as a key intermediate in the synthesis of complex organic molecules.[2] Its unique combination of a rigid benzoic acid core, a flexible propoxy chain, and a reactive carboxylic acid group makes it an object of interest for both academic and industrial researchers. This guide, intended for scientists and drug development professionals, aims to provide a comprehensive technical overview, moving beyond simple data recitation to explain the causality behind its synthesis, characterization, and application.

Core Chemical and Physical Identity

A precise understanding of a compound's physical properties is the bedrock of its application in any laboratory or industrial setting. This compound is a white, crystalline solid at room temperature, a characteristic that simplifies handling and storage.[3][4][5] Its insolubility in water and solubility in organic solvents like hot methanol are critical parameters for reaction and purification design.[3]

PropertyValueSource(s)
CAS Number 5438-19-7[6][7]
Molecular Formula C₁₀H₁₂O₃[6][3]
Molecular Weight 180.20 g/mol [6][7][8]
Appearance White to almost white crystalline powder[3][4][5]
Melting Point 144-146 °C[3][7][9]
Solubility Insoluble in water; Almost transparent in hot Methanol[3]
IUPAC Name This compound[8]
Synonyms p-Propoxybenzoic acid, 4-n-Propoxybenzoic acid[6][7]

Spectroscopic and Analytical Characterization

Unambiguous identification of this compound is achieved through a combination of standard spectroscopic techniques. The data provided by Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) creates a unique molecular fingerprint.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides a clear map of the hydrogen atoms in the molecule. Key expected signals include a triplet for the terminal methyl group of the propoxy chain, a sextet for the adjacent methylene group, another triplet for the methylene group attached to the oxygen, and two doublets in the aromatic region corresponding to the para-substituted benzene ring. The carboxylic acid proton typically appears as a broad singlet at a significantly downfield chemical shift.[10]

  • IR Spectroscopy: The IR spectrum is dominated by characteristic absorptions that confirm its key functional groups. A broad O-H stretch from the carboxylic acid dimer is expected around 2500-3300 cm⁻¹. A sharp, strong C=O stretch from the carbonyl group will appear around 1680-1710 cm⁻¹. C-O stretching vibrations from the ether and carboxylic acid will be present in the 1200-1300 cm⁻¹ region.[8][11]

  • Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 180). Common fragmentation patterns include the loss of the propyl group and the carboxyl group, leading to characteristic fragment ions.[8][11][12]

Quantitative Analysis: High-Performance Liquid Chromatography (HPLC)

For quantitative analysis, such as determining purity or concentration in a reaction mixture, a reversed-phase HPLC method is typically employed.[13][14]

Illustrative HPLC Method Parameters:

  • Column: C18 (e.g., 150 x 4.6 mm, 5 µm)[14]

  • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[14]

  • Detection: UV detector set to the λmax of the benzoic acid chromophore.

  • Quantification: Achieved by comparing the peak area of the analyte to that of a certified reference standard.[14]

Synthesis: The Williamson Etherification Approach

The most common and industrially scalable method for preparing this compound is the Williamson ether synthesis.[15][16] This classic Sₙ2 reaction is valued for its reliability and efficiency. The strategy involves the reaction of the phenoxide ion of a p-hydroxybenzoic acid derivative with a propyl halide.

Reaction Mechanism and Rationale

The synthesis is a two-step, one-pot process.

  • Deprotonation: The phenolic hydroxyl group of 4-hydroxybenzoic acid is acidic but not enough to react directly with an alkyl halide. A base (e.g., potassium carbonate, sodium hydroxide) is required to deprotonate it, forming a highly nucleophilic phenoxide ion. The choice of a moderately strong base like K₂CO₃ is strategic; it is strong enough to deprotonate the phenol but generally not the carboxylic acid under anhydrous conditions, preventing unwanted side reactions.

  • Nucleophilic Attack (Sₙ2): The resulting phenoxide ion acts as a nucleophile, attacking the primary carbon of a propyl halide (e.g., 1-bromopropane or 1-iodopropane). This is a classic Sₙ2 displacement, where the nucleophile attacks from the backside, displacing the halide leaving group.[15] Primary alkyl halides are essential here to maximize the yield of the ether and minimize the competing E2 elimination reaction, which would be significant with secondary or tertiary halides.[16][17]

Williamson_Synthesis cluster_products Outputs Reactant1 4-Hydroxybenzoic Acid Intermediate Potassium 4-carboxyphenoxide (Nucleophile) Reactant1->Intermediate + Base (Deprotonation) Reactant2 1-Bromopropane Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., DMF) Product This compound Intermediate->Product + 1-Bromopropane in Solvent (Sₙ2 Attack) Byproduct KBr (Salt)

Caption: Williamson ether synthesis workflow for this compound.

Exemplary Laboratory Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and a polar aprotic solvent such as DMF or acetone. The choice of a polar aprotic solvent is crucial as it effectively solvates the cation of the base while leaving the nucleophilic anion relatively free, accelerating the Sₙ2 reaction.[17]

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃, ~1.5 eq). The excess base ensures complete deprotonation of the phenol.

  • Alkylating Agent: Add 1-bromopropane (~1.1 eq). A slight excess of the alkylating agent drives the reaction to completion.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter to remove the inorganic salts. Acidify the filtrate with a mineral acid (e.g., HCl) to protonate the carboxylate, causing the product to precipitate.

  • Purification: Collect the crude product by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the pure this compound.

Key Applications in Science and Technology

The structure of this compound directly informs its primary applications as a building block for liquid crystals and a versatile intermediate in organic synthesis.

Applications Core This compound Prop1 Carboxylic Acid Group (-COOH) Core->Prop1 Prop2 Rigid Benzoic Core Core->Prop2 Prop3 Alkoxy Chain (-OC₃H₇) Core->Prop3 App1 Liquid Crystals Prop1->App1 H-Bonded Dimers Anisotropic Shape App2 Pharmaceutical Intermediates Prop1->App2 Reactive Handles for Esterification & Further Synthesis App3 Prodrug Design Prop1->App3 Masking for Improved Pharmacokinetics Prop2->App1 H-Bonded Dimers Anisotropic Shape Prop3->App2 Reactive Handles for Esterification & Further Synthesis

Caption: Relationship between the structure of this compound and its applications.

A. Building Block for Liquid Crystals

4-Alkoxybenzoic acids are classic examples of calamitic (rod-like) thermotropic liquid crystals.[18] The key to their mesogenic behavior lies in supramolecular self-assembly. The carboxylic acid groups of two molecules form a stable hydrogen-bonded dimer.[18] This dimerization effectively elongates the molecule, increasing the structural anisotropy (shape ratio) which is a prerequisite for the formation of liquid crystalline phases (e.g., nematic or smectic) upon heating. The propoxy tail provides the necessary flexibility and influences the transition temperatures and the specific type of mesophase observed.[18] This property makes it a valuable component in the synthesis of more complex liquid crystal materials for displays and sensors.

B. Intermediate in Drug Development

In the pharmaceutical industry, this compound serves as a valuable intermediate.[2][19] Its structure contains two key "handles" for chemical modification:

  • The Carboxylic Acid: This group can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with other molecules of interest.[18]

  • The Aromatic Ring: The ring can undergo electrophilic substitution reactions, although the existing groups will direct incoming substituents to specific positions.

This dual reactivity makes it an attractive starting point for building more complex molecular architectures required for biologically active compounds.

Furthermore, the benzoic acid moiety is a common structural motif in prodrug design.[20][21] A prodrug is an inactive or less active derivative of a parent drug that is converted into the active form in the body. The carboxylic acid of a molecule like this compound can be esterified to mask its polarity, potentially improving oral absorption and pharmacokinetic properties.[21]

Toxicology and Safe Handling

While research indicates a generally favorable acute safety profile, proper handling of this compound is essential.

  • GHS Hazard Classification: It is classified as an irritant. The primary hazards are causing skin irritation (H315), serious eye irritation (H319), and potentially causing respiratory irritation (H335).[3][8]

  • Acute Toxicity: A recent study on Sprague-Dawley rats evaluated its acute oral toxicity. The findings showed that a dose of 2000 mg/kg did not result in significant adverse effects on body weight, behavior, or key organ histopathology over a 14-day period, indicating a favorable acute safety profile in this model.[22]

  • Handling Precautions: Standard laboratory personal protective equipment (PPE) should be used. This includes safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7] When handling the powder, work should be performed in a well-ventilated area or a fume hood to avoid dust inhalation.[23]

  • Storage: The compound is stable under normal conditions and should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[7][23] It is classified as a combustible solid.[7]

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5438-19-7). Retrieved from [Link]

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  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Pro-Drug Development. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2017). Discovery of a para-Acetoxy-benzyl Ester Prodrug of a Hydroxamate-Based Glutamate Carboxypeptidase II Inhibitor as Oral Therapy for Neuropathic Pain. PubMed. Retrieved from [Link]

  • USDA Food Safety and Inspection Service. (n.d.). Determination of Benzoic Acid, Sorbic Acid, and Methyl, Ethyl, Propyl, and Butyl Parabens by HPLC. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

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An In-Depth Technical Guide to 4-Propoxybenzoic Acid: Molecular Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Propoxybenzoic acid, tailored for researchers, scientists, and professionals in the field of drug development. It delves into the molecule's fundamental characteristics, synthesis, and key applications, with a focus on providing actionable insights and methodologies.

Introduction to this compound: A Versatile Benzoic Acid Derivative

This compound, also known as p-propoxybenzoic acid, is an organic compound belonging to the class of alkoxybenzoic acids.[1] It is characterized by a benzoic acid core substituted with a propoxy group at the para (4-) position. This structural arrangement imparts a unique combination of properties, making it a valuable intermediate in various fields, most notably in the synthesis of liquid crystals and as a scaffold in medicinal chemistry.[2][3] The presence of both a carboxylic acid and an ether linkage provides multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives.[3]

Molecular Structure and Chemical Formula

The fundamental identity of this compound is defined by its molecular structure and chemical formula.

  • Chemical Formula: C₁₀H₁₂O₃[1]

  • IUPAC Name: this compound[1]

  • CAS Number: 5438-19-7[1]

  • Molecular Weight: 180.20 g/mol [1]

The structure consists of a benzene ring disubstituted at positions 1 and 4. A carboxyl group (-COOH) is attached at position 1, and a propoxy group (-OCH₂CH₂CH₃) is at position 4.

2D structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its handling, application, and the design of synthetic routes.

PropertyValueSource
Appearance White crystalline solid[3]
Melting Point 146-148 °C[1]
Boiling Point DecomposesN/A
Solubility Slightly soluble in water and chloroform; more soluble in polar organic solvents like alcohols and acetone.[1]
pKa ~4.5Estimated based on benzoic acid
InChI 1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)[1]
InChIKey GDFUWFOCYZZGQU-UHFFFAOYSA-N[1]
SMILES CCCOC1=CC=C(C=C1)C(=O)O[1]

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This Sₙ2 reaction involves the O-alkylation of a phenoxide with an alkyl halide. The following protocol details the synthesis from ethyl 4-hydroxybenzoate, followed by saponification.

Rationale Behind Experimental Choices

The choice of a two-step procedure starting from ethyl 4-hydroxybenzoate is strategic. The ester group protects the carboxylic acid from unwanted side reactions during the etherification step. The use of a base like potassium carbonate is crucial to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction. The final saponification step with sodium hydroxide efficiently hydrolyzes the ester to yield the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Ethyl 4-Propoxybenzoate

  • To a solution of ethyl 4-hydroxybenzoate (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • To this suspension, add 1-bromopropane (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ethyl 4-propoxybenzoate.

Step 2: Saponification to this compound

  • Dissolve the crude ethyl 4-propoxybenzoate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify with concentrated hydrochloric acid until the pH is approximately 2.

  • The white precipitate of this compound is collected by vacuum filtration, washed with cold water, and dried.

  • Recrystallization from ethanol/water can be performed for further purification.

Synthesis_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification A Ethyl 4-hydroxybenzoate + K₂CO₃ in Acetone B Add 1-bromopropane A->B C Reflux (12-16h) B->C D Filter & Evaporate C->D E Crude Ethyl 4-propoxybenzoate D->E F Dissolve in EtOH/NaOH(aq) E->F Proceed to Saponification G Reflux (2-4h) F->G H Acidify with HCl G->H I Filter & Dry H->I J Pure this compound I->J

Workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirmation of the molecular structure of synthesized this compound is achieved through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed information about the hydrogen atoms in the molecule.

  • Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-8.1 ppm), corresponding to the protons on the benzene ring. The protons ortho to the carboxyl group will be downfield compared to the protons ortho to the propoxy group.

  • Propoxy Group Protons:

    • A triplet corresponding to the -OCH₂- protons (typically δ ~4.0 ppm).

    • A sextet corresponding to the -CH₂- protons (typically δ ~1.8 ppm).

    • A triplet corresponding to the terminal -CH₃ protons (typically δ ~1.0 ppm).

  • Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ > 10 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon environments.

  • Carbonyl Carbon: A signal in the downfield region (typically δ ~167 ppm).

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 114-164 ppm), two of which will be quaternary carbons.

  • Propoxy Group Carbons: Three signals corresponding to the three distinct carbon atoms of the propoxy group (typically δ 10-70 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[4]

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

  • C-H Stretch (Aromatic and Aliphatic): Signals in the region of 3100-2850 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1680 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

  • C-O Stretch (Ether and Carboxylic Acid): Absorptions in the 1300-1000 cm⁻¹ region.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[5]

  • Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound (m/z = 180).

  • Key Fragmentation Peaks:

    • Loss of the propoxy group (-OC₃H₇) leading to a fragment at m/z = 121.

    • Loss of the carboxyl group (-COOH) leading to a fragment at m/z = 135.

    • Further fragmentation of the aromatic ring.

Spectroscopic_Analysis cluster_spectroscopy Spectroscopic Techniques cluster_data Interpreted Data Structure This compound Molecular Structure NMR_H ¹H NMR Structure->NMR_H NMR_C ¹³C NMR Structure->NMR_C IR FTIR Structure->IR MS Mass Spectrometry Structure->MS Proton_Env Proton Environments (Aromatic, Propoxy, Carboxyl) NMR_H->Proton_Env Carbon_Env Carbon Environments (Carbonyl, Aromatic, Propoxy) NMR_C->Carbon_Env Func_Groups Functional Groups (-OH, C=O, C-O) IR->Func_Groups Mol_Weight Molecular Weight & Fragmentation Pattern MS->Mol_Weight

Relationship between molecular structure and spectroscopic data.

Applications in Research and Development

This compound and its derivatives have found significant applications in materials science and are of growing interest in drug discovery.

Precursor for Liquid Crystals

The primary application of this compound is as a precursor in the synthesis of thermotropic liquid crystals.[2] The rigid benzoic acid core, coupled with the flexible alkoxy chain, promotes the formation of mesophases (liquid crystalline phases).[6] The carboxylic acid moiety allows for the formation of hydrogen-bonded dimers, which effectively elongates the molecule and enhances its liquid crystalline properties.[6] By varying the length of the alkoxy chain, the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic) can be systematically tuned.[2] These materials are crucial for the development of display technologies, sensors, and other optical devices.[7]

Potential in Drug Development

While this compound itself is not a therapeutic agent, its scaffold is a valuable building block in drug design. The biological activities of various benzoic acid derivatives are well-documented, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects.[8][9][10]

  • Anti-inflammatory Activity: Derivatives of 4-alkoxybenzoic acids have been investigated for their anti-inflammatory properties. For instance, some studies have shown that certain benzoic acid derivatives can inhibit the production of pro-inflammatory mediators.[11][12][13]

  • Enzyme Inhibition: The benzoic acid scaffold can be functionalized to target the active sites of various enzymes. For example, para-substituted benzoic acid derivatives have been identified as inhibitors of protein phosphatases, which are implicated in cell migration and could be targets for anti-cancer therapies.[10] Furthermore, analogs of 4-hydroxybenzoic acid, the parent compound of this compound, have been explored as inhibitors of coenzyme Q biosynthesis, which has implications for treating mitochondrial diseases.[14]

  • Antimicrobial Agents: Azo derivatives of 4-hydroxybenzoic acid have demonstrated significant antibacterial potential against various human pathogens.[15]

The propoxy group in this compound can modulate the lipophilicity of a potential drug molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. This makes it an attractive starting point for the synthesis of new chemical entities with potentially improved pharmacokinetic profiles.

Applications cluster_materials Materials Science cluster_drugdev Drug Development PBA This compound LC Liquid Crystals PBA->LC Precursor Scaffold Molecular Scaffold PBA->Scaffold Building Block Displays Displays LC->Displays Sensors Sensors LC->Sensors AntiInflam Anti-inflammatory Agents Scaffold->AntiInflam EnzymeInhib Enzyme Inhibitors Scaffold->EnzymeInhib Antimicrobial Antimicrobial Agents Scaffold->Antimicrobial

Key application areas of this compound.

Safety and Handling

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined molecular structure and a range of interesting physicochemical properties. Its straightforward synthesis via the Williamson ether synthesis makes it readily accessible for various applications. While its primary use is in the field of liquid crystals, its potential as a molecular scaffold in drug discovery is an expanding area of research. This guide has provided a comprehensive technical overview to support researchers and scientists in leveraging the unique characteristics of this compound in their work.

References

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A Technical Guide to the Spectroscopic Characterization of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative for Versatile Intermediates

In the landscape of pharmaceutical and materials science, the molecular integrity of chemical intermediates is paramount. 4-Propoxybenzoic acid (CAS 5438-19-7), a key building block in the synthesis of liquid crystals, polymers, and pharmaceutical agents, is no exception.[1] Its predictable reactivity and structural stability make it a valuable precursor, but this utility is predicated on the unambiguous confirmation of its identity and purity.[2] This guide provides an in-depth analysis of the core spectroscopic data—Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to characterize this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between the molecular structure and its spectral output, providing the field-proven insights necessary for researchers, scientists, and drug development professionals to confidently utilize this compound.

Molecular Blueprint: Identity and Physicochemical Properties

Before delving into the spectral data, it is essential to establish the fundamental properties of the molecule under investigation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 5438-19-7[3][4]
Molecular Formula C₁₀H₁₂O₃[3][4]
Molecular Weight 180.20 g/mol [3]
Melting Point 144-146 °C[5]
Appearance White powder/Liquid crystal[1][5]
IUPAC Name This compound[3]

These properties provide the foundational context for the spectroscopic data that follows. The molecular weight, for instance, is the primary benchmark for mass spectrometry, while the functional groups implied by the structure—a carboxylic acid, an ether, and a 1,4-disubstituted aromatic ring—predict the key signals we expect to observe in IR and NMR spectra.

Mass Spectrometry: Deconstructing the Molecule

Mass spectrometry (MS) provides one of the most definitive pieces of evidence for a compound's identity: its molecular weight. In electron ionization (EI-MS), the molecule is fragmented, and the resulting pattern offers a structural fingerprint.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

The goal of this protocol is to generate a reproducible mass spectrum that confirms the molecular weight and provides insight into the compound's fragmentation pathways.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrument Ionization Mode: Electron Ionization (EI) is selected. This high-energy method is chosen for its ability to induce characteristic fragmentation, which is crucial for structural elucidation.

  • Ionization Energy: A standard energy of 70 eV is used. This industry-standard ensures that the fragmentation patterns are consistent and comparable to established databases like the NIST Mass Spectrometry Data Center.[6]

  • Analysis: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or a gas chromatography (GC) inlet. The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The detector records the relative abundance of each ion, generating the mass spectrum.

Data Interpretation and Fragmentation Analysis

The EI-MS of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that logically derive from the parent structure.[6]

Table 2: Key Mass Spectrometry Data for this compound

m/zProposed FragmentIdentitySignificance
180 [C₁₀H₁₂O₃]⁺Molecular Ion (M⁺) Confirms the molecular weight of the compound.
138 [M - C₃H₆]⁺Loss of propeneA characteristic fragmentation of propyl ethers.
121 [M - C₃H₇O]⁺ or [138 - OH]⁺Loss of propoxy radical or hydroxyl radical from the m/z 138 ionIndicates cleavage of the ether bond or subsequent fragmentation.
105 [C₆H₅CO]⁺Benzoyl cationA common fragment for benzoic acid derivatives, though less prominent here.
77 [C₆H₅]⁺Phenyl cationCharacteristic fragment indicating an unsubstituted benzene ring, often from further fragmentation.

The fragmentation pathway is a logical cascade initiated by the high-energy electron impact. The stability of the resulting carbocations dictates the relative abundance of the observed peaks.

G M [C₁₀H₁₂O₃]⁺˙ m/z = 180 (Molecular Ion) F138 [HOC₆H₄COOH]⁺˙ m/z = 138 M->F138 - C₃H₆ (Propene) F121 [HOC₆H₄CO]⁺ m/z = 121 F138->F121 - OH

Caption: Key fragmentation pathway of this compound in EI-MS.

Infrared Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of the bonds within the structure.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol details the Attenuated Total Reflectance (ATR) method, a common and convenient technique for solid samples.

  • Instrument Preparation: An FTIR spectrometer equipped with an ATR accessory (e.g., a diamond crystal) is used. A background spectrum is collected to account for atmospheric CO₂ and H₂O, as well as any absorptions from the ATR crystal itself. This step is critical for obtaining a clean sample spectrum.

  • Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal.

  • Pressure Application: A pressure arm is engaged to ensure firm and uniform contact between the sample and the crystal. This is essential for achieving a strong, high-quality signal.

  • Data Acquisition: The IR spectrum is recorded, typically over a range of 4000–400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio. The instrument software automatically subtracts the background spectrum.

Spectral Analysis and Vibrational Mode Assignment

The IR spectrum of this compound displays characteristic absorptions that confirm the presence of the carboxylic acid, ether, and aromatic functionalities.[2]

Table 3: Key Infrared Absorptions for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupRationale for Assignment
~3300–2500 (broad) O–H stretchCarboxylic AcidThe very broad nature of this peak is the hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7]
~2965, 2875 C–H stretch (sp³)Propoxy groupThese absorptions are characteristic of the asymmetric and symmetric stretching of C-H bonds in the alkyl chain.
~1680 C=O stretchCarboxylic AcidThis strong, sharp absorption is indicative of the carbonyl group in an aromatic carboxylic acid, which is conjugated with the benzene ring.
~1605, 1510 C=C stretchAromatic RingThese two bands are characteristic of the C=C stretching vibrations within the benzene ring. The 1,4-disubstitution pattern influences their exact position and intensity.
~1250 C–O stretch (asymmetric)Aryl EtherThis strong band corresponds to the asymmetric stretching of the Ar–O–C bond of the propoxy group.
~1170 C–O stretchCarboxylic AcidThis absorption is attributed to the C-O single bond stretching within the carboxylic acid moiety.
~845 C–H out-of-plane bendAromatic RingThis strong absorption is highly characteristic of a 1,4-disubstituted (para) benzene ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed structural information, revealing the precise connectivity and chemical environment of every hydrogen and carbon atom in the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used. A higher field strength provides better signal dispersion and resolution, which is crucial for unambiguous peak assignment.

  • ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a high signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A significantly larger number of scans is required compared to ¹H NMR due to the low natural abundance (~1.1%) of the ¹³C isotope.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal multiplicity (splitting pattern).

G cluster_mol This compound Structure & Proton Labels cluster_labels mol l_cooh e (-COOH) l_aro1 d (Aromatic) l_aro2 c (Aromatic) l_och2 b (-OCH₂-) l_ch2 a (-CH₂-) l_ch3 f (-CH₃)

Caption: Proton assignments for ¹H NMR analysis of this compound.

Table 4: ¹H NMR Spectral Data for this compound (400 MHz, DMSO-d₆)

LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Assignment
e ~12.5Singlet (broad)1HH OOC–The acidic proton of a carboxylic acid is highly deshielded and appears as a broad singlet far downfield.
d ~7.88Doublet2HAr–H (ortho to COOH)These protons are deshielded by the electron-withdrawing carboxylic acid group. They are split by the adjacent 'c' protons.
c ~6.98Doublet2HAr–H (ortho to OCH₂CH₂CH₃)These protons are shielded by the electron-donating propoxy group. They are split by the adjacent 'd' protons.
b ~4.00Triplet2H–O–CH₂ –CH₂CH₃This methylene group is adjacent to the electronegative oxygen atom, causing a downfield shift. It is split into a triplet by the two 'a' protons.
a ~1.75Sextet2H–OCH₂–CH₂ –CH₃This methylene group is split by both the 'b' (2H) and 'f' (3H) protons, resulting in a complex multiplet (sextet).
f ~0.98Triplet3H–OCH₂CH₂–CH₃ The terminal methyl group is in a typical alkyl region and is split into a triplet by the two adjacent 'a' protons.
¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom, with its chemical shift indicating its electronic environment.

Table 5: ¹³C NMR Spectral Data for this compound (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)AssignmentRationale for Assignment
~167.0C =OThe carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.
~162.5Ar–C –OThe aromatic carbon directly attached to the electron-donating oxygen atom is deshielded.
~131.5Ar–C H (ortho to COOH)Aromatic CH carbons typically appear in this region. These are deshielded relative to the other aromatic CH carbons.
~123.0Ar–C –COOHThe quaternary aromatic carbon attached to the carboxylic acid group.
~114.5Ar–C H (ortho to O-propyl)These carbons are shielded by the electron-donating effect of the oxygen atom.
~69.5–O–C H₂–The carbon directly bonded to the oxygen atom is the most deshielded of the alkyl carbons.
~22.0–CH₂–C H₂–CH₃The central methylene carbon of the propyl group.
~10.5C H₃The terminal methyl carbon is the most shielded carbon in the molecule.

Conclusion: A Self-Validating Analytical Framework

The structural elucidation of this compound is a self-validating process when these spectroscopic techniques are used in concert. Mass spectrometry confirms the molecular formula. Infrared spectroscopy validates the presence of the key functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide an unambiguous map of the C-H framework, confirming the precise isomer and completing the structural puzzle. This multi-faceted analytical approach provides the robust, reliable data required by researchers in drug discovery and materials science, ensuring that the foundational building blocks of their work are of the highest purity and confirmed identity.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-propoxybenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, underpinned by fundamental principles of NMR spectroscopy and field-proven insights into experimental design and data interpretation.

Introduction: The Structural Elucidation of this compound

This compound, a member of the benzoic acid family, is a valuable building block in organic synthesis, particularly in the development of liquid crystals and pharmaceutical compounds. Its molecular structure, characterized by a para-substituted benzene ring bearing a carboxylic acid and a propoxy group, gives rise to a distinct and interpretable NMR spectrum. Understanding the nuances of its ¹H and ¹³C NMR spectra is paramount for confirming its identity, assessing its purity, and understanding its electronic properties.

This guide will deconstruct the NMR spectra of this compound, offering a step-by-step analysis of each signal and explaining the underlying chemical principles that govern the observed chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is the foundation for spectral assignment. The numbering convention used in this guide for the atoms of this compound is presented below.

Caption: Molecular structure and atom numbering of this compound.

Experimental Protocol: Acquiring High-Quality NMR Spectra

The integrity of NMR data is critically dependent on meticulous sample preparation and the appropriate selection of acquisition parameters. For a solid crystalline sample like this compound, the following protocol is recommended to ensure high-resolution spectra suitable for detailed analysis.

Step-by-Step NMR Sample Preparation
  • Sample Weighing: Accurately weigh 10-20 mg of this compound. For ¹³C NMR, a higher concentration (50-100 mg) may be beneficial to improve the signal-to-noise ratio and reduce acquisition time.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The choice of solvent can influence the chemical shift of the acidic proton due to differences in hydrogen bonding.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent. Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration and Transfer: To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can often be used for calibration (e.g., CHCl₃ in CDCl₃ at 7.26 ppm).

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

G start Start weigh Weigh 10-20 mg This compound start->weigh dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter cap Cap and Label NMR Tube filter->cap acquire Acquire NMR Spectra cap->acquire end End acquire->end

Caption: Workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound provides a wealth of information about the number of different types of protons and their neighboring environments. The analysis below is based on typical spectral data obtained in a standard deuterated solvent.

Summary of ¹H NMR Data
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~11.5 - 12.5Broad Singlet1HCOOH
2~8.0Doublet2HH-2, H-6
3~6.9Doublet2HH-3, H-5
4~4.0Triplet2HH-8
5~1.8Sextet2HH-9
6~1.0Triplet3HH-10
Detailed Peak Assignments and Interpretation
  • Carboxylic Acid Proton (H-COOH, ~11.5 - 12.5 ppm): The proton of the carboxylic acid group is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl group and its involvement in hydrogen bonding. This results in a characteristic broad singlet in the far downfield region of the spectrum. The chemical shift of this proton is sensitive to concentration and the choice of solvent.[1]

  • Aromatic Protons (H-2, H-6 at ~8.0 ppm and H-3, H-5 at ~6.9 ppm): The benzene ring exhibits a classic AA'BB' splitting pattern, which often appears as two distinct doublets at high field strengths.

    • H-2 and H-6: These protons are ortho to the electron-withdrawing carboxylic acid group, which deshields them, causing them to resonate at a lower field (~8.0 ppm). They appear as a doublet due to coupling with the adjacent H-3 and H-5 protons.

    • H-3 and H-5: These protons are ortho to the electron-donating propoxy group. The oxygen atom of the propoxy group donates electron density into the aromatic ring through resonance, shielding these protons and causing them to appear at a higher field (~6.9 ppm) compared to unsubstituted benzene (7.34 ppm). They appear as a doublet due to coupling with the H-2 and H-6 protons.

  • Propoxy Group Protons:

    • Methylene Protons (H-8, ~4.0 ppm): These protons are on the carbon directly attached to the oxygen atom. The electronegativity of the oxygen deshields these protons, shifting their signal downfield. The signal is a triplet because of coupling to the two adjacent protons on C-9.

    • Methylene Protons (H-9, ~1.8 ppm): These protons are adjacent to both the O-CH₂ group and the terminal methyl group. They are split into a sextet (or a multiplet that appears as a sextet) due to coupling with the two protons on C-8 and the three protons on C-10.

    • Methyl Protons (H-10, ~1.0 ppm): These protons are on the terminal methyl group of the propoxy chain. They are the most shielded protons in the molecule and therefore appear at the highest field. The signal is a triplet due to coupling with the two adjacent protons on C-9.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms in the molecule.

Summary of ¹³C NMR Data
Chemical Shift (δ, ppm)Assignment
~172C-7 (COOH)
~163C-4
~132C-2, C-6
~123C-1
~114C-3, C-5
~70C-8
~22C-9
~10C-10
Detailed Peak Assignments and Interpretation
  • Carbonyl Carbon (C-7, ~172 ppm): The carbon of the carboxylic acid group is significantly deshielded and appears at a very low field, which is characteristic for carbonyl carbons in carboxylic acids.[1]

  • Aromatic Carbons:

    • C-4 (~163 ppm): This carbon is directly attached to the electron-donating oxygen atom of the propoxy group, which strongly shields it through resonance, causing it to appear at a very low field (downfield).

    • C-1 (~123 ppm): This is the ipso-carbon, to which the carboxylic acid group is attached. Its chemical shift is influenced by the substituent effect of the carboxyl group.

    • C-2 and C-6 (~132 ppm): These carbons are ortho to the carboxylic acid group and are deshielded.

    • C-3 and C-5 (~114 ppm): These carbons are ortho to the propoxy group and are shielded by its electron-donating effect.

  • Propoxy Group Carbons:

    • C-8 (~70 ppm): This carbon is directly bonded to the electronegative oxygen atom, resulting in a downfield shift.

    • C-9 (~22 ppm): This is the central methylene carbon of the propoxy chain.

    • C-10 (~10 ppm): This is the terminal methyl carbon, which is the most shielded carbon in the aliphatic chain.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and allow for a complete and unambiguous structural assignment. The chemical shifts and coupling patterns are consistent with the known electronic effects of the carboxylic acid and propoxy substituents on the aromatic ring. This guide provides a foundational framework for the spectral interpretation of this and similar substituted benzoic acid derivatives, which is an essential skill for professionals in chemical research and drug development.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Spectral Database for Organic Compounds (SDBS). This compound. National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved January 4, 2026, from [Link]

  • The Journal of Organic Chemistry. Author Guidelines. American Chemical Society. Retrieved January 4, 2026, from [Link]

  • UCL Department of Chemistry. NMR Sample Preparation. University College London. Retrieved January 4, 2026, from [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

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An In-depth Technical Guide on the Melting Point and Phase Transitions of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Objective: To provide a comprehensive, technically robust guide to understanding and characterizing the complex thermal behavior of 4-Propoxybenzoic acid, moving beyond simple data reporting to explain the causality behind its phase transitions and the experimental methodologies required for their elucidation.

Executive Summary: The Significance of this compound

This compound is a member of the 4-alkoxybenzoic acid homologous series, a class of materials renowned for its rich thermal behavior.[1] Like its counterparts, it forms stable hydrogen-bonded dimers which are fundamental to its ability to form liquid crystalline phases.[2][3] The interplay between its rigid aromatic core and flexible alkoxy tail gives rise to multiple solid-state forms (polymorphism) and a thermotropic nematic liquid crystal phase. For drug development professionals, understanding polymorphism is critical as different crystal forms can exhibit varied solubility, stability, and bioavailability.[4][5] For materials scientists, harnessing the transition to the nematic phase is key for applications in displays and sensors. This guide provides the foundational knowledge and practical protocols to fully characterize this multifaceted compound.

The Thermal Landscape: Polymorphism and Mesophase Behavior

The thermal behavior of this compound is not defined by a single melting point but by a series of transitions between distinct solid and liquid crystalline phases. This substance is known to exhibit at least two polymorphic forms and a nematic liquid crystal phase.

Phase Transition Pathway

Upon heating, this compound transitions from a crystalline solid to a nematic liquid crystal phase before finally clearing to an isotropic liquid. The specific melting point observed depends on the polymorphic form present. The nematic phase is an intermediate state of matter (mesophase) where the molecules have long-range orientational order but no long-range positional order.

The sequence of transitions is illustrated below:

G cluster_solid Solid Crystalline States Polymorphs Crystalline Polymorphs Nematic Nematic Liquid Crystal Polymorphs->Nematic Melting (T ≈ 144-146°C) Isotropic Isotropic Liquid Nematic->Isotropic Clearing (T ≈ 153°C) G cluster_1 Energetics & Transition Mapping cluster_2 Optical & Morphological ID cluster_3 Structural Fingerprinting Sample This compound (As-received, Recrystallized) DSC Differential Scanning Calorimetry (DSC) Sample->DSC PLM Polarized Light Microscopy (PLM) + Hot Stage Sample->PLM PXRD X-Ray Powder Diffraction (PXRD) Sample->PXRD DSC_Data • Transition Temperatures (Tₘ, Tₙᵢ) • Enthalpies (ΔH) • Polymorph Screening DSC->DSC_Data Analysis Comprehensive Phase Characterization DSC_Data->Analysis PLM_Data • Confirm Transitions • Identify Nematic Texture • Observe Crystal Habit PLM->PLM_Data PLM_Data->Analysis PXRD_Data • Identify Polymorphic Form(s) • Confirm Crystalline Nature • Purity Assessment PXRD->PXRD_Data PXRD_Data->Analysis

Caption: A robust, multi-technique workflow for the thermal analysis of this compound.

Experimental Protocols: A Step-by-Step Guide

Expertise & Causality: DSC is the workhorse for thermal analysis. A heat-cool-heat cycle is employed not just to measure transitions, but to understand the material's thermal history and stability relationships. The first heat shows the properties of the initial sample. The controlled cooling provides a uniform thermal history, and the second heat reveals the intrinsic behavior, often highlighting metastable forms that may have crystallized upon cooling.

Protocol:

  • Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., Indium).

  • Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum pan. An accurate mass is critical for enthalpy calculations.

  • Thermal Program:

    • Segment 1 (First Heat): Equilibrate at 25 °C. Heat the sample from 25 °C to 170 °C at a rate of 10 °C/min. This rate provides a good balance between resolution and sensitivity.

    • Segment 2 (Isothermal Hold): Hold at 170 °C for 3 minutes to ensure the sample has completely melted into a uniform isotropic liquid.

    • Segment 3 (Controlled Cool): Cool the sample from 170 °C to 25 °C at 10 °C/min. This will show the exothermic transitions from isotropic to nematic, and nematic to solid.

    • Segment 4 (Second Heat): Heat the sample again from 25 °C to 170 °C at 10 °C/min. Comparing this scan to the first reveals any changes in polymorphic form induced by melting and recrystallization.

  • Data Analysis: Analyze the thermogram to determine the onset temperatures, peak temperatures, and integrated peak areas (enthalpies) for all thermal events.

Trustworthiness: PLM provides irrefutable visual proof of the phase transitions detected by DSC. Isotropic materials (like the final liquid phase) do not rotate polarized light and appear dark between crossed polarizers. Anisotropic materials, including crystals and liquid crystals, are birefringent and appear bright. [6]The specific textures observed are a key diagnostic tool for identifying the type of mesophase. [7][8] Protocol:

  • Sample Preparation: Place a few micrograms of the sample on a clean microscope slide and gently press a coverslip on top to create a thin film.

  • Instrument Setup: Place the slide on the hot stage of the polarizing microscope.

  • Thermal Program: Heat the sample at a slow rate (e.g., 2-5 °C/min) through the temperature ranges where transitions were identified by DSC. Slow heating is crucial for observing the evolution of textures.

  • Observation:

    • Below 144 °C: Observe the birefringent crystalline solid. Note the crystal habit (shape).

    • ~144-146 °C: Witness the melting of the solid into a turbid, highly mobile, and brightly birefringent fluid. Look for the characteristic "schlieren" or "threaded" texture, which is a definitive fingerprint of the nematic phase. [7] * ~153 °C: At the clearing point, the birefringence will abruptly vanish, and the field of view will become completely dark (extinguished). This marks the transition to the isotropic liquid.

  • Documentation: Capture images or videos at each key stage of the transition.

Authoritative Grounding: PXRD is the gold standard for solid-state characterization. Every crystalline solid has a unique diffraction pattern that acts as its fingerprint, determined by its crystal lattice. [4]This allows for the definitive identification of different polymorphs, which will have the same chemical composition but different peak positions and/or intensities in their diffraction patterns. [9][10] Protocol:

  • Sample Preparation: Gently grind the crystalline sample to a fine, homogenous powder. Pack the powder into a sample holder.

  • Instrument Setup: Place the sample holder in the diffractometer.

  • Data Acquisition: Scan the sample over a relevant 2θ range (e.g., 5° to 40°) using a standard X-ray source (e.g., Cu Kα).

  • Analysis for Polymorphism:

    • Run the as-received material to get its initial structural fingerprint.

    • If DSC or other experiments suggest the formation of a new solid form (e.g., after a melt-recrystallization cycle), isolate that form and run PXRD on it.

    • Compare the diffraction patterns. Different peak positions indicate different crystal lattices, confirming the existence of polymorphism.

Conclusion

A thorough understanding of this compound requires a holistic approach that integrates energetic, optical, and structural data. Its melting behavior is not a single point but a transition into a nematic liquid crystal phase, a phenomenon rooted in its dimeric molecular self-assembly. By systematically applying the detailed protocols for DSC, PLM, and PXRD outlined in this guide, researchers can confidently characterize its thermal properties, identify its polymorphic forms, and control its phase behavior for advanced applications in both materials science and pharmaceutical development.

References

  • ChemBK. (2024). This compound. Retrieved from ChemBK. (URL: [Link])

  • Cheméo. (n.d.). Chemical Properties of this compound (CAS 5438-19-7). Retrieved from Cheméo. (URL: [Link])

  • NIST. (2021). This compound. In P. J. Linstrom & W. G. Mallard (Eds.), NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. (URL: [Link])

  • NIST. (n.d.). This compound IR Spectrum. Retrieved from the NIST WebBook. (URL: [Link])

  • Bryan, R. F., & Forcier, P. (2002). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. Crystal Growth & Design, 2(2), 91-98. (URL: [Link])

  • NIST. (n.d.). This compound General Information. Retrieved from the NIST WebBook. (URL: [Link])

  • Al-Harthi, S., & Siddiqui, H. (2010). Probing the Texture of the Calamitic Liquid Crystalline Dimer of 4-(4-Pentenyloxy)benzoic Acid. Materials, 3(1), 136-146. (URL: [Link])

  • Ford, W. T., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. Defense Technical Information Center. (URL: [Link])

  • PubChem. (n.d.). This compound. Retrieved from National Center for Biotechnology Information, PubChem Compound Database. (URL: [Link])

  • NIST. (n.d.). NIST / TRC Web Thermo Tables. Retrieved from the National Institute of Standards and Technology. (URL: [Link])

  • ResearchGate. (n.d.). Polarized light microscopy in the study of liquid crystals. Retrieved from ResearchGate. (URL: [Link])

  • Frinton Laboratories Inc. (n.d.). Liquid Crystals. Retrieved from Frinton Laboratories Inc. (URL: [Link])

  • Adamczyk, Z., et al. (2017). The Effect of Liquid Crystalline Structures on Antiseizure Properties of Aqueous Solutions of Ethoxylated Alcohols. Materials, 10(4), 382. (URL: [Link])

  • Creative Biostructure. (n.d.). X-ray Powder Diffraction in Drug Polymorph Analysis. Retrieved from Creative Biostructure. (URL: [Link])

  • Chemistry LibreTexts. (2022). 7.9: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy. Retrieved from Chemistry LibreTexts. (URL: [Link])

  • ResearchGate. (n.d.). X-Ray Powder Diffraction Patterns of Polymorphic Forms of Various Drug Substances. Retrieved from ResearchGate. (URL: [Link])

  • ResearchGate. (2024). Applications and Future Potential of X-ray Diffraction in Pharmaceutical Polymorphism: A Literature Review. Retrieved from ResearchGate. (URL: [Link])

  • Rajabi, M., Lavrentovich, O., & Shribak, M. (2020). Instantaneous mapping of liquid crystal orientation using a polychromatic polarizing microscope. arXiv. (URL: [Link])

  • PubChem. (n.d.). 4-Isopropoxybenzoic acid. Retrieved from National Center for Biotechnology Information, PubChem Compound Database. (URL: [Link])

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from MDPI. (URL: [Link])

  • Royal Society of Chemistry. (2019). Polymorphism in p-aminobenzoic acid. Retrieved from CrystEngComm. (URL: [Link])

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Solubility Profile of 4-Propoxybenzoic Acid: A Methodological and Theoretical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, formulation, and processability. 4-Propoxybenzoic acid (CAS: 5438-19-7) is a key building block in the synthesis of specialized chemicals, including liquid crystals and potential pharmaceutical agents.[1] A thorough understanding of its solubility characteristics is therefore paramount for researchers in chemical synthesis and drug development. This guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, its known physicochemical properties, and a detailed, field-proven experimental protocol for determining its solubility in various solvents. While extensive quantitative solubility data is not widely published, this document equips scientists with the foundational knowledge and practical methodology required to generate this critical data in-house, ensuring project success and adherence to rigorous scientific standards.

Introduction and Physicochemical Profile

This compound is an aromatic carboxylic acid characterized by a benzoic acid core functionalized with a propoxy group at the para (4) position. This structure imparts a combination of hydrophobicity from the propyl chain and benzene ring, and hydrophilicity from the polar carboxylic acid group. These features dictate its interactions with various solvents and are fundamental to predicting its solubility behavior.

dot graph { layout=neato; node [shape=none, margin=0]; mol [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=138500&t=l"]; caption [label="Figure 1. Chemical Structure of this compound.", fontsize=10]; } dot

Key physicochemical properties are summarized in Table 1, providing the basis for understanding its solubility. The octanol-water partition coefficient (LogP) suggests a preference for more lipophilic environments, while its classification as an acid indicates that its aqueous solubility will be highly dependent on pH.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[2][3][4]
Molecular Weight 180.20 g/mol [2][3]
Appearance White to almost white crystalline powder[1][2]
Melting Point 144-146 °C[2]
LogP (predicted) 2.174[5]
Water Solubility Insoluble / Log₁₀(S, mol/L) = -2.49 (predicted)[2][5]

Theoretical Principles of Solubility

The solubility of a solid compound in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

  • "Like Dissolves Like" : This principle is a cornerstone of solubility prediction.[6] The molecular structure of this compound contains both a polar hydrogen-bond-donating-and-accepting carboxylic acid group and a nonpolar propyl-benzene moiety. Therefore, its solubility is expected to be favorable in solvents that share these characteristics, such as polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., acetone), while being limited in highly nonpolar solvents (e.g., hexane) and water.[6]

  • Impact of pH : As a carboxylic acid, this compound can exist in two forms: a neutral (protonated) form and an ionized (deprotonated) carboxylate form. The equilibrium between these forms is governed by the pKa of the acid and the pH of the aqueous medium. At a pH below its pKa, the less soluble neutral form predominates. As the pH increases above the pKa, the compound deprotonates to form the highly polar and much more water-soluble carboxylate salt. This relationship is crucial for developing aqueous formulations.

pH_Solubility cluster_low_pH Low pH (pH < pKa) cluster_high_pH High pH (pH > pKa) Low_pH_Form R-COOH (Neutral Form) Low_Sol Low Aqueous Solubility Low_pH_Form->Low_Sol Dominant Species Equilibrium Low_pH_Form->Equilibrium High_pH_Form R-COO⁻ (Ionized Form) High_Sol High Aqueous Solubility High_pH_Form->High_Sol Dominant Species Equilibrium->High_pH_Form caption Figure 2. Conceptual pH-Solubility Relationship.

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline compound is the isothermal equilibrium shake-flask method.[7][8] This technique measures the thermodynamic solubility, which is the concentration of the solute in a saturated solution when the system has reached equilibrium. This section provides a self-validating, step-by-step protocol.

Protocol: Shake-Flask Method

This protocol is designed to establish a saturated solution at a controlled temperature, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

  • This compound (high purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • HPLC system with UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Step-by-Step Methodology:

  • Preparation : Add an excess amount of this compound to a series of vials. The key is to ensure that a visible amount of undissolved solid will remain at the end of the experiment, confirming that the solution is saturated.

  • Solvent Addition : Accurately add a known volume (e.g., 5 mL) of the desired solvent to each vial.

  • Equilibration : Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is typical.[7][8] The system is considered at equilibrium if solubility measurements from consecutive time points (e.g., 24h and 48h) are in agreement.

  • Phase Separation : After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, centrifuge the vials.[6]

  • Sample Collection : Carefully draw the clear supernatant using a syringe and immediately filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial.[6] This step is critical to remove any remaining solid particles that would otherwise lead to an overestimation of solubility.

  • Dilution : Accurately dilute the filtered sample with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.

  • Quantification : Analyze the diluted samples using a validated HPLC method as described in Section 3.2.

G

Analytical Method: HPLC-UV Quantification

A reverse-phase HPLC method is ideal for quantifying this compound. The following provides a robust starting point for method development.

  • HPLC Column : C18, 150 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A : 0.1% Phosphoric Acid in Water.

  • Mobile Phase B : Acetonitrile.

  • Elution Mode : Isocratic or Gradient. A starting point could be 60:40 (A:B).

  • Flow Rate : 1.0 mL/min.

  • Detection Wavelength : ~230-254 nm (A UV scan should be performed to determine the λmax).

  • Injection Volume : 10 µL.

  • Column Temperature : 25 °C.

Causality and Trustworthiness : Using an acidic mobile phase (pH < pKa of the analyte) ensures that the this compound remains in its protonated, single form, leading to sharp, symmetrical peaks.[9][10] A calibration curve must be generated using at least five standard solutions of known concentrations to ensure accurate quantification. The linearity of this curve (R² > 0.999) validates the method's accuracy within the tested range.[9]

Solubility Profile of this compound

Table 2: Solubility Data for this compound at 25°C

SolventPolarity IndexSolvent TypeQuantitative SolubilityQualitative Solubility
Water 10.2Polar Protic~0.22 mg/mL (Calculated from predicted LogS)Insoluble[2]
Methanol 5.1Polar ProticData to be determinedSoluble (especially when hot)[2]
Ethanol 4.3Polar ProticData to be determinedExpected to be soluble
Acetone 5.1Polar AproticData to be determinedExpected to be soluble
Ethyl Acetate 4.4Polar AproticData to be determinedExpected to be moderately soluble
Acetonitrile 5.8Polar AproticData to be determinedExpected to be moderately soluble
Toluene 2.4NonpolarData to be determinedExpected to have low solubility
Hexane 0.1NonpolarData to be determinedExpected to be poorly soluble

Note: "Expected" solubility is based on the "like dissolves like" principle and the compound's known properties.

Conclusion

This guide establishes the essential framework for understanding and determining the solubility of this compound. While published quantitative data is sparse, the provided physicochemical properties, theoretical principles, and detailed experimental protocols empower researchers and drug development professionals to generate the high-quality, reliable data necessary for their work. The robust shake-flask method coupled with a precise HPLC-UV analytical technique constitutes a self-validating system for producing authoritative solubility profiles, which are indispensable for informed decision-making in formulation, process chemistry, and preclinical development.

References

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024). Pharmaceutical Sciences. [Link]

  • This compound. (2024). ChemBK. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018). Regulations.gov. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

  • Chemical Properties of this compound (CAS 5438-19-7). (n.d.). Cheméo. [Link]

  • This compound. (n.d.). PubChem. [Link]

  • The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • This compound. (n.d.). NIST WebBook. [Link]

  • 4-Methoxybenzoic Acid. (n.d.). PubChem. [Link]

  • Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6). [Link]

  • This compound. (n.d.). Cheméo. [Link]

  • HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. [Link]

  • This compound (C10H12O3). (n.d.). PubChemLite. [Link]

  • Binary HPLC method fot determination of 4-hydroxybenzoic acid (4-HBA), chlorogenic acid (CGA), quercetin (QUE), and salicilic acid (SAL) v1. (2018). ResearchGate. [Link]

  • Chintala, M., Thakur, S., Tirunagari, P., & Ch, R. (2015). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Asian Pacific Journal of Tropical Biomedicine, 5(9), 748-752. [Link]

  • Reddy, M. S. N., et al. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

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Methodological & Application

The Lynchpin of Mesophase Engineering: 4-Propoxybenzoic Acid in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of 4-Propoxybenzoic Acid in Liquid Crystal Design

In the landscape of materials science, this compound and its homologous series of 4-alkoxybenzoic acids stand as foundational pillars in the synthesis of thermotropic liquid crystals.[1][2] Their deceptively simple architecture—a rigid benzoic acid core coupled with a flexible alkoxy chain—belies a rich and tunable mesomorphic behavior that has been a subject of intense academic and industrial research. The utility of this compound stems from its inherent ability to self-assemble into rod-like (calamitic) supramolecular structures, a prerequisite for the formation of nematic and smectic phases crucial for display technologies and other optoelectronic applications.[1][3][4]

The defining characteristic that underpins the mesogenic properties of this compound is the formation of stable hydrogen-bonded dimers.[1][3][4][5] The carboxylic acid moieties of two molecules associate in a head-to-head fashion, effectively elongating the molecular structure and enhancing the anisotropy necessary for liquid crystalline ordering. This self-assembly through hydrogen bonding is a powerful tool, allowing for the creation of a diverse array of liquid crystalline materials with tailored properties.[1][3][5] This guide provides an in-depth exploration of the application of this compound in liquid crystal synthesis, offering detailed experimental protocols and the scientific rationale behind them for researchers, scientists, and professionals in the field.

Core Principles: The Role of Molecular Structure in Mesophase Formation

The liquid crystalline behavior of materials derived from this compound is a delicate interplay of molecular geometry and intermolecular forces. The rigid phenyl ring provides a stable core, while the propoxy tail contributes to the overall aspect ratio and influences the packing of the molecules. The ability to systematically modify the length of the alkoxy chain (from methoxy to dodecyloxy and beyond) allows for precise control over the phase transition temperatures and the type of mesophase observed.[1][6] Generally, as the alkyl chain length increases, the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid) tends to decrease, while the melting point can show a more complex, often alternating, behavior.

Beyond its direct use as a mesogen, this compound is a versatile intermediate for the synthesis of more complex liquid crystals, such as ester-containing mesogens.[1] Esterification with various phenolic compounds allows for the creation of a vast library of liquid crystals with a wide range of mesophase behaviors and stabilities.

Experimental Protocols: Synthesis and Characterization

The following protocols provide a comprehensive guide to the synthesis and characterization of liquid crystals based on this compound.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 4-hydroxybenzoic acid via a Williamson ether synthesis. This is a standard and reliable method for preparing 4-alkoxybenzoic acids.[1][3]

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser

  • Separatory funnel

  • Büchner funnel and flask

  • pH paper

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF. Add anhydrous potassium carbonate to the solution. The potassium carbonate acts as a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion which is a more potent nucleophile.

  • Addition of Alkyl Halide: To the stirred mixture, add 1-bromopropane. A catalytic amount of potassium iodide (KI) can be added to facilitate the reaction through the in-situ formation of the more reactive 1-iodopropane.

  • Reaction: Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, pour the mixture into a beaker containing cold deionized water. This will precipitate the crude product.

  • Acidification: Acidify the aqueous mixture with 1M HCl until the pH is acidic (pH ~2-3), ensuring the complete protonation of the carboxylic acid.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any remaining salts and DMF.

  • Recrystallization: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain a pure, crystalline product.

  • Drying: Dry the purified product in a vacuum oven.

Diagram: Synthesis of this compound

G cluster_reactants Reactants cluster_product Product 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Reaction_Mixture Reaction_Mixture 4-Hydroxybenzoic_Acid->Reaction_Mixture DMF (Solvent) 1-Bromopropane 1-Bromopropane 1-Bromopropane->Reaction_Mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mixture 4-Propoxybenzoic_Acid This compound Reaction_Mixture->4-Propoxybenzoic_Acid Williamson Ether Synthesis

Caption: Reaction scheme for the synthesis of this compound.

Protocol 2: Synthesis of a Calamitic Liquid Crystal via Esterification

This protocol describes the synthesis of a representative ester-containing liquid crystal, 4'-cyanophenyl 4-propoxybenzoate, using this compound and 4-cyanophenol.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • 4-Cyanophenol

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, suspend this compound in an excess of thionyl chloride. A catalytic amount of DMF can be added to facilitate the reaction. Heat the mixture to reflux for 2-3 hours. The thionyl chloride converts the carboxylic acid to the more reactive acid chloride.

  • Removal of Excess Thionyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • Esterification: Dissolve the resulting 4-propoxybenzoyl chloride in anhydrous DCM. In a separate flask, dissolve 4-cyanophenol in anhydrous DCM and add a stoichiometric amount of pyridine. The pyridine acts as a base to neutralize the HCl byproduct of the esterification reaction.

  • Reaction: Cool the 4-cyanophenol solution in an ice bath and add the 4-propoxybenzoyl chloride solution dropwise with constant stirring. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess pyridine, the bicarbonate wash removes any unreacted acid chloride and the brine wash removes residual water.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography or recrystallization from a suitable solvent (e.g., ethanol) to yield the pure liquid crystalline product.

Diagram: Esterification Workflow

G Start Start: this compound Acid_Chloride_Formation Acid Chloride Formation (Thionyl Chloride) Start->Acid_Chloride_Formation Esterification Esterification with 4-Cyanophenol (Pyridine, DCM) Acid_Chloride_Formation->Esterification Workup Aqueous Work-up (HCl, NaHCO₃, Brine) Esterification->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Product: 4'-Cyanophenyl 4-Propoxybenzoate Purification->Product

Caption: Workflow for the synthesis of an ester-containing liquid crystal.

Characterization of Liquid Crystalline Properties

The identification and characterization of the mesophases formed by the synthesized compounds are critical. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[7][8]

Differential Scanning Calorimetry (DSC)

DSC is used to determine the phase transition temperatures and the associated enthalpy changes.[7][9]

Procedure:

  • A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

  • The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point.

  • The sample is then cooled at the same rate back to room temperature.[9]

  • The phase transitions appear as endothermic peaks upon heating and exothermic peaks upon cooling in the DSC thermogram. The peak maximum indicates the transition temperature, and the area under the peak corresponds to the enthalpy of the transition.[1][9]

Polarized Optical Microscopy (POM)

POM is used to visually identify the different liquid crystal phases based on their unique optical textures.[7][8]

Procedure:

  • A small amount of the sample is placed on a microscope slide and covered with a coverslip.

  • The slide is placed on a hot stage attached to a polarizing microscope.

  • The sample is heated and cooled while being observed through crossed polarizers.

  • Different liquid crystal phases (e.g., nematic, smectic) will exhibit characteristic textures (e.g., Schlieren, focal conic) that can be used for identification.

Quantitative Data: Phase Transition Temperatures of 4-n-Alkoxybenzoic Acids

The mesomorphic properties of 4-alkoxybenzoic acids are highly dependent on the length of the alkyl chain. The following table summarizes the phase transition temperatures for a homologous series of 4-n-alkoxybenzoic acids, illustrating this structure-property relationship.

n (Number of Carbon Atoms in Alkoxy Chain)Compound NameMelting Point (°C)Nematic-Isotropic Transition (°C)Smectic C-Nematic Transition (°C)
14-Methoxybenzoic acid182-185--
24-Ethoxybenzoic acid196-198--
3This compound146-148154-156-
44-Butoxybenzoic acid145-148160-161-
54-Pentoxybenzoic acid126-128152-154-
64-Hexyloxybenzoic acid104-106154-155-
74-Heptyloxybenzoic acid94-96147-14898-100
84-Octyloxybenzoic acid102-104147-148108-110

Data compiled from various sources for illustrative purposes.[1][6]

Conclusion: A Versatile Building Block for Advanced Materials

This compound is more than just a simple organic molecule; it is a testament to the power of molecular design in creating functional materials. Its ability to form hydrogen-bonded dimers and serve as a precursor for a wide range of ester-containing mesogens makes it an indispensable tool in the liquid crystal chemist's arsenal. The protocols and data presented herein provide a solid foundation for researchers to explore the rich and fascinating world of liquid crystals derived from this versatile building block. The continued study of such systems promises to yield new materials with novel properties for the next generation of advanced technologies.

References

  • Xu, H., Kang, N., Xie, P., Zhang, R., & Xu, D. (n.d.). Synthesis and characterization of a hydrogen-bonded nematic network based on this compound side groups grafted onto a polysiloxane. Liquid Crystals. Retrieved from [Link]

  • El Wakil, A., Rohman, G., & Abdel Rehim, M. (n.d.). Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. ResearchGate. Retrieved from [Link]

  • Hassan, H. H. A. M., & Abd-El-Aziz, A. S. (2022). First mesomorphic and DFT characterizations for 3-(or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. Retrieved from [Link]

  • Hartley, C. S. (n.d.). Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids. Hartley Group. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids | Request PDF. ResearchGate. Retrieved from [Link]

  • Jensen, J., Grundy, S. C., Bretz, S. L., & Hartley, C. S. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133–1136. Retrieved from [Link]

  • (n.d.). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. ResearchGate. Retrieved from [Link]

  • (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. CADRE. Retrieved from [Link]

  • Polishchuk, A. P., Timofeeva, T. V., & Antipin, M. Y. (2009). Molecular and crystal structure of 4-alkoxybenzoic acids: Design of the mesogenic phase. Journal of Structural Chemistry, 50(S1), S135–S143. Retrieved from [Link]

  • Lehmann, M. (2020). Phase transitions in complex functional liquid crystals—The entropy effect. Frontiers in Chemistry, 8, 603. Retrieved from [Link]

  • Rather, M. A., & Wani, A. A. (2016). CHARACTERIZATION OF LIQUID CRYSTALS: A LITERATURE REVIEW. International Journal of Advanced Research, 4(7), 1735–1740. Retrieved from [Link]

  • (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. DTIC. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • (n.d.). PHASE TRANSITIONS IN LIQUID CRYSTALS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. In PubChem. Retrieved from [Link]

  • Drozd-Rzoska, A., & Rzoska, S. J. (2022). The Dominance of Pretransitional Effects in Liquid Crystal-Based Nanocolloids: Nematogenic 4-methoxybenzylidene-4′–butylaniline with Transverse Permanent Dipole Moment and BaTiO3 Nanoparticles. MDPI. Retrieved from [Link]

  • Poudyal, N., & Singh, G. (2022). Details of Nematic Phase Transition and Nematic Range of 5OCB Liquid Crystal using Logger Pro. International Journal of Research in Engineering and Science (IJRES), 10(9), 1-8. Retrieved from [Link]

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Application Notes and Protocols: 4-Propoxybenzoic Acid as a Precursor for Nematic Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Propoxybenzoic Acid in Mesogen Synthesis

This compound stands as a cornerstone in the rational design and synthesis of thermotropic liquid crystals, particularly those exhibiting the nematic phase. Its molecular architecture—a rigid aromatic core functionalized with a terminal carboxylic acid and a flexible propoxy chain—provides the essential elements for inducing mesomorphism. The defining characteristic of liquid crystals derived from benzoic acid derivatives is their formation through molecular self-assembly, primarily driven by hydrogen bonding. The carboxylic acid groups of two this compound molecules can form a stable dimer, effectively elongating the molecular structure into a more rod-like (calamitic) shape, a key prerequisite for the formation of liquid crystalline phases.

This inherent ability for self-assembly into anisotropic arrangements makes this compound and its homologues vital precursors. By converting the carboxylic acid moiety into an ester, researchers can readily couple it with other aromatic cores, thereby creating a vast library of mesogenic compounds with tunable properties. The propoxy chain, in concert with the terminal group of the coupled phenol, influences the material's melting point and the clearing point (the temperature at which the liquid crystal transitions to an isotropic liquid), defining the operational temperature range of the nematic phase. This guide provides a detailed protocol for the synthesis of a representative nematic liquid crystal, 4'-cyanophenyl 4-propoxybenzoate, from this compound, and outlines the essential characterization techniques.

Core Synthesis: From Carboxylic Acid to Nematic Ester

The synthesis of calamitic liquid crystals from this compound is most commonly achieved through esterification. This process links the rigid benzoic acid core to another aromatic unit, often a phenol derivative, to create the final elongated mesogen. The choice of the phenol component is critical for tuning the electronic and, consequently, the mesomorphic properties of the final compound. For this protocol, we will focus on the synthesis of 4'-cyanophenyl 4-propoxybenzoate, a well-characterized nematic liquid crystal. The terminal cyano group introduces a strong dipole moment, which enhances the intermolecular forces and promotes the parallel alignment characteristic of the nematic phase.

A highly effective and mild method for this transformation is the Steglich esterification . This reaction utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). The Steglich esterification is advantageous as it proceeds at room temperature, tolerates a wide range of functional groups, and effectively suppresses the formation of side products.

Reaction Causality and Mechanism

The reaction proceeds via the activation of the carboxylic acid group of this compound by DCC, forming a highly reactive O-acylisourea intermediate. DMAP, being a more potent nucleophile than the alcohol (4-cyanophenol), then attacks this intermediate to form a reactive acyl-pyridinium species. This "active ester" is then readily susceptible to nucleophilic attack by the hydroxyl group of 4-cyanophenol, yielding the desired ester product and the byproduct, dicyclohexylurea (DCU). The formation of the insoluble DCU helps to drive the reaction to completion.

Diagram of the Stegliech Esterification Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Purification 4-Propoxybenzoic_Acid This compound Activation Activation of Carboxylic Acid with DCC 4-Propoxybenzoic_Acid->Activation 4-Cyanophenol 4-Cyanophenol Nucleophilic_Attack Nucleophilic Attack by 4-Cyanophenol 4-Cyanophenol->Nucleophilic_Attack DCC DCC DCC->Activation DMAP DMAP (catalyst) Acyl_Transfer Acyl Transfer to DMAP DMAP->Acyl_Transfer Activation->Acyl_Transfer Acyl_Transfer->Nucleophilic_Attack Ester_Product 4'-Cyanophenyl 4-Propoxybenzoate Nucleophilic_Attack->Ester_Product DCU_Byproduct DCU (precipitate) Nucleophilic_Attack->DCU_Byproduct Purification Filtration & Recrystallization Ester_Product->Purification DCU_Byproduct->Purification

Caption: Workflow for the synthesis of 4'-cyanophenyl 4-propoxybenzoate.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentGrade/Specification
This compound≥98% purity
4-Cyanophenol≥99% purity
N,N'-Dicyclohexylcarbodiimide (DCC)≥99% purity
4-Dimethylaminopyridine (DMAP)≥99% purity
Dichloromethane (DCM)Anhydrous, ≥99.8%
EthanolReagent grade
Magnetic Stirrer with Hotplate-
Round-bottom flasksVarious sizes
Condenser-
Buchner Funnel and Flask-
Thin Layer Chromatography (TLC)Silica gel plates with fluorescent indicator
Rotary Evaporator-
Differential Scanning Calorimeter (DSC)For thermal analysis
Polarized Optical Microscope (POM)Equipped with a hot stage

Safety Precautions:

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • DCC is a potent allergen and sensitizer. Handle with extreme care in a well-ventilated fume hood.

  • DCM is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Protocol 1: Synthesis of 4'-Cyanophenyl 4-Propoxybenzoate
  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.80 g, 10.0 mmol) and 4-cyanophenol (1.19 g, 10.0 mmol) in anhydrous dichloromethane (50 mL).

  • Catalyst Addition: To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.12 g, 1.0 mmol).

  • Initiation of Reaction: Cool the flask in an ice bath to 0 °C. Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (2.27 g, 11.0 mmol) in anhydrous dichloromethane (20 mL) dropwise over 15 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring at room temperature for 12-18 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent (e.g., 3:1 hexane:ethyl acetate). The formation of the product will be indicated by the appearance of a new spot with a higher Rf value than the starting materials.

  • Work-up and Purification:

    • Upon completion, the precipitated dicyclohexylurea (DCU) is removed by vacuum filtration through a Buchner funnel.

    • The filtrate is collected and washed successively with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

    • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Recrystallization: The crude product is recrystallized from ethanol to yield pure 4'-cyanophenyl 4-propoxybenzoate as a white crystalline solid.

Characterization of the Nematic Liquid Crystal

The successful synthesis and the liquid crystalline properties of the target compound must be verified through a series of analytical techniques.

Structural and Thermal Characterization Data
ParameterThis compound4'-Cyanophenyl 4-Propoxybenzoate
Molecular Formula C₁₀H₁₂O₃C₁₇H₁₅NO₃
Molecular Weight 180.20 g/mol 281.31 g/mol
Melting Point (°C) 144-146~68-70
Clearing Point (°C) N/A~105-107
Mesophase N/ANematic

Note: The phase transition temperatures for 4'-cyanophenyl 4-propoxybenzoate are estimates based on homologous series data and should be experimentally determined.

Protocol 2: Characterization by Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the phase transition temperatures and associated enthalpy changes of liquid crystals.

  • Sample Preparation: Accurately weigh 3-5 mg of the synthesized 4'-cyanophenyl 4-propoxybenzoate into an aluminum DSC pan.

  • DSC Analysis:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (e.g., 120 °C).

    • Cool the sample at the same rate back to room temperature.

    • Perform a second heating and cooling cycle to ensure thermal history is removed.

  • Data Interpretation: The DSC thermogram will show endothermic peaks upon heating corresponding to the crystal-to-nematic (melting) and nematic-to-isotropic (clearing) transitions. Exothermic peaks will be observed for the reverse transitions upon cooling.

Protocol 3: Characterization by Polarized Optical Microscopy (POM)

POM is used to visually identify the liquid crystalline phases by observing their unique textures.

  • Sample Preparation: Place a small amount of the synthesized compound on a clean microscope slide and cover it with a coverslip.

  • Microscopic Analysis:

    • Place the slide on the hot stage of the polarized microscope.

    • Heat the sample slowly while observing it through the crossed polarizers.

    • Upon melting, the nematic phase will appear as a birefringent fluid with a characteristic Schlieren or threaded texture.

    • Continue heating until the clearing point is reached, at which the field of view will become dark (isotropic liquid).

    • Slowly cool the sample from the isotropic phase to observe the formation of the nematic texture.

Diagram of the Characterization Workflow

G cluster_synthesis Synthesis Output cluster_purification Purification cluster_characterization Characterization cluster_results Verified Data Crude_Product Crude 4'-Cyanophenyl 4-Propoxybenzoate Recrystallization Recrystallization (Ethanol) Crude_Product->Recrystallization DSC Differential Scanning Calorimetry (DSC) Recrystallization->DSC POM Polarized Optical Microscopy (POM) Recrystallization->POM Spectroscopy Spectroscopy (NMR, IR, MS) Recrystallization->Spectroscopy Phase_Transitions Phase Transition Temperatures DSC->Phase_Transitions Texture_ID Mesophase Identification POM->Texture_ID Structure_Confirmation Structural Confirmation Spectroscopy->Structure_Confirmation

Caption: Workflow for the purification and characterization of the synthesized liquid crystal.

Conclusion and Future Directions

This compound serves as an exemplary precursor for the synthesis of nematic liquid crystals, owing to its inherent structural features that promote mesomorphism. The Steglich esterification provides a robust and versatile method for converting this precursor into functional mesogens like 4'-cyanophenyl 4-propoxybenzoate. The protocols detailed herein offer a comprehensive guide for the synthesis and characterization of such materials. By systematically modifying the structure of the phenol component coupled with this compound, researchers can fine-tune the properties of the resulting liquid crystals, paving the way for the development of novel materials for advanced display technologies, sensors, and other optoelectronic applications.

References

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Synthesis and Characterization of Side-Chain Liquid Crystal Polymers Derived from 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Side-chain liquid crystal polymers (SCLCPs) represent a remarkable class of materials that merge the viscoelastic properties of polymers with the anisotropic characteristics of liquid crystals.[1][2] This unique combination is achieved by attaching rigid mesogenic units to a flexible polymer backbone via a decoupling spacer, which allows the mesogens to self-organize into ordered liquid crystalline phases.[1] This guide provides a comprehensive, field-proven protocol for the synthesis and characterization of a model SCLCP system. We begin with 4-propoxybenzoic acid, a readily available precursor[3], to synthesize a polymerizable mesogenic monomer. This monomer is subsequently grafted onto a polysiloxane backbone via a highly efficient hydrosilylation reaction to yield the final SCLCP. Detailed methodologies for structural and thermal characterization are provided to validate the synthesis and elucidate the mesomorphic properties of the resulting polymer.

Introduction and Synthetic Strategy

The design of SCLCPs hinges on three key components: the polymer backbone, the flexible spacer, and the mesogenic unit.[4] Polysiloxane backbones are frequently employed due to their exceptional main-chain flexibility, which results in low glass transition temperatures (Tg) and promotes the mobility required for the side chains to form liquid crystal phases.[1][5] The mesogen, in this case derived from this compound, provides the rigid, anisotropic core necessary for liquid crystallinity.[6][7]

Our synthetic strategy is a robust two-stage process designed for high yield and purity:

  • Monomer Synthesis: Conversion of this compound into a mesogenic monomer bearing a terminal allyl group. This is achieved through a two-step esterification process, creating a molecule with the necessary polymerizable functionality.

  • Polymerization: Grafting of the mesogenic monomer onto a polymethylhydrosiloxane (PMHS) backbone. This is accomplished via a platinum-catalyzed hydrosilylation reaction, an efficient and specific addition reaction between the Si-H groups on the backbone and the C=C bond of the monomer's allyl group.[5][8]

This approach provides a reliable pathway to novel SCLCPs and allows for modular modification of the mesogen, spacer, or backbone to tune the final material properties.

G cluster_0 Stage 1: Monomer Synthesis cluster_1 Stage 2: Polymerization cluster_2 Stage 3: Characterization This compound This compound 4-Propoxybenzoyl\nChloride 4-Propoxybenzoyl Chloride This compound->4-Propoxybenzoyl\nChloride SOCl2, DMF Mesogenic Monomer\n(4-allylphenyl 4-propoxybenzoate) Mesogenic Monomer (4-allylphenyl 4-propoxybenzoate) 4-Propoxybenzoyl\nChloride->Mesogenic Monomer\n(4-allylphenyl 4-propoxybenzoate) 4-Allylphenol, Pyridine, DCM Purified SCLCP Purified SCLCP Mesogenic Monomer\n(4-allylphenyl 4-propoxybenzoate)->Purified SCLCP PMHS, Karstedt's Cat. Toluene, 60°C Structural & Thermal\nProperties Structural & Thermal Properties Purified SCLCP->Structural & Thermal\nProperties NMR, FTIR, GPC DSC, POM Polymethylhydrosiloxane\n(PMHS) Polymethylhydrosiloxane (PMHS) Polymethylhydrosiloxane\n(PMHS)->Purified SCLCP

Figure 1: Overall experimental workflow from the starting material to the final characterization of the side-chain liquid crystal polymer (SCLCP).

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times. Thionyl chloride and pyridine are corrosive and toxic; handle with extreme care.

Protocol 1: Synthesis of Mesogenic Monomer (4-allylphenyl 4-propoxybenzoate)

This protocol is divided into two steps: the activation of the carboxylic acid to an acid chloride, followed by esterification with 4-allylphenol.

Part A: Synthesis of 4-Propoxybenzoyl Chloride

The conversion of the carboxylic acid to the more reactive acid chloride is a crucial first step for efficient esterification.[9]

  • Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) accelerates the reaction.

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
This compound180.205.00 g27.7
Thionyl Chloride (SOCl₂)118.9710 mL138 (excess)
DMF-2-3 dropsCatalytic
  • Procedure:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.00 g).

    • In the fume hood, carefully add thionyl chloride (10 mL) and the DMF catalyst.

    • Heat the mixture to reflux (approx. 80 °C) and stir for 2 hours. The solid should completely dissolve.

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure (rotary evaporator).

    • The resulting crude 4-propoxybenzoyl chloride (a pale yellow oil/solid) is used directly in the next step without further purification.

Figure 3: Hydrosilylation reaction scheme. Note: Generic structures are shown for illustrative purposes.

Characterization of the SCLCP

Thorough characterization is essential to confirm the polymer structure and determine its liquid crystalline properties.

Structural and Molecular Weight Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Primarily used to confirm the completion of the hydrosilylation reaction. The key diagnostic is the complete disappearance of the sharp Si-H stretching band from the PMHS backbone, typically seen around 2160 cm⁻¹. The spectrum should also show the characteristic ester carbonyl (C=O) stretch from the mesogen around 1735 cm⁻¹.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the covalent attachment of the side chain to the backbone. The signals corresponding to the allyl protons of the monomer (typically 5-6 ppm) should disappear, while new signals corresponding to the saturated propyl spacer linking the mesogen to the siloxane backbone will appear. The aromatic and alkoxy protons of the mesogen should remain intact.

  • Gel Permeation Chromatography (GPC): Used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI = Mₙ/Mₙ) of the synthesized polymer. [4][10]A successful polymerization will show a significant increase in molecular weight compared to the starting PMHS backbone and typically exhibits a monomodal distribution.

ParameterExpected ValueSignificance
Mₙ (GPC) 8,000 - 15,000 g/mol Number-average molecular weight
PDI (Mₙ/Mₙ) 1.5 - 2.5Measure of molecular weight distribution
Thermal and Mesomorphic Property Analysis
  • Differential Scanning Calorimetry (DSC): This is the primary technique for identifying thermal transitions. [11][12]A typical DSC heating scan for an SCLCP will show a step-change for the glass transition (Tg), followed by one or more endothermic peaks corresponding to liquid crystal phase transitions, and finally the clearing temperature (Ti), where the material becomes an isotropic liquid.

TransitionAbbreviationTypical Range (°C)Description
Glass TransitionTg5 - 25 °COnset of backbone segmental motion
LC Phase TransitionTm40 - 120 °CTransition between crystalline/LC phases
Clearing TemperatureTi> 100 °CTransition from LC to isotropic liquid
  • Polarized Optical Microscopy (POM): POM is used to visually identify the type of liquid crystal phase (mesophase) by observing the unique optical textures that form as the sample is heated and cooled. [11]The sample is placed on a hot stage between crossed polarizers. Anisotropic liquid crystal phases will be birefringent and appear bright with characteristic patterns (e.g., Schlieren textures for nematic phases, fan-like textures for smectic phases), while the isotropic phase will appear dark.

Conclusion

This guide outlines a reliable and well-documented synthetic route to a side-chain liquid crystal polymer starting from this compound. The two-stage approach, involving esterification to form a polymerizable monomer followed by hydrosilylation onto a polysiloxane backbone, is a versatile method for creating advanced functional materials. The described characterization techniques—FTIR, NMR, and GPC for structural verification, and DSC and POM for analyzing mesomorphic behavior—provide a complete framework for validating the synthesis and understanding the properties of the resulting polymer. This protocol serves as a foundational platform for researchers to explore this fascinating class of materials and to develop novel SCLCPs with tailored properties for a wide range of applications.

References

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Application Notes & Protocols: The Role of 4-Propoxybenzoic Acid in Advanced Display Technologies

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Unseen Architect of Liquid Crystal Displays

In the realm of display technology, the performance and properties of the final product are intrinsically linked to the molecular architecture of its constituent materials. 4-Propoxybenzoic acid, a member of the 4-alkoxybenzoic acid homologous series, stands out as a fundamental building block in the synthesis of thermotropic liquid crystals.[1][2] Its significance lies not in its direct use in display mixtures, but in its role as a versatile precursor and a model compound for understanding the foundational principles of liquid crystal self-assembly.[3] This document provides an in-depth exploration of this compound, detailing its application in synthesizing liquid crystalline materials and providing robust protocols for their characterization, aimed at researchers and materials scientists in the field.

The defining characteristic of 4-alkoxybenzoic acids is their ability to form hydrogen-bonded dimers.[4][5][6] The carboxylic acid groups of two molecules associate head-to-head, creating a more elongated, rigid, rod-like (calamitic) structure.[6] This supramolecular arrangement is the cornerstone of their ability to form liquid crystalline phases, such as the nematic and smectic phases, which are crucial for display technologies.[1][7] By understanding and manipulating this fundamental building block, scientists can systematically engineer more complex mesogens with tailored properties for advanced display applications.

Physicochemical Properties of this compound

A thorough understanding of the fundamental properties of a precursor is critical for its successful application in materials synthesis.

PropertyValueSource
CAS Number 5438-19-7[8][9][10]
Molecular Formula C₁₀H₁₂O₃[9][10][11]
Molecular Weight 180.20 g/mol [8][9][11]
Appearance White to off-white crystalline powder[3][12][13]
Melting Point 144-146 °C[8][13]
Form Liquid Crystal[8]

The Core Mechanism: Hydrogen-Bonded Dimerization

The propensity of this compound to exhibit liquid crystalline behavior is a direct consequence of intermolecular hydrogen bonding. Two molecules of this compound associate via their carboxylic acid groups to form a stable dimer. This dimerization effectively doubles the length of the molecule, enhancing its aspect ratio and promoting the anisotropic, ordered arrangements characteristic of liquid crystal phases.[1][4][6] This self-assembly is the primary reason this class of compounds is a cornerstone in the study and development of calamitic liquid crystals.[1]

The length of the alkoxy chain (in this case, the propoxy group) plays a crucial role in determining the specific mesophases and transition temperatures of the material.[5] Longer chains tend to favor the formation of more ordered smectic phases due to increased van der Waals interactions, while shorter chains typically exhibit nematic phases.[5]

Synthesis and Characterization Workflow

The journey from a simple precursor like this compound to a fully characterized liquid crystal involves a multi-step process. The following workflow provides a high-level overview of the typical experimental path.

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis start Starting Materials (e.g., 4-Hydroxybenzoic Acid, n-Propyl Bromide) reaction Williamson Ether Synthesis or Esterification start->reaction purify Purification (Recrystallization) reaction->purify product Final Product (Liquid Crystal) purify->product pom Polarized Optical Microscopy (POM) product->pom dsc Differential Scanning Calorimetry (DSC) product->dsc pom_results Phase Identification (Nematic, Smectic Textures) pom->pom_results dsc_results Transition Temperatures & Enthalpy Changes dsc->dsc_results analysis Data Analysis pom_results->analysis dsc_results->analysis caption Fig 1: General experimental workflow for the synthesis and characterization of liquid crystals.

Caption: General experimental workflow for the synthesis and characterization of liquid crystals.

Experimental Protocols

Safety First: Before proceeding, consult the Safety Data Sheet (SDS) for all reagents. This compound is known to cause skin and serious eye irritation and may cause respiratory irritation.[11][14] Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[8][14]

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound from 4-hydroxybenzoic acid via a Williamson ether synthesis. This method is broadly applicable to the synthesis of other 4-alkoxybenzoic acids.[1]

  • Principle: A nucleophilic substitution reaction where the phenoxide ion of 4-hydroxybenzoic acid attacks the electrophilic carbon of an alkyl halide (n-propyl bromide) to form an ether. Potassium carbonate acts as a base to deprotonate the phenol, and DMF serves as a polar aprotic solvent to facilitate the reaction.

  • Materials:

    • 4-Hydroxybenzoic acid

    • n-Propyl bromide

    • Anhydrous potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Concentrated Hydrochloric acid (HCl)

    • Ethanol

    • Deionized water

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) to DMF.

    • Stir the mixture at room temperature for 20 minutes to allow for the formation of the potassium salt.

    • Add n-propyl bromide (1.2 eq) to the mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored using Thin-Layer Chromatography (TLC).

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-cold water.

    • Acidify the solution to a pH of ~2 by slowly adding concentrated HCl. This protonates the carboxylate, causing the product to precipitate.

    • Collect the white precipitate by vacuum filtration and wash thoroughly with deionized water.

    • Purify the crude product by recrystallization from ethanol to yield pure this compound.[1]

    • Dry the final product in a vacuum oven.

Protocol 2: Synthesis of a Calamitic Liquid Crystal Ester

This protocol demonstrates the use of this compound as a building block to create a more complex, ester-containing mesogen.

  • Principle: An esterification reaction between the carboxylic acid group of this compound and the hydroxyl group of a phenol (e.g., 4-methoxyphenol), typically facilitated by a coupling agent like DCC, which activates the carboxylic acid.

  • Materials:

    • This compound

    • 4-Methoxyphenol

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

    • Dichloromethane (DCM)

    • Ethanol

  • Procedure:

    • Dissolve this compound (1.0 eq) and 4-methoxyphenol (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

    • Add a catalytic amount of DMAP to the solution.

    • In a separate beaker, dissolve DCC (1.1 eq) in a minimal amount of dry DCM.

    • Add the DCC solution dropwise to the reaction mixture at 0 °C (ice bath).

    • Allow the reaction to warm to room temperature and stir for 24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

    • Remove the DCU precipitate by filtration.

    • Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

    • Recrystallize the resulting solid from ethanol to yield the pure ester product.

Protocol 3: Characterization of Liquid Crystalline Properties

Once synthesized, the material must be characterized to determine its mesophases and transition temperatures.

A. Polarized Optical Microscopy (POM)

  • Principle: Liquid crystalline phases are birefringent, meaning they can rotate the plane of polarized light. When viewed between crossed polarizers, this property results in characteristic textures that are unique to each type of mesophase (e.g., nematic, smectic). Isotropic liquids are not birefringent and appear dark.

  • Procedure:

    • Place a small amount of the synthesized compound (<1 mg) onto a clean glass microscope slide.

    • Cover the sample with a coverslip.

    • Place the slide on a hot stage connected to a temperature controller, which is mounted on the stage of a polarizing microscope.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point (the transition to the isotropic liquid phase). The field of view will become completely dark.

    • Cool the sample slowly (e.g., 2-5 °C/min), observing the changes in texture as the material transitions from the isotropic liquid into its mesophases.

    • Record the temperatures at which these transitions occur. Nematic phases often exhibit a "threaded" or "schlieren" texture, while smectic phases may show "focal conic fan" textures.[1][15]

B. Differential Scanning Calorimetry (DSC)

  • Principle: Phase transitions are first-order events that involve a change in enthalpy (heat absorption or release). DSC measures the difference in heat flow between the sample and a reference as a function of temperature, allowing for the precise determination of transition temperatures and their associated enthalpy changes.

  • Procedure:

    • Accurately weigh a small amount of the sample (2-5 mg) into an aluminum DSC pan.

    • Seal the pan using a sample press. Place the sealed sample pan and an empty sealed reference pan into the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic phase.

    • Cool the sample at the same controlled rate back to room temperature.

    • Perform a second heating and cooling cycle to ensure thermal history is removed and to obtain reliable data.

    • Analyze the resulting thermogram. The peaks correspond to phase transitions. The peak maximum indicates the transition temperature, and the integrated area under the peak corresponds to the enthalpy change (ΔH) of the transition.[1][4][15]

Structure-Property Relationships

This compound is part of the broader 4-alkoxybenzoic acid family. Analyzing the entire series reveals clear structure-property relationships, which are fundamental to designing new liquid crystal materials.

G cluster_precursor Precursor & Derivatives cluster_products Resulting Liquid Crystal Types precursor This compound dimer Hydrogen-Bonded Dimer precursor->dimer Dimerization chloride 4-Propoxybenzoyl Chloride (via Chlorination) precursor->chloride Activation hblc H-Bonded Liquid Crystals (e.g., Nematic, Smectic) dimer->hblc Self-Assembly esterlc Ester-Containing Liquid Crystals chloride->esterlc Esterification caption Fig 2: Logical relationships in the synthesis of liquid crystals from this compound.

Caption: Logical relationships in the synthesis of liquid crystals from this compound.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • White Rose Research Online. (2022). Polar order in nematic liquid crystals. Retrieved from [Link]

  • Ghazzali, M., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health. Retrieved from [Link]

  • Myshkin, A. A., & Lyssenko, K. A. (2002). Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase. ResearchGate. Retrieved from [Link]

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  • El Wakil, A., et al. (2014). Liquid crystalline behavior of hydroxypropyl cellulose esterified with 4-alkoxybenzoic acid. BioResources. Retrieved from [Link]

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  • ResearchGate. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Retrieved from [Link]

  • Kohout, M., et al. (2014). Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. ResearchGate. Retrieved from [Link]

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Czerwiński, M., et al. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. MDPI. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. Retrieved from [Link]

  • Hussain, Z., et al. (2009). 4-(4-Propoxybenzoyloxy)benzoic acid. National Institutes of Health. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Aygün, R. S., & Apak, E. (2020). Evaluation of the surface properties of 4-(Decyloxy) benzoic acid liquid crystal and its use in structural isomer separation. National Institutes of Health. Retrieved from [Link]

  • Jensen, J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education. Retrieved from [Link]

  • Al-Rawi, A. M. (2013). Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds. National Institutes of Health. Retrieved from [Link]

  • NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Ford, W. T., et al. (1989). Liquid Crystalline Macrocycles and Polyacrylates Containing 4-Alkoxybenzoic Acid and 4-Alkoxybenzamide Structural Units. DTIC. Retrieved from [Link]

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Application Notes and Protocols for 4-Propoxybenzoic Acid Derivatives in Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and application of 4-propoxybenzoic acid derivatives, with a primary focus on their role in the development of advanced materials such as thermotropic liquid crystals and specialized polymers. These materials are pivotal in a range of technologies, from display devices to biomedical applications. This document offers detailed experimental protocols, the underlying scientific principles for these procedures, and insights into the structure-property relationships that govern the functionality of these versatile compounds. It is intended for researchers, scientists, and professionals in materials science and drug development.

Introduction: The Significance of this compound Derivatives

This compound (4PBA) is a versatile organic building block characterized by a benzene ring substituted with a carboxylic acid group and a propoxy group at the para position.[1][2] Its molecular formula is C10H12O3.[1] The unique combination of a rigid aromatic core, a flexible alkoxy chain, and a hydrogen-bonding carboxylic acid moiety makes 4PBA and its derivatives ideal candidates for the construction of supramolecular assemblies and advanced materials.[3][4]

The defining characteristic that drives the application of these derivatives, particularly in liquid crystals, is their capacity for molecular self-assembly.[5] The carboxylic acid groups of two molecules can form a stable hydrogen-bonded dimer, which effectively elongates the molecular structure and enhances the anisotropy necessary for the formation of liquid crystalline phases.[3][5] By modifying the alkoxy chain length or by converting the carboxylic acid to other functional groups like esters, a fine-tuning of the mesomorphic properties, such as transition temperatures and the specific type of liquid crystal phase (e.g., nematic, smectic), can be achieved.[3] This high degree of tunability makes 4-alkoxybenzoic acids, including 4PBA, foundational materials in liquid crystal research.[3][6]

Beyond liquid crystals, this compound derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialized polymers.[1] Their predictable reactivity and stability make them ideal starting materials for developing novel compounds with tailored properties.[1]

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent conversion to derivatives like esters are fundamental processes for accessing the advanced materials discussed herein. The following protocols are based on well-established organic chemistry principles.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 4-hydroxybenzoic acid and an alkyl halide.[3]

Rationale: The Williamson ether synthesis is a reliable and widely used method for forming ethers. In this case, the phenolic hydroxyl group of 4-hydroxybenzoic acid is deprotonated by a base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile to displace the bromide from 1-bromopropane.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromopropane

  • Anhydrous potassium carbonate (K2CO3)

  • N,N-Dimethylformamide (DMF)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF.

  • Add anhydrous potassium carbonate to the solution and stir the mixture for 15-20 minutes at room temperature.

  • To this mixture, add the corresponding n-alkyl bromide (1-bromopropane) and a catalytic amount of potassium iodide (KI).

  • Stir the reaction mixture at room temperature for 24-30 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water.

  • Acidify the mixture with concentrated HCl to a pH of 2.

  • Collect the resulting precipitate by filtration.

  • Purify the crude product by recrystallization from ethanol to yield pure this compound.[3]

Protocol 2: Synthesis of an Ester Derivative (e.g., Ethyl 4-Propoxybenzoate)

This protocol outlines the esterification of this compound to form an ester, a common modification to create calamitic (rod-like) liquid crystals.[3]

Rationale: Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. This reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is often used, or water is removed as it is formed.

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated Sulfuric Acid (H2SO4)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture at reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-propoxybenzoate.

  • The crude product can be further purified by column chromatography or recrystallization.

Application in Advanced Materials: Liquid Crystals

Derivatives of this compound are extensively used in the synthesis of thermotropic liquid crystals, which exhibit liquid crystalline properties within a specific temperature range.[5]

Hydrogen-Bonded Liquid Crystals (HBLCs)

4-Alkoxybenzoic acids, including this compound, are well-known to form supramolecular liquid crystals through hydrogen bonding.[3] The carboxylic acid moieties of two molecules associate to form a dimer, which has an elongated, more rod-like shape conducive to forming nematic or smectic phases.[3][5]

Ester-Based Liquid Crystals

Esterification of this compound with various phenols or alcohols containing other functional groups allows for the creation of a vast library of calamitic liquid crystals with a wide range of mesophase behaviors.[7] These ester-containing mesogens are of significant interest in materials science for applications in display technologies.[3]

Characterization of this compound Derivatives

The characterization of newly synthesized compounds is crucial to confirm their structure and to determine their physical properties, especially their liquid crystalline behavior.

Spectroscopic Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the molecular structure of the synthesized derivatives. For example, in the 1H NMR of 4-(4-propoxybenzoyloxy)benzoic acid, characteristic signals for the propyl group, the aromatic protons, and the carboxylic acid proton can be observed and assigned.[7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the key functional groups present in the molecule. For instance, the presence of a strong C=O stretching band for the ester and carboxylic acid groups, and C-O stretching bands for the ether linkage are indicative of the successful synthesis.[7]

Thermal Analysis and Mesophase Identification

Protocol 3: Characterization of Liquid Crystalline Phases

Rationale: Polarized Optical Microscopy (POM) and Differential Scanning Calorimetry (DSC) are complementary techniques used to identify and characterize the liquid crystalline phases of a material. POM allows for the visual observation of the unique textures of different mesophases, while DSC provides quantitative data on the transition temperatures and enthalpies.[3][4]

Materials and Equipment:

  • Synthesized this compound derivative

  • Glass microscope slides and coverslips

  • Hot stage for the microscope

  • Polarized Optical Microscope (POM)

  • Differential Scanning Calorimeter (DSC) with aluminum pans

Procedure:

A. Polarized Optical Microscopy (POM):

  • Place a small amount of the synthesized compound on a clean glass slide and cover it with a coverslip.

  • Heat the slide on a hot stage.

  • Observe the sample through the polarized optical microscope as the temperature is increased and then decreased.

  • Identify the phase transitions by observing changes in the texture of the material. Nematic phases typically exhibit a threaded or schlieren texture, while smectic phases show focal conic fan textures.[3]

B. Differential Scanning Calorimetry (DSC):

  • Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum DSC pan.

  • Seal the pan and place it in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its clearing point (the temperature at which it becomes an isotropic liquid).[3]

  • Cool the sample at the same controlled rate.

  • Analyze the resulting thermogram to identify the temperatures of phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-liquid crystal, and liquid crystal-to-isotropic liquid). These transitions will appear as endothermic peaks upon heating and exothermic peaks upon cooling.

Compound Transition Temperature (°C)
This compoundMelting Point148
Clearing Point154
Hypothetical Ester DerivativeMelting Point120
Smectic A to Nematic155
Nematic to Isotropic180
Note: The data for the hypothetical ester derivative is illustrative. The transition temperatures for this compound are sourced from BenchChem.[3]

Applications in Polymer Science

This compound and its derivatives are also valuable precursors in polymer science.[1][8] They can be incorporated into polymer backbones or used as side-chain moieties to impart specific properties to the resulting materials. For instance, 4-(4-propoxybenzoyloxy)benzoic acid has been synthesized as an intermediate for side-chain liquid crystal polymers.[7] These polymers combine the properties of liquid crystals with the processability of polymers, leading to applications in optical films, sensors, and actuators.

Emerging Applications in Drug Development

While the primary focus of this guide is on materials science, it is noteworthy that benzoic acid derivatives have been explored for their therapeutic potential.[9][10][11] The structural motifs present in this compound derivatives can be found in various biologically active molecules. Their utility as intermediates in the synthesis of pharmaceuticals is an active area of research.[1]

Conclusion

This compound and its derivatives are a versatile class of compounds with significant applications in the field of advanced materials. Their ability to self-assemble into ordered structures, primarily driven by hydrogen bonding, makes them excellent building blocks for liquid crystals. Furthermore, their utility as intermediates in the synthesis of specialized polymers and potentially in drug discovery highlights their broad importance. The protocols and characterization techniques detailed in this guide provide a solid foundation for researchers and scientists to explore and innovate with these fascinating molecules.

Diagrams

Synthesis_Workflow cluster_synthesis Synthesis 4_Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Propylation Williamson Ether Synthesis (1-Bromopropane, K2CO3, DMF) 4_Hydroxybenzoic_Acid->Propylation 4PBA This compound Propylation->4PBA Esterification Fischer Esterification (Alcohol, H+) 4PBA->Esterification 4PBA_Derivative This compound Derivative (e.g., Ester) Esterification->4PBA_Derivative Characterization_Workflow Start Synthesized Derivative NMR NMR Spectroscopy (1H, 13C) Start->NMR FTIR FT-IR Spectroscopy Start->FTIR Structure_Confirmation Structure Confirmed? NMR->Structure_Confirmation FTIR->Structure_Confirmation Structure_Confirmation->Start No, Re-synthesize Thermal_Analysis Thermal Analysis Structure_Confirmation->Thermal_Analysis Yes POM Polarized Optical Microscopy (POM) Mesophase_ID Mesophase Identification & Transition Temps POM->Mesophase_ID DSC Differential Scanning Calorimetry (DSC) DSC->Mesophase_ID Thermal_Analysis->POM Thermal_Analysis->DSC End Characterization Complete Mesophase_ID->End

Caption: Experimental workflow for the characterization of liquid crystals.

References

  • Ahmad, S., et al. (2009). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o279. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

  • Hagar, M., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. RSC Advances, 13(33), 22963-22977. [Link]

  • Hartley, C. S., et al. (2011). Synthesis and characterization of self-assembled liquid crystals: p-alkoxybenzoic acids. Journal of Chemical Education, 88(8), 1133-1136. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Ester Synthesis: A Guide to 4-Acetoxy Benzoic Acid Production. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. ResearchGate. [Link]

  • MDPI. (2023). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. MDPI. [Link]

  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Organic Syntheses Procedure. [Link]

  • Singh, A., & Kumar, A. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(9), 3352-3364. [Link]

  • Organic Syntheses. (n.d.). esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Organic Syntheses Procedure. [Link]

  • Pais, J. P., et al. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1114. [Link]

  • ERIC. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. [Link]

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Application Note: The Critical Role of 4-Propoxybenzoic Acid in the Formation of Thermotropic Liquid Crystalline Mesophases

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Propoxybenzoic acid (4PBA) is a quintessential calamitic (rod-shaped) thermotropic liquid crystal, serving as a foundational model for understanding the principles of molecular self-assembly. Its relatively simple chemical architecture belies a rich and predictable mesomorphic behavior, driven primarily by the formation of supramolecular hydrogen-bonded dimers. This application note provides an in-depth examination of the molecular determinants governing the mesophase formation of 4PBA. We present detailed, field-proven protocols for the synthesis of 4PBA and the subsequent characterization of its liquid crystalline phases using Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), enabling researchers to reliably investigate and utilize this important material.

The Molecular Architecture of Mesomorphism

The ability of this compound to form liquid crystalline (LC) phases is a direct consequence of its molecular structure and the intermolecular forces it can exert. As a member of the 4-alkoxybenzoic acid homologous series, its behavior is a classic example of how molecular shape anisotropy and directional, non-covalent interactions cooperate to produce ordered, fluid phases.[1][2]

1.1. Structural Components and Anisotropy The 4PBA molecule (C₁₀H₁₂O₃) can be deconstructed into three key functional regions that dictate its liquid crystalline potential[3][4][5]:

  • A Rigid Core: The central benzene ring provides structural rigidity and is a site for potential π-π stacking interactions, which help stabilize the parallel alignment of molecules.[6]

  • A Flexible Tail: The terminal propoxy group (CH₃CH₂CH₂O-) adds flexibility. This aliphatic chain influences the melting point and the stability of the mesophases by contributing to van der Waals interactions without disrupting the overall rod-like shape.

  • A Hydrogen-Bonding Head: The carboxylic acid group (-COOH) is the most critical feature for mesophase formation in this class of compounds.

1.2. The Primacy of Hydrogen-Bonded Dimerization The defining characteristic of 4-alkoxybenzoic acids is their self-assembly into stable dimers through robust hydrogen bonding between the carboxylic acid moieties of two separate molecules.[1][2] This dimerization effectively doubles the length of the fundamental mesogenic unit, significantly enhancing its aspect ratio (length-to-breadth). This elongated, more rigid supramolecular structure is the true mesogen, and its formation is the primary driver for the emergence of the nematic phase upon heating.[7][8] This strong, directional interaction is what allows for the creation of an ordered fluid state at temperatures where crystalline order has been lost.

Caption: Supramolecular formation of the elongated mesogen via hydrogen bonding.

Thermotropic Phase Behavior

This compound is a thermotropic liquid crystal, meaning its mesophases are observed in specific temperature ranges.[9] As the solid crystal is heated, it does not melt directly into an isotropic (disordered) liquid. Instead, it transitions through an intermediate phase with properties of both a liquid (fluidity) and a crystal (long-range orientational order). The typical phase sequence for 4PBA upon heating is Crystal (Cr) → Nematic (N) → Isotropic Liquid (I).

Transition Temperature (°C) Temperature (K) Enthalpy of Transition (ΔH) Entropy of Transition (ΔS)
Crystal → Nematic~147~42039.89 J/mol·K (Entropy)As reported in reference[10]
Nematic → Isotropic~154~4275.88 J/mol·K (Entropy)As reported in reference[10]

Table 1: Phase Transition Data for this compound. Data sourced from the NIST Chemistry WebBook. Note that the primary literature reports entropy of fusion values.[10]

Experimental Protocols

The following protocols provide robust methodologies for the synthesis and characterization of this compound and its mesophases.

3.1. Protocol 1: Synthesis of this compound

This protocol details the synthesis of 4PBA via Williamson ether synthesis from 4-hydroxybenzoic acid. The causality behind this choice is its reliability and high yield. The reaction requires a base to deprotonate the phenolic hydroxyl group, creating a nucleophilic phenoxide that readily attacks the alkyl halide.

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A 4-Hydroxybenzoic Acid E Reflux Mixture (e.g., 18-24 hours) A->E B 1-Bromopropane B->E C Potassium Carbonate (Base) C->E D Acetone (Solvent) D->E F Filter to remove salts E->F G Evaporate solvent F->G H Acidify with HCl to precipitate product G->H I Filter & Wash with Water H->I J Recrystallize from Ethanol/Water I->J K Final Product: This compound J->K

Caption: Workflow for the synthesis and purification of this compound.

Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxybenzoic acid (e.g., 10.0 g), anhydrous potassium carbonate (2.5 equivalents), and acetone (150 mL).

  • Addition of Alkyl Halide: While stirring, add 1-bromopropane (1.5 equivalents) to the mixture.

  • Reaction: Heat the mixture to reflux and maintain for 18-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the inorganic salts. Wash the salts with a small amount of acetone.

  • Isolation: Combine the filtrates and evaporate the acetone using a rotary evaporator. Dissolve the resulting solid in warm water and acidify with concentrated HCl until the pH is ~2. A white precipitate of this compound will form.

  • Purification: Filter the crude product, wash thoroughly with cold water, and dry. For high purity, recrystallize the solid from an ethanol/water mixture. The final product should be a white crystalline powder.[11]

  • Verification: Confirm the identity and purity of the product using ¹H NMR, FTIR, and melting point analysis, which should be sharp and consistent with literature values (~144-146 °C).

3.2. Protocol 2: Mesophase Characterization by Differential Scanning Calorimetry (DSC)

DSC is the primary technique for determining the temperatures and enthalpies of phase transitions.[12] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[13] Phase transitions appear as endothermic (on heating) or exothermic (on cooling) peaks in the DSC thermogram.[14][15]

DSC_Workflow cluster_prep Sample Preparation cluster_run DSC Run cluster_analysis Data Analysis A Weigh 2-5 mg of 4PBA B Hermetically seal in an aluminum pan A->B C Place sample & empty reference pan in cell B->C E Equilibrate at start temp (e.g., 40 °C) C->E D Program: Heat-Cool-Heat Cycle (e.g., 10 °C/min) F Ramp to end temp (e.g., 180 °C) D->F E->D G Plot Heat Flow vs. Temperature F->G H Identify endothermic peaks (Heating Scan) G->H I Determine Onset Temp (Transition Temp) and Peak Area (Enthalpy) H->I J Thermogram with Cr-N and N-I transitions I->J POM_Workflow cluster_prep Sample Preparation cluster_obs Observation cluster_analysis Texture Identification A Place small amount of 4PBA on a clean glass slide B Cover with a coverslip A->B C Mount slide on a calibrated hot stage B->C D Heat into isotropic phase (~160 °C) to ensure uniform film C->D E Cool slowly (1-2 °C/min) into the mesophase D->E F Observe sample through crossed polarizers E->F G Identify characteristic textures F->G H Nematic Phase: Schlieren Texture (Thread-like defects) G->H

References

Esterification of 4-Propoxybenzoic Acid for the Synthesis of Novel Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOL >

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of liquid crystals via the esterification of 4-propoxybenzoic acid. 4-Alkoxybenzoic acids and their subsequent esters are foundational building blocks in the creation of thermotropic liquid crystals, valued for their applications in display technologies, sensors, and advanced optical materials.[1][2] This guide details the underlying chemical principles, provides step-by-step experimental protocols, and outlines essential characterization techniques for the successful synthesis and validation of these mesogenic materials.

Introduction: The Significance of this compound Esters in Liquid Crystal Science

This compound is a versatile precursor in the synthesis of calamitic (rod-like) liquid crystals.[1] The defining characteristic of liquid crystals derived from benzoic acid derivatives is their formation through molecular self-assembly, often driven by hydrogen bonding.[3] The carboxylic acid groups of two molecules can form a stable dimer, which effectively elongates the molecular structure and promotes the formation of liquid crystalline phases.[3][4][5] By converting the carboxylic acid to an ester, we can systematically tune the mesomorphic properties, such as transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic), by varying the alcohol component.[1]

The esterification reaction, particularly the Fischer-Speier esterification, is a fundamental and widely used method for this transformation.[6][7][8] It involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[7][8] This application note will focus on a robust and reproducible protocol for the esterification of this compound with a representative alcohol, yielding a nematic liquid crystal.

Foundational Principles: The Fischer-Speier Esterification Mechanism

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[9][10] Understanding the mechanism is crucial for optimizing reaction conditions and maximizing product yield.

The key steps are as follows:

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of this compound by the strong acid catalyst (e.g., H₂SO₄). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10][11]

  • Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[12]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[9]

  • Elimination of Water: The lone pair of electrons on the remaining hydroxyl group facilitates the elimination of a water molecule, reforming the carbonyl group and generating a protonated ester.

  • Deprotonation: The protonated ester is deprotonated by a base (e.g., water or the alcohol) to yield the final ester product and regenerate the acid catalyst.

Driving the Equilibrium:

The Fischer esterification is an equilibrium reaction.[7][12] To achieve a high yield of the ester, the equilibrium must be shifted to the product side. This is typically accomplished by:

  • Using an excess of one reactant , usually the less expensive alcohol.[13][14]

  • Removing water as it is formed. [12][14] This is effectively achieved by using a Dean-Stark apparatus during the reaction.[15][16][17][18]

The Dual Role of Sulfuric Acid:

Concentrated sulfuric acid serves two critical functions in this reaction:

  • Catalyst: It speeds up the reaction by protonating the carboxylic acid, thereby lowering the activation energy.[19][20]

  • Dehydrating Agent: It sequesters the water produced during the reaction, which helps to drive the equilibrium towards the formation of the ester product.[13][19][20]

Experimental Protocol: Synthesis of a this compound Ester

This protocol details the synthesis of a representative liquid crystalline ester, 4-propylphenyl 4-propoxybenzoate.

Materials and Equipment
Reagents Equipment
This compoundRound-bottom flask (250 mL)
4-PropylphenolDean-Stark apparatus
Toluene (anhydrous)Reflux condenser
Concentrated Sulfuric Acid (H₂SO₄)Magnetic stirrer and stir bar
Sodium bicarbonate (NaHCO₃) solution (5% w/v)Heating mantle
Anhydrous magnesium sulfate (MgSO₄)Separatory funnel
EthanolRotary evaporator
HexanesBeakers, graduated cylinders, etc.
Filter funnel and filter paper
Thin Layer Chromatography (TLC) plates and chamber
Reaction Workflow

Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification Reactants Combine this compound, 4-Propylphenol, and Toluene Catalyst Add conc. H₂SO₄ Reactants->Catalyst Reflux Heat to Reflux with Dean-Stark Trap Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Neutralize Wash with NaHCO₃ Solution Cool->Neutralize Dry Dry Organic Layer with MgSO₄ Neutralize->Dry Evaporate Remove Solvent (Rotary Evaporator) Dry->Evaporate Recrystallize Recrystallize from Ethanol/Hexanes Evaporate->Recrystallize Isolate Isolate Pure Product by Filtration Recrystallize->Isolate

Caption: Experimental workflow for the synthesis of 4-propylphenyl 4-propoxybenzoate.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 0.05 mol), 4-propylphenol (e.g., 0.05 mol), and 100 mL of anhydrous toluene.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

    • Carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the reaction mixture while stirring.

  • Reaction:

    • Heat the mixture to reflux using a heating mantle.

    • Continue refluxing until the theoretical amount of water has been collected in the Dean-Stark trap (approximately 3-4 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid) and 50 mL of water.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the toluene using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/hexanes, to obtain the pure ester.

    • Collect the purified crystals by vacuum filtration and dry them in a desiccator.

Characterization of the Liquid Crystal Product

Proper characterization is essential to confirm the identity, purity, and liquid crystalline properties of the synthesized ester.

Spectroscopic Analysis
  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure of the synthesized ester. Key signals to look for include the aromatic protons, the protons of the propoxy and propyl chains, and the disappearance of the carboxylic acid proton signal.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: To verify the formation of the ester functional group. The spectrum should show a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester, and the disappearance of the broad O-H stretch of the carboxylic acid.

Thermal Analysis
  • DSC (Differential Scanning Calorimetry): This is a critical technique for determining the phase transition temperatures of the liquid crystal.[21][22] A typical DSC thermogram will show endothermic peaks upon heating corresponding to the crystal-to-nematic (or smectic) transition and the nematic (or smectic)-to-isotropic liquid transition.[23]

Polarized Optical Microscopy (POM)
  • POM: This technique is used to visualize the characteristic textures of the liquid crystal phases.[21] By observing the sample between crossed polarizers while heating and cooling, one can identify the different mesophases (e.g., nematic, smectic) and their transition temperatures.

Expected Data
Parameter Expected Value/Observation
Yield 70-85%
Appearance White crystalline solid
¹H NMR Signals consistent with the ester structure
FT-IR (cm⁻¹) ~1735 (C=O stretch), absence of broad O-H
DSC (Heating) Endothermic peaks for melting and clearing points
POM Characteristic nematic schlieren texture

Troubleshooting and Safety Precautions

Troubleshooting
Problem Possible Cause Solution
Low Yield Incomplete reactionIncrease reflux time, ensure efficient water removal.
Loss of product during work-upPerform extractions carefully.
Impure Product Incomplete removal of starting materialsEnsure thorough washing with NaHCO₃ solution; recrystallize carefully.
No Liquid Crystal Phase Observed Impurities presentPurify the product again.
Safety Precautions
  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle concentrated sulfuric acid with extreme care in a fume hood.

  • Toluene is flammable and toxic; conduct the reaction in a well-ventilated fume hood.

  • Avoid using a Bunsen burner for heating as organic solvents are flammable; use a heating mantle.[24]

Conclusion

The esterification of this compound is a reliable and versatile method for synthesizing novel liquid crystalline materials. By following the detailed protocol and understanding the underlying chemical principles, researchers can successfully produce and characterize these advanced materials for a wide range of applications. The ability to tune the properties of the resulting liquid crystals by judicious choice of the alcohol component makes this a powerful tool in materials science.

References

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Polymerization of 4-Propoxybenzoic acid-based monomers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis and Polymerization of 4-Propoxybenzoic Acid Derivatives for Liquid Crystalline Polymers

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis and polymerization of monomers derived from this compound. These monomers are key building blocks for thermotropic liquid crystal polymers (LCPs), a class of high-performance materials renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. This document is intended for researchers, scientists, and professionals in materials science and drug development, offering in-depth methodologies, the scientific rationale behind experimental choices, and robust characterization techniques. We present two primary polymerization pathways: melt polycondensation for aromatic polyesters and free radical polymerization of a vinyl-functionalized monomer. Each section includes step-by-step protocols, troubleshooting guidance, and quantitative data to ensure reproducible and reliable results.

Introduction: The Significance of 4-Alkoxybenzoic Acid-Based LCPs

4-Alkoxybenzoic acids, such as this compound, are fundamental mesogenic (liquid crystal-forming) units. Their rigid, linear molecular structure is a prerequisite for the formation of the ordered, anisotropic melts characteristic of thermotropic liquid crystal polymers.[1] This inherent molecular ordering in the melt phase can be locked into the solid state, leading to materials with remarkable properties.[2]

LCPs derived from these monomers exhibit:

  • High Thermal Stability: Capable of withstanding extreme temperatures.

  • Exceptional Mechanical Properties: High tensile strength and modulus, often comparable to steel on a weight basis.[1]

  • Excellent Chemical Resistance: Inert to a wide range of solvents and corrosive agents.

  • Low Melt Viscosity: Despite their rigidity, they are readily processable via injection molding.

These properties make them invaluable in demanding applications, including aerospace components, advanced electronics, and specialized medical devices.[1][2] This guide focuses on leveraging this compound (CAS 5438-19-7), a readily available derivative, for the synthesis of novel LCPs.[3][4]

Monomer Synthesis and Functionalization

Direct polymerization of this compound is challenging. To facilitate polymerization, the carboxylic acid and a potential reactive site (if not already present) must be activated. For polycondensation, this typically involves converting the carboxylic acid to a more reactive ester. For addition polymerization, a polymerizable group, such as a vinyl moiety, must be introduced.

Protocol 2.1: Synthesis of 4-Propoxybenzoyl Chloride

This protocol details the conversion of this compound to its highly reactive acid chloride derivative, a key intermediate for subsequent functionalization.

Causality: Thionyl chloride (SOCl₂) is an excellent chlorinating agent for carboxylic acids because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that can be easily removed from the reaction mixture, driving the reaction to completion and simplifying purification.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser and gas outlet

  • Magnetic stirrer and heating mantle

  • Vacuum distillation apparatus

Procedure:

  • Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with a sodium hydroxide solution to neutralize HCl and SO₂).

  • Reaction: Add this compound (18.0 g, 0.1 mol) and anhydrous toluene (100 mL) to the flask. Stir to suspend the acid.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (14.3 g, 8.8 mL, 0.12 mol) to the suspension at room temperature. The addition should be done cautiously as the reaction is exothermic and generates gas.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-3 hours. The reaction is complete when the solution becomes clear and gas evolution ceases.

  • Purification: Remove the excess toluene and unreacted thionyl chloride by vacuum distillation. The resulting crude 4-propoxybenzoyl chloride can be further purified by fractional distillation under reduced pressure.

Protocol 2.2: Synthesis of 4-Vinylphenyl 4-Propoxybenzoate (VPB)

This protocol describes the synthesis of a vinyl-functionalized monomer suitable for free radical polymerization, starting from 4-propoxybenzoyl chloride.

Causality: The reaction between an acid chloride and a phenol (4-hydroxystyrene) in the presence of a base like triethylamine (TEA) is a classic Schotten-Baumann reaction. TEA acts as a scavenger for the HCl produced, preventing side reactions and driving the esterification forward.

Materials:

  • 4-Propoxybenzoyl chloride

  • 4-Hydroxystyrene (4-vinylphenol)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Separatory funnel, magnetic stirrer, ice bath

Procedure:

  • Dissolution: Dissolve 4-hydroxystyrene (12.0 g, 0.1 mol) and triethylamine (11.1 g, 15.3 mL, 0.11 mol) in 150 mL of anhydrous DCM in a flask placed in an ice bath.

  • Addition: Slowly add a solution of 4-propoxybenzoyl chloride (19.8 g, 0.1 mol) in 50 mL of anhydrous DCM to the stirred solution over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the DCM under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization.

Monomer_Synthesis cluster_0 Protocol 2.1: Acid Chloride Formation cluster_1 Protocol 2.2: Vinyl Monomer Synthesis PBA 4-Propoxybenzoic Acid PBC 4-Propoxybenzoyl Chloride PBA->PBC Toluene, Reflux SOCl2 SOCl₂ PBC_ref 4-Propoxybenzoyl Chloride PBC->PBC_ref HS 4-Hydroxystyrene VPB 4-Vinylphenyl 4-Propoxybenzoate (VPB) TEA TEA PBC_ref->VPB DCM, 0°C to RT

Fig. 1: Synthesis pathway for functionalized this compound monomers.

Polymerization Methodologies

The choice of polymerization technique is dictated by the monomer's functional groups and the desired polymer architecture.

Protocol 3.1: Melt Polycondensation for Polyester Synthesis

This method is a cornerstone for producing aromatic polyesters and LCPs.[1] It involves the reaction of acetylated hydroxybenzoic acids at high temperatures under vacuum to drive the removal of the acetic acid byproduct, thereby increasing the molecular weight.

Causality: The acetylation of the hydroxyl group (or using a pre-acetylated comonomer) and the presence of the carboxylic acid on the this compound allows for a self-polycondensation reaction. High temperature provides the activation energy, and vacuum is critical to remove the volatile acetic acid byproduct, shifting the equilibrium towards the formation of high molecular weight polymer according to Le Châtelier's principle.

Materials:

  • 4-Acetoxybenzoic acid (comonomer)

  • This compound

  • Catalyst (e.g., Sodium Acetate or Antimony(III) Oxide)

  • Glass reactor with mechanical stirrer, nitrogen inlet, and distillation outlet connected to a vacuum system

  • High-temperature heating mantle

Procedure:

  • Reactor Setup: Charge the glass reactor with the desired molar ratio of this compound and 4-acetoxybenzoic acid (e.g., a 30:70 molar ratio) and a catalytic amount of sodium acetate (~50-100 ppm).

  • Inert Atmosphere: Purge the reactor thoroughly with dry nitrogen gas to remove oxygen, which can cause oxidative side reactions at high temperatures.

  • Heating Stage 1 (Melt & Oligomerization): Gradually heat the reactor to ~220-250°C with gentle stirring. The monomers will melt and react, forming oligomers. Acetic acid will begin to distill off. This stage is typically held for 1-2 hours.

  • Heating Stage 2 (Polycondensation): Increase the temperature to 270-300°C. The viscosity of the mixture will increase noticeably.

  • Vacuum Stage: Gradually apply a vacuum (reducing pressure to <1 mmHg) over 30-60 minutes. Continue heating under full vacuum for another 1-3 hours. The increase in melt viscosity is a key indicator of successful polymerization.

  • Cooling and Isolation: Extrude or carefully remove the polymer from the reactor while still hot. Allow it to cool to room temperature under a nitrogen blanket. The resulting polymer will be a rigid, opaque solid.

Melt_Polycondensation_Workflow start Start charge Charge Reactor: - this compound - 4-Acetoxybenzoic Acid - Catalyst start->charge purge Purge with Nitrogen charge->purge heat1 Heat to 220-250°C (1-2 hours) purge->heat1 distill Acetic Acid Distills Off heat1->distill heat2 Increase Temp to 270-300°C distill->heat2 vacuum Apply Vacuum (<1 mmHg) (1-3 hours) heat2->vacuum viscosity Observe Viscosity Increase vacuum->viscosity cool Cool Under Nitrogen viscosity->cool isolate Isolate Polymer Product cool->isolate end End isolate->end

Sources

Application Notes & Protocols: Utilizing 4-Propoxybenzoic Acid in the Formulation of Liquid Crystal Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, materials scientists, and drug development professionals on the application of 4-Propoxybenzoic acid as a fundamental component in thermotropic liquid crystal (LC) mixtures. We delve into the molecular principles that impart its mesogenic properties, the strategic rationale for its inclusion in formulations, and detailed, field-proven protocols for synthesis, mixture preparation, and characterization. This guide emphasizes the causality behind experimental design, enabling users to rationally engineer novel liquid crystalline materials with tailored properties.

Introduction: The Role of 4-Alkoxybenzoic Acids in Liquid Crystal Science

The 4-alkoxybenzoic acid homologous series represents a cornerstone in the field of calamitic (rod-like) liquid crystals. These compounds are prized for their structural simplicity, predictable self-assembly, and the tunability of their mesomorphic properties. This compound (4-PBA), the n=3 member of this series, is a particularly valuable component for inducing and modifying nematic phases, which are critical for a vast array of electro-optical applications, including display technologies.

The defining characteristic of these molecules is the formation of stable supramolecular dimers through hydrogen bonding between their carboxylic acid moieties.[1] This dimerization effectively doubles the molecular length, significantly enhancing the aspect ratio and promoting the long-range orientational order required for the formation of liquid crystalline phases.[1] This guide will provide the foundational knowledge and practical methodologies to effectively utilize 4-PBA in the formulation of both simple and complex LC mixtures.

Molecular Rationale and Physicochemical Properties

The utility of this compound as a mesogen is a direct result of its molecular architecture: a rigid aromatic core functionalized with a flexible alkoxy chain at one end and a hydrogen-bonding carboxyl group at the other.

G cluster_Monomer This compound Monomer cluster_Dimer Hydrogen-Bonded Dimer Monomer Flexible Propoxy Tail (C₃H₇O-)|{Rigid Benzene Core|-C₆H₄-}|{Carboxyl Group (-COOH)|Forms H-Bonds} Dimer Elongated, Rod-Like Supramolecule | Enhanced Aspect Ratio → Promotes Mesophase Formation Monomer->Dimer Self-Assembly via Hydrogen Bonding

This dimerization is the primary driver of its liquid crystalline behavior. The resulting elongated, symmetric structure readily aligns with neighboring dimers, leading to the formation of anisotropic fluid phases.

Key Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for synthesis, purification, and safety considerations.

PropertyValueSource(s)
IUPAC Name This compound[2]
CAS Number 5438-19-7[3][4]
Molecular Formula C₁₀H₁₂O₃[2][3]
Molecular Weight 180.20 g/mol [2]
Appearance White crystalline powder[5]
Melting Point 144-146 °C (lit.)[6]
Mesophase Range Nematic & Smectic (see Sec. 2.2)[1][7]
The Influence of Alkoxy Chain Length: The Role of the Propoxy (n=3) Group

In the 4-alkoxybenzoic acid series, the length of the flexible alkyl chain (n) critically dictates the type and stability of the resulting mesophase. Shorter chains tend to favor the less-ordered nematic (N) phase, while longer chains promote the formation of more ordered smectic (Sm) phases due to increased van der Waals interactions between the chains.[1][7]

The propoxy group (n=3) places 4-PBA in a transitional region, making it an excellent component for formulating stable nematic mixtures. It provides sufficient molecular anisotropy to induce a nematic phase without the strong packing propensity that leads to the higher-ordered smectic phases seen in its longer-chain homologs.[7]

Alkoxy Chain (n)NamePredominant Mesophase TypeNematic-Isotropic Tₙᵢ (°C)
1Methoxy(Monotropic Nematic)~117
2EthoxyNematic197
3 Propoxy Nematic 154
4ButoxyNematic160
5PentyloxyNematic152
6HexyloxyNematic154
7HeptyloxyNematic, Smectic C147
8OctyloxyNematic, Smectic C147.5
Data compiled from various sources for illustrative purposes.[8]

Principles of Liquid Crystal Mixture Formulation

Single-component liquid crystals rarely possess the broad operating temperature range and specific physical properties required for practical applications. Therefore, materials are almost always formulated as mixtures of two or more mesogenic compounds.

Primary Objectives of Mixing:

  • Melting Point Depression: By creating a eutectic mixture, the melting point of the formulation can be significantly lowered below that of any individual component. This is crucial for creating room-temperature liquid crystals.

  • Mesophase Range Broadening: The nematic-to-isotropic transition temperature (Tₙᵢ), or clearing point, of a mixture can be tuned. Mixing components can stabilize the nematic phase over a wider temperature range.

  • Property Optimization: Physical properties such as dielectric anisotropy (Δε), birefringence (Δn), and viscosity can be fine-tuned by selecting appropriate components and adjusting their concentrations.

The Power of Heterodimers

When 4-PBA is mixed with another benzoic acid derivative, the system contains not only homodimers (PBA-PBA) but also heterodimers (PBA-Component B). These heterodimers, being asymmetric, disrupt the molecular packing that favors crystallization, thereby lowering the melting point and often stabilizing the liquid crystal phase.[7]

G

Experimental Protocols

Safety Precaution: this compound is an irritant. Always handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All heating and solvent-based procedures should be performed in a certified fume hood.

Protocol 1: Synthesis of this compound

This protocol details the synthesis of 4-PBA via Williamson ether synthesis from 4-hydroxybenzoic acid.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromopropane

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-hydroxybenzoic acid in DMF.

  • Add 2.5 equivalents of anhydrous potassium carbonate to the solution. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add 1.2 equivalents of 1-bromopropane to the reaction mixture.

  • Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water.

  • Acidify the aqueous solution to a pH of ~2 by slowly adding concentrated HCl. A white precipitate will form.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to yield pure this compound as a white crystalline solid.

  • Dry the product under vacuum. Confirm purity and structure using ¹H NMR, ¹³C NMR, and melting point analysis.

Protocol 2: Formulation of a Representative Binary Nematic Mixture

This protocol describes the formulation of a binary mixture to demonstrate the creation of a eutectic system. As a representative example, we will formulate a mixture of 4-PBA with the well-characterized nematic liquid crystal 4-Methoxybenzylidene-4'-butylaniline (MBBA).

Note: This is an illustrative example. The optimal eutectic composition for any binary system must be determined experimentally by creating a phase diagram.

Materials:

  • This compound (4-PBA), synthesized as per Protocol 1.

  • 4-Methoxybenzylidene-4'-butylaniline (MBBA)

  • Small glass vials with screw caps

  • Digital balance (4-decimal place)

  • Hot plate with stirring capabilities

  • Vortex mixer

Procedure:

  • Calculate Masses: Determine the desired molar ratio. For a starting point to find a eutectic, a 50:50 molar ratio is often a good choice.

    • MW of 4-PBA = 180.20 g/mol

    • MW of MBBA = 267.37 g/mol

    • For a 100 mg total mixture at a 50:50 molar ratio:

      • Mass 4-PBA = (100 mg * 180.20) / (180.20 + 267.37) = 40.26 mg

      • Mass MBBA = (100 mg * 267.37) / (180.20 + 267.37) = 59.74 mg

  • Weighing: Accurately weigh the calculated masses of 4-PBA and MBBA directly into a clean, dry glass vial.

  • Homogenization:

    • Seal the vial tightly.

    • Place the vial on a hot plate set to a temperature approximately 10-15 °C above the highest clearing point of the two components (for 4-PBA, Tₙᵢ is ~154 °C; pure MBBA is lower, so aim for ~170 °C).

    • Once the mixture begins to melt, vortex or stir gently until a completely uniform, transparent isotropic liquid is formed. This ensures thorough mixing at the molecular level.

  • Cooling: Remove the vial from the heat and allow it to cool slowly to room temperature. The mixture is now ready for characterization.

  • Iteration: To map a phase diagram, repeat this process for various molar fractions (e.g., 10:90, 20:80, etc.).

G cluster_Prep Preparation cluster_Mix Homogenization cluster_Final Final Steps A Calculate Molar Ratio & Masses B Weigh Components into Vial A->B C Heat Above Tₙᵢ (e.g., 170°C) B->C D Vortex/Stir until Isotropic Liquid C->D E Slow Cool to Room Temperature D->E F Proceed to Characterization E->F

Protocol 3: Characterization of Mesomorphic Properties

A. Polarized Optical Microscopy (POM)

POM is a qualitative technique used to visually identify liquid crystal phases by their unique birefringent textures.

  • Place a very small amount of the formulated mixture onto a clean microscope slide.

  • Gently place a coverslip over the sample.

  • Position the slide on a hot stage attached to a polarized light microscope.

  • Slowly heat the sample while observing through the crossed polarizers. Note the temperatures at which the texture changes.

    • Crystalline to LC: The solid will melt into a fluid, often birefringent, texture.

    • Nematic Phase: Look for characteristic textures such as Schlieren (with dark brushes) or threaded patterns.

    • LC to Isotropic: The field of view will become completely dark as the material loses its birefringence. This is the clearing point (Tₙᵢ).

  • Slowly cool the sample from the isotropic phase and observe the formation of the mesophases. This can reveal phases that only appear on cooling (monotropic phases).

B. Differential Scanning Calorimetry (DSC)

DSC is a quantitative technique to determine the transition temperatures and enthalpies (ΔH) of phase changes.

  • Accurately weigh 2-5 mg of the mixture into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Execute a heat-cool-heat cycle at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected transitions (e.g., 0 °C to 180 °C).

  • Analyze the Thermogram:

    • Melting (Crystal → LC): Appears as a sharp endothermic peak on the first heating scan. The peak onset or maximum is the melting temperature (Tₘ).

    • Nematic → Isotropic (Clearing): Appears as a smaller endothermic peak. The peak maximum is the clearing temperature (Tₙᵢ).

    • The second heating scan is often used for analysis as it provides data from a sample with a consistent thermal history.

References

  • ChemBK. (2024). This compound. Retrieved from [Link]

  • Kuz'mina, L. G., et al. (2009). Molecular and crystal structure of 4-alkoxybenzoic acids: Design of the mesogenic phase. Journal of Structural Chemistry, 50, 629–642. Retrieved from [Link]

  • Ahmed, H. A., et al. (2023). First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications. National Institutes of Health (NIH). Retrieved from [Link]

  • Jensen, J., et al. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Journal of Chemical Education, 88(8), 1133-1136. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Alkylbenzoic and Alkyloxybenzoic Acid Blending for Expanding the Liquid Crystalline State and Improving Its Rheology. NIH National Library of Medicine. Retrieved from [Link]

  • Kalbarczyk, A., et al. (2021). Electro-Optical and Photo Stabilization Study of Nematic Ternary Mixture. MDPI. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix. NIH National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alkoxybenzoic Acids. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). Phase change data for this compound. NIST Chemistry WebBook. Retrieved from [Link]

  • Hassanein, G. N., et al. (2024). Binary Nematic Liquid Crystals Mixture with Enhanced Electro-Optics Properties for Photonic Applications. American Journal of Physical Sciences. Retrieved from [Link]

  • Chausov, D. N., et al. (2020). Electro-optical performance of nematic liquid crystals doped with gold nanoparticles. Journal of Physics: Condensed Matter. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Profile of this compound. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Propoxybenzoic Acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of 4-Propoxybenzoic Acid (4-PBA), focusing on its strategic application as a pivotal intermediate in modern organic synthesis. We move beyond simple procedural lists to delve into the causal logic behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Foundational Overview: The Strategic Value of this compound

This compound (CAS No. 5438-19-7) is a bifunctional aromatic compound that has emerged as a crucial building block in diverse synthetic applications.[1] Its structure, featuring a rigid benzene ring, a nucleophilic ether linkage, and a versatile carboxylic acid group, offers multiple reactive sites for tailored chemical modifications.[1] This unique combination makes it an indispensable starting material for creating advanced materials like liquid crystals and for developing novel pharmaceutical scaffolds.[1][2] The purity of 4-PBA is paramount, as impurities can dramatically affect reaction outcomes, particularly in the multi-step syntheses common in materials science and drug discovery.[1]

Physicochemical & Safety Data

A thorough understanding of a reagent's properties is the bedrock of safe and effective experimental design. The key data for this compound are summarized below.

PropertyValueSource(s)
CAS Number 5438-19-7[3][4]
Molecular Formula C₁₀H₁₂O₃[3][5]
Molecular Weight 180.20 g/mol [3][4]
Appearance White to almost white crystalline powder[6]
Melting Point 144-146 °C[4]
IUPAC Name This compound[3]
Primary Hazards Skin Irritation (H315), Serious Eye Irritation (H319)[3][7]
Storage Keep containers tightly closed in a dry, cool, well-ventilated place.[7]

Note: Always consult the full Safety Data Sheet (SDS) before handling this chemical.[7][8]

Spectroscopic Profile

Characterization of intermediates and final products is critical. The NIST Chemistry WebBook provides reference spectra for this compound, which are invaluable for reaction monitoring and structural confirmation.[5][9][10]

  • Infrared (IR) Spectrum: Key absorptions include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), and C-O stretches for the ether and carboxylic acid groups (~1200-1300 cm⁻¹).

  • Mass Spectrum (MS): The electron ionization mass spectrum shows characteristic fragmentation patterns that can be used for identification.[10]

Core Application I: Synthesis of Liquid Crystal Precursors

4-Alkoxybenzoic acids are foundational molecules in the field of materials science, particularly for the synthesis of thermotropic liquid crystals.[11][12] The inherent rigidity of the aromatic core, combined with the flexible alkoxy chain, promotes the formation of ordered fluid phases (mesophases).[13] A defining characteristic is their self-assembly into hydrogen-bonded dimers, which elongates the molecular structure and facilitates the formation of calamitic (rod-like) liquid crystals.[11][14]

The Causality of Design

The propoxy group in 4-PBA serves to lower the melting point and influence the specific type of liquid crystal phase (e.g., nematic, smectic) compared to its shorter-chain homologs like 4-methoxybenzoic acid.[11] By converting the carboxylic acid to an ester, we can link 4-PBA to other rigid molecular fragments (like another phenol-containing ring system), systematically building more complex mesogens with tailored thermal and optical properties.[2][15]

Workflow for Mesogen Synthesis via an Ester Linkage

The following diagram illustrates a common synthetic strategy: converting 4-PBA to a more reactive acid chloride, followed by esterification with a phenolic compound.

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Esterification 4-PBA This compound AcidChloride 4-Propoxybenzoyl Chloride 4-PBA->AcidChloride Reflux 4-PBA->AcidChloride SOCl2 Thionyl Chloride (SOCl₂) or Oxalyl Chloride SOCl2->4-PBA Mesogen Ester-Linked Liquid Crystal Precursor AcidChloride->Mesogen Stir at RT AcidChloride->Mesogen Phenol Substituted Phenol (e.g., 4-Hydroxypyridine) Phenol->Mesogen Base Pyridine or TEA (Base/Solvent) Base->AcidChloride

Caption: Synthetic workflow for an ester-linked liquid crystal precursor.

Protocol: Synthesis of 4-Cyanophenyl 4-Propoxybenzoate

This protocol details the synthesis of a model liquid crystal compound from 4-PBA and 4-cyanophenol.

Materials & Equipment:

  • This compound (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq)

  • 4-Cyanophenol (1.0 eq)

  • Pyridine (anhydrous, as solvent)

  • Toluene (anhydrous)

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator, vacuum filtration setup

Procedure:

Part A: Synthesis of 4-Propoxybenzoyl Chloride

  • In a fume hood, charge a round-bottom flask with this compound (1.0 eq) and a magnetic stir bar.

  • Add thionyl chloride (1.5 eq) and a catalytic drop of dimethylformamide (DMF).

  • Fit the flask with a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts).

  • Heat the mixture to a gentle reflux (approx. 80 °C) for 2 hours. The reaction mixture should become a clear solution.

  • Scientist's Note: The reflux ensures the reaction goes to completion. Thionyl chloride is used in excess to drive the reaction and can be easily removed due to its volatility.

  • Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator (with appropriate trapping). The crude 4-propoxybenzoyl chloride is a yellowish oil or low-melting solid and is typically used immediately in the next step without further purification.

Part B: Esterification

  • Dissolve 4-cyanophenol (1.0 eq) in anhydrous pyridine in a separate flask under a nitrogen atmosphere. Cool the flask in an ice bath.

  • Dissolve the crude 4-propoxybenzoyl chloride from Part A in a minimal amount of anhydrous toluene and add it dropwise to the cooled pyridine solution with vigorous stirring.

  • Scientist's Note: The reaction is performed at 0 °C to control its exothermicity. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the esterification, driving the reaction forward.[16]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Pour the reaction mixture into a beaker containing ice-cold 2M HCl. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol to remove residual impurities.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or toluene) to yield pure 4-cyanophenyl 4-propoxybenzoate as a white solid.

  • Characterize the final product using melting point, IR spectroscopy, and NMR spectroscopy to confirm its identity and purity.

Core Application II: Scaffolding for Bioactive Molecules & Prodrugs

The benzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[17] The carboxylic acid moiety of 4-PBA provides a handle for modification, often through esterification or amidation, to modulate a compound's pharmacological properties.[18] Converting a drug's carboxylic acid group into an ester is a common prodrug strategy used to enhance properties like lipophilicity (for better membrane permeability) or to mask acidic groups, potentially improving oral bioavailability.[19]

The Causality of Design: Fischer-Speier Esterification

Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[20] It is an equilibrium-controlled process. To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing water as it is formed.[20][21] This method is robust, uses readily available reagents, and is a foundational technique for any scientist working on carboxylic acid derivatization.

Reaction Mechanism: Fischer Esterification

The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon for nucleophilic attack by the alcohol.

G cluster_0 Activation cluster_1 Nucleophilic Attack cluster_2 Elimination Start Carboxylic Acid Protonated Protonated Carbonyl (Activated Electrophile) Start->Protonated H⁺ (cat.) Start->Protonated Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral Protonated->Tetrahedral Alcohol Alcohol (R'-OH) Alcohol->Tetrahedral ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster -H₂O Tetrahedral->ProtonatedEster Ester Ester Product ProtonatedEster->Ester -H⁺ ProtonatedEster->Ester

Caption: Simplified mechanism of acid-catalyzed Fischer Esterification.

Protocol: Synthesis of Ethyl 4-Propoxybenzoate

This protocol describes the synthesis of a simple ester derivative of 4-PBA, a model reaction for creating more complex prodrugs.

Materials & Equipment:

  • This compound (1.0 eq)

  • Ethanol (absolute, as reactant and solvent)

  • Sulfuric acid (concentrated, catalyst)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware for reflux, extraction, and distillation/evaporation

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and absolute ethanol (approx. 10-20 times the molar equivalent of the acid).

  • Scientist's Note: Using a large excess of ethanol acts to drive the reaction equilibrium to the product side, maximizing the yield.[20]

  • While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops for a small-scale reaction) to the mixture.

  • Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Continue refluxing for 4-6 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent by about half using a rotary evaporator.

  • Transfer the remaining mixture to a separatory funnel. Dilute with ethyl acetate and wash sequentially with:

    • Water (2x)

    • Saturated sodium bicarbonate solution (2x, until effervescence ceases)

    • Saturated sodium chloride (brine) (1x)

  • Scientist's Note: The bicarbonate wash is crucial for neutralizing the sulfuric acid catalyst and removing any unreacted this compound.[21] The brine wash helps to remove residual water from the organic layer.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude ethyl 4-propoxybenzoate.

  • The product can be further purified by vacuum distillation or column chromatography if necessary. Characterize via NMR and IR spectroscopy.

Foundational Synthesis: Preparation of this compound

For laboratories that wish to prepare 4-PBA in-house, the Williamson ether synthesis is the most direct and widely used method.[22] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[22][23]

Protocol: Williamson Ether Synthesis of this compound

This protocol starts from the readily available 4-hydroxybenzoic acid.

Materials & Equipment:

  • Methyl 4-hydroxybenzoate (1.0 eq)

  • Potassium carbonate (K₂CO₃, anhydrous, 2.0 eq) or Sodium Hydroxide (NaOH)

  • 1-Bromopropane or 1-Iodopropane (1.2 eq)

  • Acetone or Dimethylformamide (DMF, anhydrous)

  • Potassium hydroxide (KOH)

  • Methanol and Water

  • Hydrochloric acid (HCl, concentrated)

  • Standard glassware for reflux, extraction, and filtration

Procedure:

Part A: Ether Formation

  • Combine methyl 4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in a round-bottom flask with anhydrous acetone.

  • Scientist's Note: The starting material is the methyl ester of 4-hydroxybenzoic acid, not the free acid. This protects the carboxylic acid group from acting as a competing nucleophile or being deprotonated under the basic reaction conditions. K₂CO₃ is a suitable base for deprotonating the phenol.

  • Add 1-bromopropane (1.2 eq) to the suspension.

  • Heat the mixture to reflux with vigorous stirring for 8-12 hours, monitoring the reaction by TLC.

  • After cooling, filter off the inorganic salts and wash them with acetone. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield crude methyl 4-propoxybenzoate.

Part B: Saponification (Ester Hydrolysis)

  • Dissolve the crude methyl 4-propoxybenzoate in a mixture of methanol and a 10% aqueous solution of potassium hydroxide (KOH).

  • Heat the mixture to reflux for 2-3 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture and remove the methanol via rotary evaporation.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify by slowly adding concentrated HCl until the pH is ~2. A white precipitate of this compound will form.

  • Scientist's Note: Acidification protonates the carboxylate salt, causing the free carboxylic acid, which is poorly soluble in water, to precipitate out.[24]

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for higher purity.

References

  • The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound | C10H12O3 | CID 138500.
  • This compound 98 5438-19-7. Sigma-Aldrich.
  • This compound. NIST WebBook.
  • The Role of 4-Methoxybenzoic Acid in the Advancement of Liquid Crystal Research. Benchchem.
  • 4-(4-Propoxybenzoyloxy)benzoic acid. ScienceOpen.
  • This compound 5438-19-7. TCI AMERICA.
  • Synthesis and Characterization of Self-Assembled Liquid Crystals: p-Alokxybenzoic Acids. CADRE.
  • Mechanism Studies of LCP Synthesis. MDPI.
  • This compound. NIST WebBook.
  • 4-(4-Propoxybenzoyloxy)benzoic acid. PMC, PubMed Central.
  • This compound. NIST WebBook.
  • Experiment 06 Williamson Ether Synthesis. Course Hero.
  • Williamson ether synthesis. Wikipedia.
  • Synthesis and Characterization of Self-Assembled Liquid Crystals: "p"-Alkoxybenzoic Acids.
  • The Williamson Ether Synthesis. Master Organic Chemistry.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • Synthesis of Liquid Crystals. University of Colorado Boulder.
  • Application Notes and Protocols for the Esterification of 4-Hydroxybenzoic Acid. Benchchem.
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Fischer Esterific
  • Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-d
  • Rapid generation of novel benzoic acid-based xanthine derivatives as highly potent, selective and long acting DPP-4 inhibitors: Scaffold-hopping and prodrug study. PubMed.
  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Alkoxybenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-alkoxybenzoic acids. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this important class of molecules. The synthesis, most commonly achieved via the Williamson ether synthesis, is robust yet susceptible to several competing side reactions. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges, optimize your reaction conditions, and ensure the highest purity of your final product.

Core Reaction Pathways: Desired Product and Common Side Reactions

The synthesis of 4-alkoxybenzoic acids typically involves the O-alkylation of a 4-hydroxybenzoic acid derivative (often the methyl or ethyl ester to protect the carboxylic acid) with an alkyl halide in the presence of a base. While the desired S(_N)2 reaction leads to the ether product, several other pathways can compete, reducing yield and complicating purification.

G SM Starting Materials (4-Hydroxybenzoate + R-X) Phenoxide Phenoxide Intermediate SM->Phenoxide Base (e.g., K2CO3, NaH) Elimination Side Product (Alkene) SM->Elimination E2 Elimination Secondary/Tertiary R-X Strong Base, Heat Hydrolysis Side Product (Alcohol, R-OH) SM->Hydrolysis Hydrolysis of R-X (Trace H2O) Desired Desired Product (4-Alkoxybenzoic Acid Derivative) Phenoxide->Desired O-Alkylation (SN2) Primary R-X Aprotic Solvent C_Alkylation Side Product (C-Alkylated Isomer) Phenoxide->C_Alkylation C-Alkylation Protic Solvent

Caption: Key reaction pathways in 4-alkoxybenzoic acid synthesis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes rooted in side reactions and providing actionable solutions.

Issue 1: My reaction yield is low, and TLC/NMR analysis shows a significant amount of unreacted 4-hydroxybenzoic ester.

  • Question: I've run the reaction for the specified time, but I'm recovering mostly starting material. What went wrong?

  • Probable Cause: This issue typically points to inefficient formation of the phenoxide nucleophile or a lack of reactivity of the alkylating agent.

    • Insufficiently Strong Base: The base used may not be strong enough to fully deprotonate the phenolic hydroxyl group (pKa ≈ 9-10), leading to a low concentration of the active nucleophile.

    • Poor Leaving Group: The alkylating agent (R-X) may have a poor leaving group (e.g., Cl⁻ is a poorer leaving group than Br⁻ or I⁻), slowing down the S(_N)2 reaction.

    • Low Reaction Temperature: The reaction may not have enough thermal energy to overcome the activation barrier, especially with less reactive alkyl halides.

  • Solution:

    • Re-evaluate Your Base: For routine alkylations with primary alkyl halides, potassium carbonate (K₂CO₃) is often sufficient. However, for less reactive systems, a stronger base like sodium hydride (NaH) can be used to ensure complete and irreversible deprotonation.[1]

    • Choose a Better Alkylating Agent: If possible, use an alkyl bromide or iodide instead of an alkyl chloride. Alternatively, converting the alkyl alcohol to a tosylate or mesylate creates an excellent leaving group.[2]

    • Increase Temperature: Gradually increase the reaction temperature in 10°C increments. Monitor the reaction progress by TLC to find the optimal temperature that promotes product formation without leading to degradation or significant side product formation.

    • Solvent Choice: Ensure you are using a polar aprotic solvent like DMF or DMSO, which effectively solvates the cation of the base but not the nucleophile, increasing its reactivity.[1]

Issue 2: My NMR spectrum shows signals consistent with an alkene, and I've isolated a non-polar byproduct.

  • Question: I've obtained a byproduct that I suspect is an alkene derived from my alkyl halide. Why did this happen and how can I prevent it?

  • Probable Cause: The formation of an alkene is the hallmark of a competing E2 elimination reaction.[3] The alkoxide/phenoxide, in addition to being a good nucleophile, is also a strong base that can abstract a proton from the carbon adjacent (β-carbon) to the leaving group on the alkyl halide.[2][4]

  • Solution:

    • Assess the Alkyl Halide Structure: The tendency for elimination is the most critical factor. E2 reactions are heavily favored with tertiary alkyl halides and are highly competitive with secondary alkyl halides.[3][5] The most effective solution is to use a primary alkyl halide whenever possible. [2]

    • Moderate Reaction Temperature: High temperatures favor elimination over substitution. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

    • Use a Weaker, Bulkier Base: While seemingly counterintuitive, if elimination is a major issue, using a less aggressive base might be beneficial, although this can impact the primary reaction rate. However, the primary solution remains the choice of alkyl halide.

Alkyl Halide StructurePrimary S(_N)2 Product (Ether)Competing E2 Product (Alkene)Recommendation
Primary (R-CH₂-X) Major ProductMinor Product (unless sterically hindered)Highly Recommended [5]
Secondary (R₂-CH-X) Mixture of ProductsSignificant Competing ProductUse with caution; expect purification challenges.[2]
Tertiary (R₃-C-X) No ProductMajor ProductAvoid for this synthesis. [4][5]

Issue 3: I have an impurity with the same mass as my product, but it has a different retention factor and NMR spectrum.

  • Question: My mass spectrometry results show the correct mass, but I clearly have an isomer. What is it?

  • Probable Cause: You are likely observing a C-alkylated side product. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the carbons ortho to the oxygen).[3][6] While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions.[1][7]

  • Solution:

    • Control Your Solvent System: The solvent plays a crucial role in directing the regioselectivity of the alkylation.[6]

      • Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are recommended. They leave the oxygen anion relatively "bare" and highly nucleophilic, strongly favoring the desired O-alkylation.[1]

      • Polar Protic Solvents (e.g., Ethanol, Water): These solvents can form hydrogen bonds with the phenoxide oxygen, "shielding" it and making it less available for reaction. This can increase the relative amount of C-alkylation.[6]

    • Consider the Counter-ion: While less commonly modified, the nature of the cation can influence the O/C ratio.

Solvent TypeEffect on PhenoxidePredominant ProductRecommendation
Polar Aprotic (e.g., DMF) Oxygen anion is highly reactive.O-Alkylation (Desired Ether)Recommended [1]
Polar Protic (e.g., Ethanol) Oxygen anion is shielded by H-bonding.Increased C-Alkylation (Side Product)Avoid [6]

Issue 4: I've isolated a polar impurity that corresponds to the alcohol of my alkylating agent (R-OH).

  • Question: My reaction mixture contains the alcohol R-OH instead of my desired ether. Where did this come from?

  • Probable Cause: This is due to the hydrolysis of your alkyl halide.[8] If there is water present in the reaction, it can act as a nucleophile, or the hydroxide ions generated from the base and water can attack the alkyl halide, producing an alcohol.[9]

  • Solution:

    • Use Anhydrous Conditions: Ensure all glassware is thoroughly dried before use.

    • Use Dry Solvents: Use freshly opened anhydrous solvents or solvents dried over molecular sieves.

    • Ensure Reagents are Dry: Use dry potassium carbonate (it can be baked in an oven before use) and other anhydrous reagents.

Troubleshooting Workflow

Use the following workflow to diagnose issues based on initial analytical data.

G start Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) q1 Is unreacted starting material the major component? start->q1 q2 Is an unexpected non-polar spot/peak present? q1->q2 No sol1 Problem: Incomplete Reaction - Check base strength - Use better leaving group - Increase temperature q1->sol1 Yes q3 Is an isomer with the correct mass present? q2->q3 No sol2 Problem: E2 Elimination - Use primary alkyl halide - Lower reaction temperature q2->sol2 Yes q4 Is R-OH (alcohol from alkyl halide) present? q3->q4 No sol3 Problem: C-Alkylation - Use polar aprotic solvent (DMF) - Avoid protic solvents q3->sol3 Yes sol4 Problem: Hydrolysis - Use anhydrous solvents/reagents - Dry glassware thoroughly q4->sol4 Yes end_ok Product is clean. Proceed to purification. q4->end_ok No

Caption: A workflow for troubleshooting common synthesis issues.

Frequently Asked Questions (FAQs)

  • Q1: Should I use 4-hydroxybenzoic acid or its ester as the starting material?

    • A1: It is highly recommended to use an ester, such as methyl or ethyl 4-hydroxybenzoate. The free carboxylic acid will be deprotonated by the base, creating a dianion that is less soluble and can lead to side reactions. Using an ester protects the carboxylic acid functionality. The ester can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step after the ether has been formed.[10][11]

  • Q2: What is the best general-purpose base and solvent combination?

    • A2: For most applications involving primary alkyl bromides or iodides, a combination of potassium carbonate (K₂CO₃) as the base and N,N-dimethylformamide (DMF) as the solvent provides a reliable and cost-effective system that favors O-alkylation and achieves good yields.

  • Q3: How can I best purify my final 4-alkoxybenzoic acid product?

    • A3: Recrystallization is the most common and effective method.[12][13] After hydrolyzing the ester, the crude 4-alkoxybenzoic acid can be precipitated by acidifying the aqueous solution. This solid can then be recrystallized from a suitable solvent system, often an ethanol/water or acetic acid/water mixture, to remove unreacted starting materials and side products.[13] If the product is discolored, a treatment with activated charcoal during the recrystallization process can remove colored impurities.[13]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-ethoxybenzoate (Model Reaction)

  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 4-hydroxybenzoate (10.0 g, 65.7 mmol) and anhydrous potassium carbonate (13.6 g, 98.6 mmol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

  • Alkylation: Add ethyl iodide (7.9 mL, 98.6 mmol) to the suspension.

  • Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold water. A white precipitate will form.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration. Wash the solid with water (2 x 100 mL) and a small amount of cold hexanes.

  • Drying: Dry the solid in a vacuum oven to yield crude methyl 4-ethoxybenzoate.

Protocol 2: Saponification to 4-Ethoxybenzoic Acid

  • Setup: Place the crude methyl 4-ethoxybenzoate from the previous step into a 250 mL round-bottom flask with a magnetic stir bar.

  • Hydrolysis: Add 100 mL of ethanol and a solution of sodium hydroxide (5.2 g, 131.4 mmol) in 50 mL of water.

  • Reaction: Heat the mixture to reflux and stir for 2 hours, or until TLC analysis shows the disappearance of the starting ester.

  • Isolation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with 100 mL of water.

  • Precipitation: While stirring vigorously, slowly acidify the solution to pH ~2 with concentrated HCl. A dense white precipitate of 4-ethoxybenzoic acid will form.

  • Filtration: Cool the mixture in an ice bath for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake with cold water until the washings are neutral.

  • Drying: Dry the purified 4-ethoxybenzoic acid in a vacuum oven.

References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • BYJU'S. Williamson Ether Synthesis reaction. [Link]

  • Physics Wallah. Reaction Mechanism of Williamson's synthesis. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • ChemTalk. Williamson Ether Synthesis. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Google Patents. (2013).
  • ResearchGate. (2005). Alkylation of Phenol: A Mechanistic View. [Link]

  • Chemeveryday. (2025). Hydrolysis of Alkyl Halides: Mechanisms, Reactions, and Applications. [Link]

  • PraxiLabs. Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab. [Link]

  • University of Calgary. Ch15: Hydrolysis of Alkyl Halides. [Link]

  • UMS Institutional Repository. (2022). Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials. [Link]

  • UMS Institutional Repository PDF. (2021). Synthesis and structural interpretation of 4-(alkoxy) benzoic acid derivatives as an important intermediate materials ABSTRACT. [Link]

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Technical Support Center: Troubleshooting the Williamson Ether Synthesis of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-propoxybenzoic acid via the Williamson ether synthesis. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.

I. Reaction Overview: Synthesis of this compound

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1][2][3] In the context of producing this compound, this SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxybenzoic acid on a propyl halide.[1][4][5]

Reaction Scheme:

This guide will address common challenges encountered during this synthesis, offering explanations grounded in reaction mechanism and practical laboratory experience.

II. Detailed Experimental Protocol

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and reagent purity.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Propyl iodide or 1-Propyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 4-hydroxybenzoic acid (1.0 eq.) and the chosen base (K₂CO₃, 1.5-2.0 eq. or NaOH, 1.1-1.2 eq.).

  • Solvent Addition: Add a suitable volume of anhydrous DMF or acetonitrile to the flask to create a stirrable suspension.

  • Alkylating Agent Addition: Slowly add the propyl halide (1.1-1.5 eq.) to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 50-100 °C.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-8 hours.[1][2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If solids are present, filter the mixture and wash the solid residue with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel.

    • Dilute the mixture with water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1M HCl to a pH of approximately 2-3 to protonate any unreacted 4-hydroxybenzoic acid and the carboxylic acid group of the product.

    • Separate the organic layer.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

  • Purification:

    • Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or heptane/ethyl acetate).

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes?

Low yields are a frequent challenge and can stem from several factors:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the formation of a phenoxide ion.[1] If the base is not strong enough or used in insufficient quantity, the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid will be incomplete, leaving starting material unreacted.[6]

    • Solution: Ensure you are using a sufficiently strong base. For phenols, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally effective.[6][7] Sodium bicarbonate is likely too weak.[6] Consider increasing the molar equivalents of the base.

  • Competing Side Reactions:

    • Elimination (E2) Reaction: The alkoxide can act as a base and promote the elimination of the alkyl halide to form propene, especially at higher temperatures.[1][2] This is more of a concern with secondary and tertiary alkyl halides, but can occur with primary halides under forcing conditions.[1][8]

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts.[1]

    • Solution: Maintain a moderate reaction temperature (50-80 °C) to minimize elimination.[1][2] The choice of solvent can also influence the O- vs. C-alkylation ratio; polar aprotic solvents like DMF and acetonitrile generally favor O-alkylation.[1][9]

  • Reaction Conditions:

    • Insufficient Reaction Time or Temperature: The reaction may not have gone to completion. Typical Williamson ether syntheses require 1-8 hours at 50-100 °C.[1][6]

    • Presence of Water: The reaction is sensitive to moisture, which can consume the base and hydrolyze the alkyl halide.[10]

    • Solution: Monitor the reaction by TLC to determine the optimal reaction time. Ensure all glassware is thoroughly dried and use anhydrous solvents.[10]

  • Purity of Reagents: Impurities in the starting materials or solvent can lead to side reactions and lower yields.[10]

    • Solution: Use high-purity reagents and solvents.

Q2: I am observing multiple spots on my TLC plate, even after a long reaction time. What are these byproducts?

Besides unreacted starting materials, several byproducts can form:

  • C-alkylated product: As mentioned, alkylation can occur on the carbon atoms of the benzene ring.

  • Dialkylated product: It is possible for the carboxylic acid to be esterified by the propyl halide under the reaction conditions, leading to the formation of propyl 4-propoxybenzoate. This is more likely if a stronger base is used in large excess.

  • Elimination product (Propene): While gaseous, its formation consumes your alkyl halide.

Solutions:

  • Optimize Base and Temperature: Use the mildest base and lowest temperature that still afford a reasonable reaction rate to minimize side reactions.

  • Purification: These byproducts can often be separated from the desired product by column chromatography or careful recrystallization.

Q3: Is 1-propyl iodide or 1-propyl bromide a better choice for the alkylating agent?

Both are suitable primary alkyl halides. The choice often comes down to a trade-off between reactivity and cost.

  • Reactivity: Iodide is a better leaving group than bromide, so 1-propyl iodide will generally react faster than 1-propyl bromide.[7]

  • Cost and Stability: 1-propyl bromide is typically less expensive and more stable than 1-propyl iodide, which can be light-sensitive.

For laboratory-scale synthesis, either is a viable option. If the reaction with 1-propyl bromide is sluggish, switching to 1-propyl iodide can increase the reaction rate.

Q4: Can I use a secondary or tertiary alkyl halide for this synthesis?

It is strongly discouraged to use secondary (e.g., 2-propyl bromide) or tertiary (e.g., tert-butyl bromide) alkyl halides.[6] The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon.[1][8]

  • Secondary alkyl halides will lead to a mixture of the desired ether (SN2 product) and propene (E2 product), resulting in lower yields and difficult purification.[8][11]

  • Tertiary alkyl halides will almost exclusively undergo elimination (E2) in the presence of a strong base like a phenoxide, yielding only the alkene.[8][12]

For a successful synthesis, always use a methyl or primary alkyl halide.[6]

Q5: My final product is difficult to purify. What techniques are recommended?

Purification of this compound can be challenging due to the presence of structurally similar impurities.

  • Acid-Base Extraction: After the initial work-up, you can dissolve the crude product in a suitable organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). This will deprotonate the carboxylic acid of your product and any unreacted 4-hydroxybenzoic acid, transferring them to the aqueous layer. The organic layer will retain non-acidic impurities. The aqueous layer can then be re-acidified with HCl to precipitate the purified product.

  • Recrystallization: This is a powerful technique for purifying solid compounds. A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol/water or heptane/ethyl acetate mixtures are often effective for compounds of this type.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used to separate the product from impurities based on polarity.

IV. Data Summary and Visualization

Key Reaction Parameters
ParameterRecommended RangeRationale
Temperature 50 - 100 °CBalances reaction rate with minimizing side reactions like elimination.[1][2]
Reaction Time 1 - 8 hoursDependent on temperature and reactivity of the alkyl halide. Monitor by TLC.[1][2]
Base K₂CO₃, NaOHSufficiently strong to deprotonate the phenol.[6][7]
Solvent DMF, AcetonitrilePolar aprotic solvents that favor the SN2 reaction.[1][9]
Alkyl Halide Primary (e.g., 1-propyl bromide, 1-propyl iodide)Minimizes competing elimination reactions.[6][8]
Troubleshooting Workflow

Troubleshooting_Williamson_Ether_Synthesis cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield Incomplete Deprotonation Incomplete Deprotonation Low Yield->Incomplete Deprotonation Is starting material present? Side Reactions (E2/C-Alkylation) Side Reactions (E2/C-Alkylation) Low Yield->Side Reactions (E2/C-Alkylation) Are byproducts observed? Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Is reaction sluggish? Impure Reagents Impure Reagents Low Yield->Impure Reagents Are reagents old or of low grade? Use Stronger/More Base Use Stronger/More Base Incomplete Deprotonation->Use Stronger/More Base Optimize Temp & Solvent Optimize Temp & Solvent Side Reactions (E2/C-Alkylation)->Optimize Temp & Solvent Increase Time/Ensure Anhydrous Increase Time/Ensure Anhydrous Suboptimal Conditions->Increase Time/Ensure Anhydrous Use Pure Materials Use Pure Materials Impure Reagents->Use Pure Materials

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

V. References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzoic Acid. Retrieved from [Link]

  • mVOC. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • AIChE. (n.d.). (359c) Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction | AIChE - Proceedings. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Hydroxybenzoic acid (FDB010508). Retrieved from [Link]

  • Journal of the Chemical Society. (1965). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

  • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of 1-methoxy-4-propoxybenzene from 4-methoxyphenol and propyl bromide. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • ResearchGate. (2022, April 13). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]

  • ResearchGate. (2007, August 6). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved from [Link]

  • University of Wisconsin-Platteville. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Chegg.com. (2020, June 25). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2022, November 28). Organic Chemistry 1: Williamson ether synthesis practice problems. YouTube. Retrieved from [Link]

  • Study.com. (n.d.). Write the mechanism for the Williamson ether synthesis of tert-butyl propyl ether. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017, April 15). Product of Williamson Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). peroxybenzoic acid. Retrieved from [Link]

  • NIST WebBook. (n.d.). This compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxybenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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Technical Support Center: Optimizing the Synthesis of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-propoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success and improve yields. This guide is structured to address specific challenges you may encounter, grounded in established chemical principles and practical laboratory experience.

Introduction to this compound Synthesis

This compound is a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.[1] Its synthesis is well-established, but achieving high purity and yield consistently can be challenging.[1] The two primary synthetic routes involve:

  • Williamson Ether Synthesis: Reacting a salt of 4-hydroxybenzoic acid with a propyl halide. This is a classic and widely used method for forming the ether linkage.[2]

  • Oxidation of a Propoxybenzene Derivative: Starting with a precursor already containing the propoxy group, such as 4-propylphenol or 4-propoxybenzaldehyde, and oxidizing the alkyl or aldehyde group to a carboxylic acid.[3][4]

This guide will focus on troubleshooting and optimizing these common synthetic pathways.

Troubleshooting Guide & FAQs

This section is formatted in a question-and-answer style to directly address common issues encountered during the synthesis of this compound.

Category 1: Williamson Ether Synthesis Route

Q1: My Williamson ether synthesis of this compound is resulting in a low yield. What are the most likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Deprotonation of 4-Hydroxybenzoic Acid: The Williamson ether synthesis requires the formation of a phenoxide ion, which is a potent nucleophile.[2] If the base used is not strong enough or is used in insufficient quantity, a significant portion of the 4-hydroxybenzoic acid will remain protonated and unreactive.

  • Side Reactions of the Alkyl Halide: The alkyl halide, particularly if it's a secondary or tertiary halide, can undergo elimination reactions (E2) in the presence of a strong base, leading to the formation of propene gas instead of the desired ether.[5][6] While 1-propyl halides are primary and favor substitution (SN2), elimination can still occur at elevated temperatures.

  • Poor Solubility of Reactants: 4-Hydroxybenzoic acid and its salt may have limited solubility in common organic solvents, leading to a heterogeneous reaction mixture and reduced reaction rates.

  • Moisture in the Reaction: Water can protonate the phenoxide, reducing its nucleophilicity, and can also react with the alkyl halide.[7]

Q2: I'm observing multiple spots on my TLC plate after the reaction. What are the possible byproducts?

The formation of multiple products is a common challenge. Besides unreacted starting materials, potential byproducts include:

  • O-alkylation vs. C-alkylation: While O-alkylation to form the ether is the desired reaction, under certain conditions, C-alkylation of the aromatic ring can occur, leading to isomeric byproducts.

  • Dialkylation: If a strong base and excess alkyl halide are used, the carboxylic acid group could potentially be esterified.

  • Products from Elimination: As mentioned, propene is a potential byproduct from the elimination of the propyl halide.

Q3: How can I improve the yield and purity of my this compound via the Williamson ether synthesis?

To optimize your synthesis, consider the following strategies:

  • Choice of Base and Solvent: Use a strong enough base to ensure complete deprotonation of the phenol. Common choices include sodium hydroxide, potassium carbonate, or sodium hydride.[5] The choice of solvent is also critical. Polar aprotic solvents like DMF or DMSO can enhance the nucleophilicity of the phenoxide and improve the solubility of the reactants.[5]

  • Phase-Transfer Catalysis: Employing a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can significantly improve the reaction rate and yield, especially in a biphasic system (e.g., water and an organic solvent).[8][9] The PTC helps to transport the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is located.[8][9]

  • Reaction Temperature Control: Maintain a moderate reaction temperature to favor the SN2 reaction over the E2 elimination.[10] Typically, temperatures between 50-80 °C are effective.

  • Anhydrous Conditions: Ensure all reagents and glassware are thoroughly dried to prevent side reactions caused by moisture.[7]

Category 2: Oxidation Route

Q1: My oxidation of 4-propylphenol to this compound is giving a low yield. What could be the issue?

Low yields in this oxidation can arise from:

  • Incomplete Oxidation: The oxidizing agent may not be strong enough or used in sufficient quantity to fully convert the propyl group to a carboxylic acid.

  • Over-oxidation and Ring Cleavage: Harsh oxidation conditions can lead to the degradation of the aromatic ring, resulting in a complex mixture of byproducts and a lower yield of the desired product.

  • Side Reactions: The phenolic hydroxyl group can be sensitive to oxidation. It may require protection before carrying out the oxidation of the alkyl chain.

Q2: I am attempting to oxidize 4-propoxybenzaldehyde, but the reaction is sluggish. How can I drive it to completion?

The oxidation of an aldehyde to a carboxylic acid is generally efficient. If the reaction is slow, consider:

  • Choice of Oxidant: Common oxidants for this transformation include potassium permanganate (KMnO₄) and potassium dichromate (K₂Cr₂O₇).[3] Ensure the oxidant is fresh and used in a slight excess.

  • Reaction Conditions: The pH and temperature of the reaction are crucial. For instance, KMnO₄ oxidations are often performed in alkaline conditions, followed by acidification during workup.[3]

  • Solvent System: Ensure the aldehyde is sufficiently soluble in the reaction medium. A co-solvent system may be necessary.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis using Phase-Transfer Catalysis

This protocol provides a step-by-step methodology for the synthesis of this compound from 4-hydroxybenzoic acid with enhanced yield through the use of a phase-transfer catalyst.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromopropane

  • Potassium Carbonate (anhydrous)

  • Tetrabutylammonium bromide (TBAB) - Phase-Transfer Catalyst

  • N,N-Dimethylformamide (DMF) - Anhydrous

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Deionized water

  • Magnesium sulfate (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid (1 eq), anhydrous potassium carbonate (2.5 eq), and tetrabutylammonium bromide (0.1 eq).

  • Solvent Addition: Add anhydrous DMF to the flask.

  • Reagent Addition: Add 1-bromopropane (1.2 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70°C and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x volumes).

  • Acidification: Combine the aqueous layers and acidify with 1 M HCl until a white precipitate forms (pH ~2).

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • Drying: Dry the solid product in a vacuum oven.

Protocol 2: Oxidation of 4-Propoxybenzaldehyde

This protocol details the synthesis of this compound via the oxidation of 4-propoxybenzaldehyde.

Materials:

  • 4-Propoxybenzaldehyde

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Sulfuric acid (10%)

  • Acetone

  • Deionized water

Procedure:

  • Dissolution: Dissolve 4-propoxybenzaldehyde (1 eq) in acetone in a round-bottom flask.

  • Oxidant Preparation: In a separate beaker, prepare a solution of potassium permanganate (1.1 eq) in a small amount of water.

  • Reaction: Slowly add the KMnO₄ solution to the aldehyde solution. The reaction is exothermic; maintain the temperature below 30°C using an ice bath.

  • Stirring: Stir the mixture at room temperature for 2-3 hours. A brown precipitate of manganese dioxide will form.

  • Quenching: Destroy the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears.

  • Filtration: Filter the mixture to remove the manganese dioxide.

  • Acidification: Transfer the filtrate to a beaker and acidify with 10% sulfuric acid until a white precipitate of this compound is formed.

  • Isolation and Drying: Collect the precipitate by vacuum filtration, wash with cold water, and dry.

Data Presentation

ParameterWilliamson Ether Synthesis (Conventional)Williamson Ether Synthesis (with PTC)Oxidation of 4-Propoxybenzaldehyde
Starting Materials 4-Hydroxybenzoic acid, 1-Propyl halide4-Hydroxybenzoic acid, 1-Propyl halide4-Propoxybenzaldehyde
Key Reagents Strong base (e.g., NaOH, K₂CO₃)Strong base, Phase-Transfer CatalystOxidizing agent (e.g., KMnO₄)
Typical Yield 60-75%85-95%>90%[3]
Common Issues Incomplete reaction, side reactions (elimination)Requires catalyst separationOver-oxidation, handling of strong oxidants
Purity Moderate to high, may require recrystallizationHighHigh, purification is often straightforward

Visualization of Workflows

Williamson Ether Synthesis Workflow

WilliamsonEtherSynthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start reactants Combine 4-Hydroxybenzoic Acid, Base, and PTC in Solvent start->reactants add_halide Add 1-Propyl Halide reactants->add_halide heat Heat and Stir (e.g., 70°C) add_halide->heat monitor Monitor by TLC heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract acidify Acidify Aqueous Layer extract->acidify filter_dry Filter and Dry Product acidify->filter_dry end End filter_dry->end

Caption: Workflow for Williamson Ether Synthesis of this compound.

Oxidation Workflow

OxidationWorkflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve 4-Propoxybenzaldehyde in Solvent start->dissolve add_oxidant Slowly Add Oxidizing Agent dissolve->add_oxidant stir Stir at Room Temperature add_oxidant->stir quench Quench Excess Oxidant stir->quench filter_solids Filter MnO₂ quench->filter_solids acidify Acidify Filtrate filter_solids->acidify isolate_dry Isolate and Dry Product acidify->isolate_dry end End isolate_dry->end

Caption: Workflow for the Oxidation of 4-Propoxybenzaldehyde.

References

  • Nazir, S., et al. (2009). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1053. [Link]

  • Nazir, S., et al. (2009). 4-(4-Propoxybenzoyloxy)benzoic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 5), o1053. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Williamson Synthesis. Organic Chemistry Portal. [Link]

  • Arkat USA. (n.d.). Unexpected course of a Williamson ether synthesis. Arkat USA. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals. [Link]

  • Semantic Scholar. (n.d.). An improved Williamson ether synthesis using phase transfer catalysis. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Propylphenol. PubChem. [Link]

  • ResearchGate. (n.d.). Carbonylation of 4‐propylphenol to 4‐propylbenzoic acid over different... ResearchGate. [Link]

Sources

Optimizing reaction conditions for 4-hydroxybenzoic acid propylation

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Propylation of 4-Hydroxybenzoic Acid

Welcome to the technical support center for the synthesis of propyl 4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals engaged in the propylation of 4-hydroxybenzoic acid. Here, we move beyond simple protocols to address the nuanced challenges of this reaction, providing troubleshooting advice and in-depth explanations to help you optimize your synthesis for yield, purity, and efficiency.

Section 1: Understanding the Core Reaction: Esterification vs. Etherification

The propylation of 4-hydroxybenzoic acid (4-HBA) presents a classic chemoselectivity challenge. The molecule possesses two nucleophilic sites: the carboxylic acid group (-COOH) and the phenolic hydroxyl group (-OH). Your choice of reagents and conditions will determine which site reacts.

  • Fischer-Speier Esterification (Target Reaction): The desired reaction is the acid-catalyzed esterification of the carboxylic acid with propanol to form propyl 4-hydroxybenzoate (propylparaben). This is the most common and direct route[1][2][3].

  • Williamson Ether Synthesis (Side Reaction): Under basic conditions, the phenolic hydroxyl is deprotonated to a phenoxide, which can then react with a propyl halide (e.g., propyl bromide) in an SN2 reaction to form an ether[4][5]. This is typically an undesired side reaction in paraben synthesis but is a valid synthetic route for aryl ethers[6][7].

The key to a successful synthesis is to employ conditions that exclusively favor esterification.

Reaction_Pathways Figure 1: Competing Propylation Pathways HBA 4-Hydroxybenzoic Acid Intermediate Protonated Carbonyl Intermediate HBA->Intermediate H⁺ Catalyst (e.g., H₂SO₄) Phenoxide Phenoxide Ion HBA->Phenoxide Base (e.g., K₂CO₃) Prop n-Propanol Prop->Intermediate Nucleophilic Attack PropBr Propyl Halide Ether 4-Propoxybenzoic Acid (Undesired Ether) PropBr->Ether Sₙ2 Attack Ester Propyl 4-Hydroxybenzoate (Desired Ester) Intermediate->Ester Dehydration Phenoxide->Ether

Caption: Figure 1: Competing Propylation Pathways.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of propyl 4-hydroxybenzoate via Fischer esterification.

Question 1: My reaction yield is consistently low (<70%). What are the primary factors I should investigate?

Answer: Low yield in a Fischer esterification is almost always tied to the reaction equilibrium or incomplete conversion. This is a reversible reaction, and the presence of water, a byproduct, can shift the equilibrium back toward the reactants[8].

Here are the key areas to troubleshoot:

  • Water Removal: The most critical factor is the removal of water as it forms.

    • Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene), using a Dean-Stark apparatus is highly effective.

    • Excess Alcohol: Using a large excess of n-propanol can shift the equilibrium towards the product side according to Le Châtelier's principle[9][10]. Propanol can also serve as the reaction solvent.

    • Drying Agents: Ensure all your reagents and glassware are anhydrous. Traces of water in the 4-HBA, propanol, or acid catalyst will inhibit the reaction.

  • Catalyst Activity & Loading:

    • Catalyst Choice: Strong protic acids like concentrated sulfuric acid (H₂SO₄) or methanesulfonic acid are common and effective[9][11].

    • Catalyst Amount: Insufficient catalyst will result in a slow reaction that may not reach completion in the allotted time. A typical loading for H₂SO₄ is 1-5 mol% relative to the 4-HBA.

    • Homogeneity: Ensure the catalyst is well-dissolved and distributed in the reaction mixture.

  • Reaction Time and Temperature:

    • Temperature: The reaction should be run at the reflux temperature of n-propanol (approx. 97°C) or the chosen solvent to ensure a sufficient reaction rate[11].

    • Duration: Fischer esterifications can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the 4-HBA spot has disappeared or is minimized. Typical reaction times can range from 8 to 12 hours[10][11].

Question 2: I'm seeing a significant byproduct in my NMR/LC-MS analysis. How can I identify and prevent it?

Answer: The most likely byproduct under acidic conditions, especially at high temperatures, is the result of side reactions involving the reactants or products.

  • O-Alkylation (Ether Formation): While less common under acidic conditions than basic ones, some ether formation (this compound) can occur, particularly if the reaction temperature is excessively high for prolonged periods, or if using alternative methods with alkyl halides[12]. The primary way to avoid this is to stick to the Fischer esterification conditions (acid catalyst + alcohol) and avoid bases and alkyl halides.

  • Dimerization/Polymerization: At very high temperatures (>180-200°C), phenolic compounds can undergo self-condensation or decomposition[13]. Ensure your heating bath is well-controlled and does not exceed the recommended reflux temperature.

  • Sulfonation: If using a high concentration of sulfuric acid as a catalyst, sulfonation of the aromatic ring is a possibility, though less likely under these conditions compared to reactions with neat sulfuric acid.

To prevent these:

  • Strictly control the reaction temperature.

  • Use the minimum effective amount of catalyst.

  • Ensure the reaction is not run for an unnecessarily long time after completion.

Question 3: Which catalyst is best for my reaction? Should I consider a "green" alternative to sulfuric acid?

Answer: The choice of catalyst depends on your priorities, including yield, work-up procedure, and environmental considerations.

Catalyst TypeExamplesAdvantagesDisadvantagesTypical Yield (%)
Homogeneous Acid H₂SO₄, HCl, p-TsOHInexpensive, highly active, well-understood mechanism[3][9].Corrosive, difficult to remove, generates acidic waste, requires neutralization step.80-95
Heterogeneous (Solid) Acid Montmorillonite K10 clay, Sulfated Zirconia, Ion-exchange resinsReusable, easily separated by filtration, environmentally benign, simplified work-up[10][14].May be less active, requiring longer reaction times or higher temperatures; can be more expensive initially.70-85[10]

Expert Insight: For lab-scale synthesis where high yield is paramount and work-up is manageable, sulfuric acid remains a reliable choice[11]. For scaling up or in green chemistry contexts, exploring a solid acid catalyst like Montmorillonite K10 is highly recommended. It can significantly simplify the purification process by eliminating the need for a neutralization quench[10].

Question 4: My product is difficult to crystallize and appears oily or impure after work-up. What's going wrong?

Answer: This issue typically points to incomplete reaction or inadequate purification during the work-up phase.

  • Unreacted Starting Material: Residual 4-HBA can act as an impurity that inhibits crystallization. Confirm reaction completion via TLC before beginning the work-up.

  • Incomplete Neutralization: After the reaction, the acid catalyst must be completely neutralized (e.g., with a sodium bicarbonate or sodium carbonate solution)[11]. An acidic aqueous phase will keep some of the 4-HBA and product protonated and potentially dissolved. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8) before extraction or filtration.

  • Residual Propanol: Excess n-propanol must be removed. It can act as a solvent, preventing your product from precipitating or crystallizing effectively. Use a rotary evaporator to remove the bulk of the propanol before attempting crystallization.

  • Recrystallization Solvent: The choice of solvent for recrystallization is crucial. An ethanol/water or methanol/water mixture is often effective. The crude product should be dissolved in a minimum amount of hot alcohol, followed by the slow addition of water until turbidity persists, then allowed to cool slowly to form pure crystals[11].

Section 3: Standard Experimental Protocol & Workflow

This section provides a reliable, step-by-step protocol for the synthesis of propyl 4-hydroxybenzoate.

Protocol: Fischer Esterification of 4-Hydroxybenzoic Acid

Materials:

  • 4-hydroxybenzoic acid (1.0 eq)

  • n-Propanol (5.0-10.0 eq, serves as reagent and solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (for extraction)

  • TLC plates, developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxybenzoic acid and n-propanol.

  • Catalyst Addition: Begin stirring the mixture. Slowly and carefully add the concentrated sulfuric acid. The mixture may warm slightly.

  • Reflux: Heat the reaction mixture to reflux (oil bath temperature ~100-110°C) and maintain for 8-12 hours.

  • Reaction Monitoring: Periodically take small aliquots to monitor the reaction's progress by TLC, comparing against the 4-HBA starting material spot. The reaction is complete when the starting material is no longer visible.

  • Cooling & Solvent Removal: Once complete, allow the mixture to cool to room temperature. Remove the excess n-propanol using a rotary evaporator.

  • Work-up & Neutralization: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (carefully, CO₂ evolution may occur), and finally with brine.

  • Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure propyl 4-hydroxybenzoate as a white crystalline solid[15].

Experimental_Workflow Figure 2: Experimental Workflow for Propylparaben Synthesis A 1. Reaction Setup (4-HBA, n-Propanol, H₂SO₄) B 2. Reflux (8-12h, ~100°C) A->B C 3. TLC Monitoring B->C Is SM consumed? C->B No D 4. Solvent Removal (Rotary Evaporation) C->D Yes E 5. Aqueous Work-up (Neutralization & Extraction) D->E F 6. Drying & Concentration E->F G 7. Purification (Recrystallization) F->G H 8. Characterization (NMR, MP, IR) G->H

Caption: Figure 2: Experimental Workflow for Propylparaben Synthesis.

References

  • Wikipedia. Propylparaben. [Link]

  • Quora. Production of Propyl Paraben. [Link]

  • ChemEurope. The Chemistry and Synthesis of Propylparaben (CAS 94-13-3). [Link]

  • Homework.Study.com. How to synthesize Phenyl propyl ether using Williamson's ether synthesis. [Link]

  • Cambridge University Press. Williamson Ether Synthesis. [Link]

  • Williamson Ether Synthesis Lab Handout. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • J&K Scientific LLC. Williamson Ether Synthesis. [Link]

  • Indo American Journal of Pharmaceutical Research. synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. [Link]

  • Google Patents. Esterification of hydroxybenzoic acids - US5260475A.
  • The Good Scents Company. propyl paraben, 94-13-3. [Link]

  • Pharmaciana. Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst. [Link]

  • PharmaCompass.com. Propyl paraben | Drug Information, Uses, Side Effects, Chemistry. [Link]

  • PubChem - NIH. Propylparaben | C10H12O3 | CID 7175. [Link]

  • Google Patents. Production process and purification process of 4-hydroxy-benzoic acid long chain ester - US20160318841A1.
  • Ataman Kimya. PROPYLPARABEN. [Link]

  • Organic Syntheses Procedure. p-HYDROXYBENZOIC ACID. [Link]

  • Google Patents. Preparation of alkyl esters of parahydroxybenzoic acid - US3321509A.
  • ResearchGate. Supposed reaction mechanism for the formation of 4-hydroxybenzoic acid.... [Link]

  • Wikipedia. 4-Hydroxybenzoic acid. [Link]

  • Chemcess. 4-Hydroxybenzoic Acid: Properties, Production And Uses. [Link]

  • International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. [Link]

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Technical Support Center: Purification of 4-Propoxybenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-propoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, you will find practical, field-proven insights to overcome common challenges and ensure the highest purity of your final product.

Introduction to Recrystallization of this compound

Recrystallization is a powerful technique for purifying solid organic compounds based on their differential solubility in a given solvent or solvent system at varying temperatures. For this compound, a white crystalline solid with a melting point of approximately 144-146°C, selecting the appropriate solvent is paramount for successful purification.[1][2] The ideal solvent will dissolve the compound readily at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning the recrystallization of this compound.

Q1: What is the best single solvent for recrystallizing this compound?

A1: Based on its chemical structure, an alcohol like methanol or ethanol is an excellent starting point. This compound is reported to be soluble in hot methanol.[3] Generally, aromatic carboxylic acids exhibit good solubility in alcohols at higher temperatures and reduced solubility upon cooling. Water is a poor solvent for this compound and can be used as an anti-solvent in a mixed solvent system.[1]

Q2: When should I consider using a mixed solvent system?

A2: A mixed solvent system is beneficial when no single solvent provides the ideal solubility profile. For this compound, a common and effective mixed solvent system is ethanol-water or methanol-water . In this system, the compound is dissolved in the minimum amount of the hot "good" solvent (the alcohol), and the "bad" solvent (water) is added dropwise until the solution becomes slightly turbid. Reheating to achieve a clear solution followed by slow cooling will then induce crystallization.

Q3: My this compound is slightly colored. How can I remove the color?

A3: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[4] The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The most common methods are to check the melting point and the appearance of the crystals. Pure this compound should appear as white, well-formed crystals and have a sharp melting point range (typically less than 1°C) close to its literature value of 144-146°C.[2] A broad or depressed melting point indicates the presence of impurities.

Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during the recrystallization process.

Problem 1: The this compound is not dissolving in the hot solvent.
  • Question: I've added what seems like a lot of hot solvent, but my compound won't fully dissolve. What should I do?

  • Answer:

    • Insufficient Solvent or Temperature: Ensure your solvent is at or near its boiling point. Add the hot solvent in small increments, allowing time for the solute to dissolve with each addition.[5]

    • Insoluble Impurities: If a small amount of solid material remains, it may be an insoluble impurity. In this case, you should perform a hot filtration to remove these solid impurities before allowing the solution to cool.[6]

Problem 2: No crystals form upon cooling.
  • Question: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have appeared. What went wrong?

  • Answer: This is a common issue that can arise from several factors:

    • Too Much Solvent: You may have used an excessive amount of solvent, preventing the solution from becoming supersaturated upon cooling.

      • Solution: Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again.

    • Supersaturation without Nucleation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.

      • Solutions:

        • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

        • Seeding: If you have a small crystal of pure this compound, add it to the solution to act as a "seed" for crystal growth.[5]

Problem 3: The compound "oils out" instead of crystallizing.
  • Question: As my solution cools, an oily layer is forming instead of solid crystals. How do I fix this?

  • Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.

    • Solutions:

      • Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point and then allow the solution to cool more slowly.

      • Lower the Crystallization Temperature: If using a mixed solvent system, you can try adding a bit more of the "good" solvent to keep the compound dissolved at a slightly lower temperature before initiating crystallization.

      • Slow Cooling: Insulate the flask to ensure very slow cooling, which can favor crystal formation over oiling.

Problem 4: The final yield of crystals is very low.
  • Question: I've collected my crystals, but the amount is much less than I expected. What could have caused this?

  • Answer: A low yield can be attributed to several factors throughout the process:

    • Using Too Much Solvent: As mentioned in Problem 2, excess solvent will keep more of your compound dissolved in the mother liquor.

    • Premature Crystallization: If crystals formed during the hot filtration step, you would have lost a portion of your product. Ensure your filtration apparatus is pre-heated.

    • Incomplete Cooling: Make sure to cool your solution in an ice bath after it has reached room temperature to maximize crystal formation.

    • Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product.

Quantitative Solubility Data (Illustrative)

Table 1: Illustrative Mole Fraction Solubility (x) of a 4-Alkoxybenzoic Acid (4-Methoxybenzoic Acid) in Various Solvents at Different Temperatures. [7]

Temperature (K)MethanolEthanolIsopropanolAcetoneEthyl Acetate
283.150.15230.12870.10320.38760.3011
293.150.20890.17650.14150.45890.3724
303.150.28250.23880.19110.53120.4501
313.150.37640.31820.25460.60210.5318

This data is for 4-methoxybenzoic acid and serves as an estimation of the solubility behavior of this compound.

Experimental Protocol: Recrystallization of this compound

This protocol details the steps for a single-solvent recrystallization using ethanol.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Heating mantle or steam bath

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of ethanol and a boiling chip.

    • Gently heat the mixture to boiling while stirring.

    • Add small portions of hot ethanol until the solid is completely dissolved. Avoid a large excess of solvent.[8]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal and swirl the flask.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration:

    • Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper using the vapor from a separate flask of boiling solvent.

    • Quickly pour the hot solution through the fluted filter paper into the preheated flask to remove any insoluble impurities (and charcoal if used).[9]

  • Crystallization:

    • Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.[5]

  • Crystal Collection:

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.[5]

  • Drying:

    • Dry the crystals on the filter paper by drawing air through the funnel for a period.

    • Transfer the crystals to a pre-weighed watch glass and allow them to air dry completely or place them in a desiccator.

  • Purity Assessment:

    • Determine the melting point of the recrystallized this compound and compare it to the literature value.

Visual Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow for recrystallization and a logical approach to troubleshooting common issues.

Recrystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization & Isolation start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent start->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration charcoal->hot_filter cool Slow Cooling to Room Temperature hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end Pure 4-Propoxybenzoic Acid dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization cluster_dissolution Dissolution Issues cluster_crystallization Crystallization Issues cluster_yield Yield Issues start Problem Encountered q_dissolve Compound Not Dissolving? start->q_dissolve a_temp Increase Temperature/ Add More Hot Solvent q_dissolve->a_temp Yes q_no_crystals No Crystals Formed? q_dissolve->q_no_crystals No a_temp->q_dissolve a_filter Perform Hot Filtration (Insoluble Impurities) a_solvent Evaporate Excess Solvent q_no_crystals->a_solvent Yes q_oiling Compound 'Oiling Out'? q_no_crystals->q_oiling No a_solvent->q_no_crystals a_nucleate Scratch Flask or Add Seed Crystal a_reheat Reheat, Add More Solvent, Cool Slowly q_oiling->a_reheat Yes q_low_yield Low Yield? q_oiling->q_low_yield No a_reheat->q_oiling a_check_solvent Review Solvent Volume and Cooling Process q_low_yield->a_check_solvent Yes

Caption: Troubleshooting logic for common recrystallization problems.

References

  • Cheméo. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • ChemBK. (2024, April 10). This compound. Retrieved January 5, 2026, from [Link]

  • LibreTexts Chemistry. (2021, March 5). Recrystallization. Retrieved January 5, 2026, from [Link]

  • PubChem. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallisation of benzoic acid. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved January 5, 2026, from [Link]

  • Wellesley College. (n.d.). The Recrystallization of Benzoic Acid. Retrieved January 5, 2026, from [Link]

  • Studocu. (n.d.). EXPERIMENT (3) Recrystallization. Retrieved January 5, 2026, from [Link]

  • YouTube. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol. Retrieved January 5, 2026, from [Link]

  • Florida A&M University. (2016, September 27). Lab Report Recrystallization. Retrieved January 5, 2026, from [Link]

  • MDPI. (2020, January 15). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Retrieved January 5, 2026, from [Link]

  • University of Massachusetts Boston. (n.d.). Phase diagrams. Retrieved January 5, 2026, from [Link]

  • Journal of Chemical & Engineering Data. (2008, October 9). Solubility of Benzoic Acid in Aqueous Solutions Containing Ethanol or N-Propanol. Retrieved January 5, 2026, from [Link]

  • Journal of Physical and Chemical Reference Data. (2013, August 30). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Cheméo. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility comparison in methanol. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2010, January 1). Solubility of 4-Methylbenzoic Acid between 288 K and 370 K. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2021, February). Recrystallization of Impure Benzoic Acid. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). This compound. Retrieved January 5, 2026, from [Link]

  • Indian Journal of Chemistry. (1982). Solubility & Dissociation Constant of Benzoic Acid in Isopropanol +Water Mixtures. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2017, January 1). Measurement and correlation of the solubility of 4-methylbenzoic acid in (methanol + acetic acid) binary solvent mixtures. Retrieved January 5, 2026, from [Link]

  • Solubility of Things. (n.d.). 4-Acetylbenzoic acid. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2012, May). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). The phase diagrams for the vapor–liquid equilibrium of (a).... Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Solubility comparison in ethyl acetate. Retrieved January 5, 2026, from [Link]

Sources

Technical Support Center: Recrystallization of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on selecting an optimal recrystallization solvent for 4-Propoxybenzoic acid. This document offers a blend of theoretical principles, practical experimental protocols, and in-depth troubleshooting to ensure successful purification.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing a recrystallization solvent for this compound?

A1: The most critical factor is the differential solubility of this compound at different temperatures. An ideal solvent will dissolve the compound sparingly or not at all at room temperature but will fully dissolve it at an elevated temperature (ideally near the solvent's boiling point). This significant change in solubility upon cooling is the fundamental principle that drives the recrystallization and purification process.

Q2: I don't have solubility data for this compound. Where do I start?

A2: A good starting point is the principle of "like dissolves like." this compound is a moderately polar molecule due to its carboxylic acid group, but it also has a nonpolar benzene ring and a propyl chain. Therefore, you should test a range of solvents with varying polarities. Based on the behavior of structurally similar compounds like 4-methoxybenzoic acid, polar protic solvents such as methanol and ethanol, and polar aprotic solvents like acetone and ethyl acetate are excellent candidates to investigate.

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common issue, especially with impure compounds or when using mixed solvent systems. To remedy this, you can try reheating the solution to redissolve the oil and then add a small amount of additional solvent to slightly decrease the saturation. Allowing the solution to cool much more slowly can also encourage proper crystal formation. In some cases, switching to a different solvent system may be necessary.

Q4: No crystals are forming even after the solution has cooled to room temperature. What are the next steps?

A4: This is a common problem that usually indicates the solution is not sufficiently supersaturated. Here are a few techniques to induce crystallization:

  • Scratching the inner surface of the flask: Use a glass rod to gently scratch the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of this compound, add a tiny amount to the solution. This "seed" crystal will act as a template for other molecules to crystallize upon.

  • Reducing the solvent volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

  • Cooling in an ice bath: Further decreasing the temperature will lower the solubility of your compound and may induce crystallization.

Q5: How do I know if my recrystallized product is pure?

A5: A simple and effective method for assessing purity is to measure the melting point of your dried crystals. A pure compound will have a sharp, well-defined melting point that is close to the literature value (144-146 °C for this compound). Impurities will typically cause the melting point to be lower and to occur over a broader temperature range.

Solvent Selection Guide for this compound

The selection of an appropriate solvent is paramount for successful recrystallization. The ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at cooler temperatures. Below is a table summarizing the predicted solubility of this compound in common laboratory solvents, based on the principle of "like dissolves like" and data from the closely related analog, 4-methoxybenzoic acid.

SolventPolarityPredicted Solubility at Room TemperaturePredicted Solubility at Elevated TemperatureBoiling Point (°C)Safety Considerations
Water HighInsolubleVery Low100Non-toxic, non-flammable
Methanol HighSparingly SolubleVery Soluble65Toxic, Flammable
Ethanol HighSparingly SolubleVery Soluble78Flammable
Acetone MediumSolubleVery Soluble56Highly Flammable, Irritant
Ethyl Acetate MediumSolubleVery Soluble77Flammable, Irritant
Toluene LowSparingly SolubleSoluble111Flammable, Toxic
Hexane LowInsolubleSparingly Soluble69Flammable, Neurotoxin

Note: This data is predictive and should be confirmed by small-scale solubility tests as described in the experimental protocol below.

Experimental Protocol: Small-Scale Solvent Screening

This protocol details a systematic approach to identify the optimal single or mixed solvent system for the recrystallization of this compound.

Materials:

  • Crude this compound

  • A selection of potential solvents (e.g., water, methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Test tubes

  • Hot plate or water bath

  • Pasteur pipettes

  • Glass stirring rod

Procedure:

  • Preparation: Place approximately 20-30 mg of crude this compound into several separate test tubes.

  • Room Temperature Solubility Test: To each test tube, add approximately 0.5 mL of a different solvent. Agitate the mixture at room temperature and observe the solubility.

    • Ideal: The compound is insoluble or sparingly soluble.

    • Not Ideal: The compound is fully soluble at room temperature.

  • Elevated Temperature Solubility Test: For the solvents in which the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Add the same solvent dropwise while heating until the solid completely dissolves.

    • Ideal: The compound dissolves completely in a reasonable amount of hot solvent (e.g., 1-3 mL).

  • Cooling and Crystal Formation: Allow the hot, clear solutions to cool slowly to room temperature. If crystals do not form, try inducing crystallization by scratching the inside of the test tube with a glass rod. Once at room temperature, place the test tubes in an ice bath to maximize crystal formation.

    • Ideal: A good yield of well-formed crystals is observed upon cooling.

  • Solvent Selection: Based on your observations, select the solvent that provides the best balance of low solubility at cold temperatures and high solubility at hot temperatures, resulting in a high recovery of pure crystals.

Visualizing the Solvent Selection Workflow

Solvent_Selection_Workflow cluster_0 Initial Screening cluster_1 Hot Solubility & Recrystallization Test cluster_2 Decision A Start with Crude This compound B Test Solubility in Various Solvents at Room Temperature A->B C Insoluble/Sparingly Soluble Solvents Proceed B->C D Heat and Add More Solvent C->D E Cool and Observe Crystal Formation D->E F Good Crystal Yield? E->F G Select as Optimal Single Solvent F->G Yes H Consider Mixed Solvent System F->H No

Caption: A flowchart illustrating the systematic process for selecting a suitable recrystallization solvent.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Dissolution in Hot Solvent 1. Insufficient solvent. 2. Presence of insoluble impurities.1. Add more hot solvent in small increments until the solid dissolves. 2. If a small amount of solid remains, it is likely an impurity. Proceed with hot filtration to remove it.
No Crystal Formation Upon Cooling 1. Too much solvent was used. 2. The solution is supersaturated but lacks a nucleation site.1. Evaporate some of the solvent by gently heating the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.
"Oiling Out" 1. The compound is coming out of solution above its melting point. 2. The compound is significantly impure.1. Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool more slowly. 2. Consider pre-purification by another method if impurities are substantial.
Low Recovery of Crystals 1. Too much solvent was used. 2. The crystals are significantly soluble in the cold solvent. 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool to recover more product. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Preheat the filtration apparatus (funnel and flask) before filtering the hot solution.
Colored Crystals 1. Presence of colored impurities.1. Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities.

The Principle of Recrystallization

Recrystallization_Principle A Impure Solid at Room Temp B Add Minimum Hot Solvent A->B C All Solids Dissolved in Hot Solution B->C D Slow Cooling C->D E Supersaturated Solution D->E F Selective Crystal Formation of Pure Compound E->F G Impurities Remain in Solution E->G H Filtration F->H G->H I Pure Crystals H->I J Mother Liquor (with impurities) H->J

Caption: A diagram illustrating the key stages and principles of the recrystallization process.

References

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Technical Support Center: Purification of Crude 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Organic Synthesis Division

Welcome to the technical support center for the purification of 4-propoxybenzoic acid (CAS: 5438-19-7). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the purification of this versatile chemical intermediate. Achieving high purity is critical for its effective use in research and manufacturing, as impurities can significantly impact reaction outcomes.[1] This document provides in-depth, field-proven insights in a direct question-and-answer format.

Physical Properties of this compound

A summary of the key physical properties is essential for any purification protocol.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[2][3]
Molecular Weight 180.20 g/mol [2][3][4]
Appearance White crystalline solid / powder[1][4]
Melting Point 144-147 °C[4][5][6][7]

Section 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Q1: My crude this compound has a low and broad melting point (e.g., 135-142 °C). What does this indicate and how do I fix it?

A1: Causality: A low and broad melting point range is a classic indicator of impurities. Pure crystalline solids have sharp, defined melting points. Impurities disrupt the crystal lattice structure, requiring less energy to break the intermolecular forces, thus lowering and broadening the melting point range. Common impurities may include unreacted starting materials (e.g., 4-hydroxybenzoic acid), side-products, or residual solvents from the synthesis.[8]

Solution: The primary and most effective method for purifying a solid organic compound like this compound is recrystallization . This technique leverages the differences in solubility between the desired compound and the impurities in a given solvent at different temperatures. The goal is to dissolve the crude product in a minimum amount of a hot solvent in which the impurities are either very soluble (and remain in the mother liquor upon cooling) or insoluble (and can be removed by hot filtration).

dot

G cluster_start Initial State cluster_process Purification Workflow cluster_end Final State start Crude Product (Low/Broad MP) dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filter Hot Filtration (If insoluble impurities exist) dissolve->hot_filter cool Slow Cooling to Induce Crystallization dissolve->cool No insoluble impurities hot_filter->cool Yes vac_filter Vacuum Filtration (Isolate Crystals) cool->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash mother_liquor Mother Liquor (Contains Soluble Impurities) vac_filter->mother_liquor dry Dry Crystals wash->dry pure Pure this compound (Sharp MP: 144-147 °C) dry->pure

Caption: General workflow for purification by recrystallization.

Q2: During recrystallization, my product "oiled out" instead of forming crystals. Why did this happen and what should I do?

A2: Causality: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid rather than a solid crystal upon cooling. This happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute. Given the melting point of pure this compound is ~145 °C, this is less common with typical solvents. However, a high concentration of impurities can dramatically lower the melting point of the crude mixture, causing it to "melt" below the solvent's boiling point.[9]

Troubleshooting Steps:

  • Re-heat the Solution: Place the flask back on the heat source to redissolve the oil into the solvent.

  • Add More Solvent: The most common fix is to add more of the "good" or "soluble" solvent (e.g., more ethanol in an ethanol/water system) to the hot solution until it becomes clear again. This increases the volume and lowers the saturation point, preventing the solute from precipitating out too early or above its melting point.[9]

  • Induce Crystallization Slowly: Once the oil is redissolved, remove the flask from the heat and allow it to cool much more slowly. You can insulate the flask to slow down the cooling rate. If crystals don't form, try scratching the inside of the flask with a glass rod at the liquid's surface to create nucleation sites.[10]

  • Change Solvent System: If the issue persists, your chosen solvent may be unsuitable. A solvent with a lower boiling point may be required.

dot

G start Product 'Oiled Out' During Cooling cause1 Cause: High Impurity Load Lowers Melting Point start->cause1 cause2 Cause: Solution is Supersaturated start->cause2 solution3 Action: Change to a Lower-Boiling Solvent start->solution3 If problem persists solution1 Action: Re-heat and Add More 'Soluble' Solvent cause1->solution1 cause2->solution1 solution2 Action: Cool Solution More Slowly solution1->solution2 outcome Successful Crystallization solution2->outcome solution3->outcome

Caption: Troubleshooting logic for an "oiling out" scenario.

Q3: My purified product is still colored (e.g., yellow or brown). How can I remove colored impurities?

A3: Causality: Color in organic compounds often arises from highly conjugated impurities or oxidation byproducts, which absorb visible light. These are typically present in very small amounts but are highly visible.

Solution: The use of activated charcoal (also known as decolorizing carbon) is the standard method for removing colored impurities.[11] The charcoal has a very high surface area with pores that adsorb large, flat, conjugated molecules responsible for the color.

Procedure:

  • Dissolve the crude, colored this compound in the appropriate amount of hot recrystallization solvent.

  • Remove the solution from the heat source to prevent bumping.

  • Add a very small amount of activated charcoal (a micro-spatula tip is usually sufficient). Using too much will adsorb your product and significantly reduce the yield.[9]

  • Bring the solution back to a boil for a few minutes to allow the charcoal to adsorb the impurities.

  • Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Proceed with the recrystallization by allowing the hot, clear filtrate to cool slowly.

Q4: My yield after recrystallization is very low. What are the potential causes and how can I improve it?

A4: Causality: Low yield is a common issue with several potential causes:

  • Using too much solvent: The most frequent error is adding too much hot solvent to dissolve the crude product. Since no solute is infinitely insoluble in a cold solvent, excess solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.[9]

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, product can crystallize on the filter paper or in the funnel stem.

  • Inappropriate solvent choice: The ideal solvent should dissolve the compound when hot but have very low solubility when cold. If the compound is too soluble in the cold solvent, recovery will be poor.

  • Incomplete crystallization: Not allowing sufficient time or cooling to a low enough temperature (e.g., in an ice bath) can leave a substantial amount of product in the solution.

Solutions:

  • Use the minimum amount of hot solvent necessary to fully dissolve the solid. Add the solvent in small portions.

  • To recover product lost in the mother liquor, you can try to evaporate some of the solvent and cool the solution again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

  • When performing hot filtration, keep the filtration apparatus (funnel, filter paper, receiving flask) hot to prevent premature crystallization.

Q5: TLC/NMR analysis shows the presence of unreacted 4-hydroxybenzoic acid. What is the best way to remove it?

A5: Causality: 4-hydroxybenzoic acid is a common precursor in the synthesis of this compound via Williamson ether synthesis. Incomplete reaction will leave this starting material as a key impurity. While recrystallization can work, a more targeted and efficient method is acid-base extraction , which separates compounds based on their differing acidic/basic properties.

Solution: Both this compound and 4-hydroxybenzoic acid are carboxylic acids. However, the phenolic hydroxyl group of 4-hydroxybenzoic acid (pKa ~4.5 for the carboxyl group, ~9.3 for the phenol) makes it significantly more acidic than just a simple carboxylic acid in certain contexts and provides a handle for separation that this compound lacks. A more straightforward approach exploits the difference in polarity. 4-hydroxybenzoic acid is more polar than this compound.

While a complex pH-controlled extraction could be devised, a simpler and highly effective method is column chromatography .

  • Principle: Chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system).

  • Application: Due to the free hydroxyl group, 4-hydroxybenzoic acid is significantly more polar than this compound. It will therefore adhere more strongly to the polar silica gel stationary phase. By using a mobile phase of appropriate polarity (e.g., a hexane/ethyl acetate mixture), the less polar this compound will elute from the column first, while the more polar 4-hydroxybenzoic acid will be retained longer, allowing for a clean separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the recommended primary purification method for crude this compound?

A1: For most common impurities encountered in the synthesis of this compound, recrystallization is the most efficient and scalable primary purification method. It is excellent for removing small to moderate amounts of impurities and for obtaining a high-purity crystalline product suitable for most applications.

Q2: How do I select the best recrystallization solvent?

A2: The ideal solvent follows the "like dissolves like" principle but with a crucial temperature dependence. An ideal solvent should:

  • Completely dissolve the this compound when hot.

  • Have very low solubility for this compound when cold.

  • Either dissolve impurities completely at all temperatures or not at all.

  • Be chemically inert to the product.

  • Have a boiling point below the product's melting point to prevent oiling out.[9]

For this compound, mixed solvent systems are often effective. An ethanol/water system is a good starting point. The crude product is dissolved in a minimum amount of hot ethanol (the "good" solvent), and then hot water (the "poor" solvent) is added dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached. A few more drops of hot ethanol are then added to make the solution clear again before it is set aside to cool slowly.[10]

Q3: What is the role of acid-base extraction in purifying this compound?

A3: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds.[12] For this compound, its primary utility is to separate it from any neutral impurities (e.g., unreacted propyl bromide or other non-acidic side products).

The process involves dissolving the crude mixture in an organic solvent (e.g., diethyl ether or ethyl acetate) and washing it with an aqueous basic solution (e.g., sodium bicarbonate). The acidic this compound will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The neutral impurities will remain in the organic layer. The layers are then separated, and the aqueous layer is re-acidified (e.g., with HCl) to precipitate the pure this compound, which can be collected by filtration.

Q4: How can I confirm the purity of my final product?

A4: A combination of methods should be used to confirm purity:

  • Melting Point Analysis: The most straightforward method. A sharp melting point range that matches the literature value (144-147 °C) is a strong indication of high purity.[5][6]

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess purity. A pure compound should ideally show a single spot on the TLC plate. You can compare it against a standard of the crude material.

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR): Nuclear Magnetic Resonance spectroscopy provides detailed structural information. The absence of signals corresponding to impurities in the NMR spectrum is definitive proof of purity. You can find reference spectra in databases like PubChem.[2]

Section 3: Detailed Experimental Protocols

Protocol 1: Recrystallization of this compound (Ethanol/Water System)

  • Dissolution: Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask. Add a magnetic stir bar. Place on a stirrer/hotplate and add a minimal volume of ethanol (e.g., 5-10 mL) and heat to a gentle boil until the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities or charcoal are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Induce Cloudiness: While still hot, add deionized water dropwise until the solution turns persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[9][13]

  • Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold water or an ice-cold ethanol/water mixture to remove any residual mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, they can be placed in a desiccator.

  • Analysis: Determine the mass (for yield calculation) and melting point of the purified product.

Protocol 2: Acid-Base Extraction for Removal of Neutral Impurities

  • Dissolution: Dissolve ~1.0 g of the crude product in ~20 mL of diethyl ether in a separatory funnel.

  • Extraction: Add ~15 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake gently for 1-2 minutes.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The neutral impurities remain in the upper ether layer.

  • Repeat Extraction: Repeat the extraction of the ether layer with another 15 mL portion of 5% NaHCO₃ solution. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until no more precipitate forms (check with pH paper to ensure it is strongly acidic, pH ~2).

  • Isolation: Collect the white precipitate of pure this compound by vacuum filtration, wash with a small amount of ice-cold water, and dry thoroughly.

References

Sources

Preventing byproduct formation in 4-Propoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 4-Propoxybenzoic Acid

Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this important intermediate in their work.[1][2][3] The synthesis, while conceptually straightforward via the Williamson ether synthesis, presents several common challenges that can lead to byproduct formation and reduced yields.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format. We will explore the causality behind common issues and offer validated protocols to help you optimize your reaction, maximize purity, and troubleshoot effectively.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems you may encounter during or after your reaction.

Q1: My reaction is incomplete. The final analysis (TLC/NMR) shows a significant amount of unreacted 4-hydroxybenzoic acid (or its ester). What are the likely causes and how can I improve the conversion?

A1: An incomplete reaction is one of the most common issues and typically points to suboptimal reaction conditions or insufficient nucleophile generation. Let's break down the key factors:

  • Incomplete Deprotonation: The Williamson ether synthesis requires the deprotonation of the phenolic hydroxyl group to form the much more nucleophilic phenoxide ion.[4] If the base is not strong enough or is used in insufficient quantity, the concentration of the active nucleophile will be too low to drive the reaction to completion.

    • Causality: The pKa of the phenolic proton in 4-hydroxybenzoic acid is around 9.4, while the carboxylic acid proton is around 4.5. Your base must be strong enough to deprotonate the phenol effectively. While two equivalents of base are needed to deprotonate both sites, the phenoxide is the key nucleophile for the etherification.

    • Solution:

      • Base Stoichiometry: Ensure you are using at least 2.2 equivalents of base if starting from 4-hydroxybenzoic acid, or 1.1-1.2 equivalents if starting from an ester like methyl 4-hydroxybenzoate.

      • Choice of Base: While strong bases like sodium hydride (NaH) ensure complete deprotonation, they can sometimes promote side reactions. A moderately strong base like potassium carbonate (K₂CO₃) is often a superior choice as it is less harsh and has excellent performance in polar aprotic solvents like DMF or acetone.[5]

      • Reaction Time & Temperature: Sₙ2 reactions are concentration and temperature-dependent. If conversion is low, consider increasing the reaction time or modestly increasing the temperature. Monitor the reaction progress by TLC until the starting material spot disappears.

  • Poor Solubility: If your reactants are not fully dissolved, the reaction becomes a heterogeneous mixture, slowing the rate dramatically.

    • Solution: Choose a solvent that effectively dissolves both the phenoxide salt and the alkylating agent. Dimethylformamide (DMF), acetone, and acetonitrile are excellent choices. For enhanced performance, especially in biphasic systems, a phase-transfer catalyst can be invaluable.[6]

Q2: My yield is low, and I suspect the formation of a gaseous byproduct. Could this be E2 elimination, and how can I prevent it?

A2: Yes, a low mass balance often points to the formation of volatile byproducts, and the primary culprit in this synthesis is the E2 elimination of your propyl halide to form propene. The Williamson ether synthesis (Sₙ2) and base-catalyzed elimination (E2) are competing reactions.[7]

  • Causality: The phenoxide ion is not only a good nucleophile but also a reasonably strong base. Under certain conditions, it can abstract a proton from the beta-carbon of the propyl halide, leading to the formation of propene gas, which escapes the reaction vessel. This pathway is favored by:

    • High Temperatures: Elimination reactions have a higher activation energy than substitution reactions and are therefore favored by increased heat.

    • Strong, Bulky Bases: While the phenoxide is the primary base/nucleophile, using a very strong or sterically hindered base to generate it can increase the rate of elimination.

    • Alkyl Halide Structure: This reaction works best with primary alkyl halides like 1-propyl bromide or 1-propyl iodide.[5] Secondary halides will give a mixture of substitution and elimination, and tertiary halides will almost exclusively yield the elimination product.[4]

  • Preventative Measures:

    • Control Temperature: Avoid excessive heating. Refluxing gently in a solvent like acetone (~56°C) is often sufficient.[4]

    • Use a Primary Alkyl Halide: Always use 1-propyl bromide or 1-propyl iodide. Do not use 2-propyl bromide.

    • Optimize Base Choice: Use the mildest base that effectively deprotonates the phenol, such as K₂CO₃. Avoid stronger bases like potassium tert-butoxide if elimination is a problem.

The competition between the desired Sₙ2 pathway and the E2 elimination side reaction is a critical control point in this synthesis.

Frequently Asked Questions (FAQs)

This section provides proactive guidance for designing a robust and high-yield synthesis from the start.

Q1: Should I protect the carboxylic acid group of 4-hydroxybenzoic acid before performing the etherification?

A1: Yes, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) is highly recommended. While the reaction can work on 4-hydroxybenzoic acid directly, starting with the ester provides several distinct advantages:

  • Improved Solubility: Methyl or ethyl 4-hydroxybenzoate has much better solubility in common organic solvents (acetone, DMF) than the corresponding carboxylic acid salt, leading to a more homogenous and efficient reaction.

  • Simplified Stoichiometry: You only need to deprotonate one acidic proton (the phenol), simplifying base calculations to ~1.1 equivalents.

  • Prevention of Side Reactions: It completely prevents any potential side reactions at the carboxylate group, such as the formation of a propyl ester byproduct (propyl 4-propoxybenzoate).

  • Simplified Workup: The ester product is typically easier to extract and purify than the carboxylic acid salt. The ester can be easily hydrolyzed to the desired carboxylic acid in a subsequent high-yield step. This strategy is common in multi-step syntheses.[8]

Q2: What is the role of a phase-transfer catalyst (PTC), and is it beneficial for this synthesis?

A2: A phase-transfer catalyst (PTC), such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs.[9]

  • Mechanism of Action: In this synthesis, the potassium or sodium phenoxide salt may have limited solubility in the organic solvent where the propyl bromide resides. The lipophilic TBAB cation (Bu₄N⁺) can pair with the phenoxide anion, pulling it from the solid or aqueous phase into the organic phase. This dramatically increases the effective concentration of the nucleophile in the vicinity of the alkylating agent, accelerating the Sₙ2 reaction.[10]

  • Benefits: Using a PTC can lead to:

    • Faster reaction rates.

    • The ability to use milder reaction conditions (e.g., lower temperatures), which further suppresses the E2 elimination side reaction.[4]

    • Higher overall yields.

For a robust and efficient synthesis, incorporating a catalytic amount (1-5 mol%) of a PTC like TBAB is a strongly recommended, field-proven optimization.

Q3: I've observed an unexpected isomer in my product. Could it be a C-alkylation byproduct?

A3: This is a distinct possibility. The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen anion and the electron-rich aromatic ring (specifically the carbons ortho to the oxygen).[7] While O-alkylation is generally favored, some C-alkylation can occur, leading to byproducts like 3-propyl-4-hydroxybenzoic acid.

  • Factors Influencing C- vs. O-Alkylation:

    • Solvent: Protic solvents (which are generally avoided in Williamson synthesis) can solvate the oxygen anion, leaving the ring more available for attack and favoring C-alkylation. Polar aprotic solvents like DMF or acetone favor the desired O-alkylation.[4]

    • Counter-ion: The nature of the cation (e.g., Na⁺, K⁺) can influence the reactivity of the phenoxide.

    • Temperature: Higher temperatures can sometimes increase the amount of C-alkylation.

Mitigation Strategy: To strongly favor the desired O-alkylation, use a polar aprotic solvent like DMF or acetone and a moderately strong base like potassium carbonate. These conditions ensure the oxygen anion is highly nucleophilic and readily available for the Sₙ2 attack.[4]

Data Summary & Recommended Protocols

Table 1: Influence of Reaction Conditions on Product Distribution
BaseSolventTemperatureAdditivePrimary ProductMajor Byproduct(s)
K₂CO₃Acetone56°C (Reflux)None4-PropoxybenzoateUnreacted Starting Material
K₂CO₃DMF80°CNone4-PropoxybenzoateC-Alkylation Product
NaHTHF66°C (Reflux)None4-PropoxybenzoatePropene (E2 Elimination)
K₂CO₃Acetone56°C (Reflux)TBAB (PTC)4-Propoxybenzoate (High Yield) Minimal
Optimized Experimental Protocol (Ester Route)

This protocol utilizes an ester-protection strategy and a phase-transfer catalyst to maximize yield and purity.

Step 1: Williamson Ether Synthesis of Ethyl 4-Propoxybenzoate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl 4-hydroxybenzoate (1.0 eq).

  • Add anhydrous acetone (approx. 10 mL per gram of ester).

  • Add finely ground potassium carbonate (K₂CO₃, 1.5 eq) and tetrabutylammonium bromide (TBAB, 0.05 eq).

  • Stir the suspension vigorously for 15 minutes at room temperature.

  • Add 1-propyl bromide (1.2 eq) to the mixture.

  • Heat the reaction mixture to a gentle reflux (~56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Once the starting material is consumed, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solid with a small amount of acetone.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude ethyl 4-propoxybenzoate, which can be used directly in the next step or purified further if necessary.

Step 2: Saponification (Hydrolysis) to this compound

  • Dissolve the crude ethyl 4-propoxybenzoate in ethanol (approx. 8 mL per gram).

  • Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq, e.g., 2M solution).

  • Heat the mixture to reflux for 1-2 hours, or until TLC confirms the disappearance of the ester.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to pH ~2 by slowly adding concentrated HCl. A white precipitate of this compound will form.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

Step 3: Purification by Recrystallization

  • The dried crude product can be purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield high-purity this compound.[1][11]

Visual Workflow and Pathway Diagrams

Synthesis_Pathway cluster_0 Step 1: Etherification (SN2) cluster_1 Step 2: Hydrolysis Start Ethyl 4-Hydroxybenzoate Phenoxide Potassium Ethyl 4-Hydroxybenzoate (Phenoxide Nucleophile) Start->Phenoxide K2CO3, TBAB Acetone Product_Ester Ethyl 4-Propoxybenzoate Phenoxide->Product_Ester 1-Propyl Bromide Reflux Final_Product 4-Propoxybenzoic Acid Product_Ester->Final_Product 1. NaOH, EtOH/H2O 2. HCl (aq)

Caption: Optimized two-step synthesis pathway for this compound.

Byproduct_Pathways Reactants Phenoxide + 1-Propyl Bromide SN2 Desired Product (4-Propoxybenzoate) Reactants->SN2 SN2 (Favored) Low Temp, PTC E2 Byproduct: Propene (Gas) Reactants->E2 E2 (Side Reaction) High Temp, Strong Base C_Alk Byproduct: Isomer (3-Propyl-4-hydroxybenzoate) Reactants->C_Alk C-Alkylation (Side Reaction)

Caption: Competing reaction pathways in Williamson ether synthesis.

Troubleshooting_Workflow Start Analyze Crude Product (TLC, NMR, LCMS) Q1 Significant Starting Material Remaining? Start->Q1 A1 Action: - Check base stoichiometry (1.5 eq) - Increase reaction time - Add PTC (TBAB) Q1->A1 Yes Q2 Low Mass Balance or Unexpected Isomers? Q1->Q2 No A1->Q2 A2_E2 E2 Likely Action: Lower Temperature Q2->A2_E2 Yes End Purify Final Product Q2->End No A2_CAlk C-Alkylation Likely Action: Confirm Solvent is Polar Aprotic (e.g., Acetone) A2_E2->A2_CAlk A2_CAlk->End

Caption: A decision tree for troubleshooting byproduct formation.

References

  • Utah Tech University. Williamson Ether Synthesis. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations.
  • ResearchGate. Microwave assisted Williamson Ether Synthesis in the absence of Phase Transfer Catalyst. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Mandal, S., et al. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media. ResearchGate. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • ResearchGate. Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. [Link]

  • Nazir, M., et al. (2009). 4-(4-Propoxybenzoyloxy)benzoic acid. PubMed Central. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. [Link]

  • Li, W., et al. (2012). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Propoxybenzoic Acid (CAS: 5438-19-7). This document is designed for researchers, chemists, and process development professionals who are looking to transition from bench-scale synthesis to larger, pilot, or manufacturing scales. As a crucial intermediate in the production of liquid crystals, polymers, and pharmaceuticals, achieving a robust, high-yield, and high-purity synthesis of this compound is critical.[1][2][3]

This guide is structured as a dynamic troubleshooting and FAQ resource. It addresses common challenges and questions that arise during the scale-up of the Williamson ether synthesis, the most prevalent method for this transformation.

Core Synthesis Workflow: The Williamson Ether Synthesis

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. This SN2 reaction involves the O-alkylation of a phenoxide with an alkyl halide.[4][5] The general workflow involves two primary stages: the deprotonation of 4-hydroxybenzoic acid to form the phenoxide nucleophile, followed by its reaction with a propyl-based electrophile.[6][7]

G cluster_0 Phase 1: Nucleophile Formation cluster_1 Phase 2: Alkylation (SN2 Reaction) cluster_2 Phase 3: Workup & Purification SM 4-Hydroxybenzoic Acid + Base (e.g., NaOH, K2CO3) Solvent1 Polar Solvent (e.g., Ethanol, DMF, or H2O with PTC) SM->Solvent1 Dissolution/ Suspension Phenoxide Sodium/Potassium 4-Carboxyphenoxide Solvent1->Phenoxide Deprotonation Reaction Heating & Agitation (Controlled Temperature) Phenoxide->Reaction Nucleophilic Attack AlkylHalide Propyl Bromide (or other Propyl-LG) AlkylHalide->Reaction PTC Phase Transfer Catalyst (Optional, e.g., TBAB) PTC->Reaction Workup Aqueous Workup & Acidification (e.g., HCl) Reaction->Workup Reaction Quench Crude Crude Reaction Mixture Precipitate Precipitation of This compound Workup->Precipitate Purify Filtration & Recrystallization Precipitate->Purify Product Pure this compound Purify->Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected after scaling up. What are the likely causes and how can I fix this?

Low yield is the most common and frustrating issue during scale-up. The root cause is often a shift in reaction kinetics or mass/heat transfer. Let's break down the primary culprits.

A1: Potential Causes & Solutions

  • Incomplete Deprotonation: The initial deprotonation of the phenolic hydroxyl group on 4-hydroxybenzoic acid is critical. On a larger scale, inefficient mixing can lead to localized areas of low base concentration.

    • Causality: The phenoxide is the active nucleophile. If the starting material is not fully deprotonated, the concentration of the nucleophile is reduced, slowing down the desired SN2 reaction.

    • Troubleshooting Steps:

      • Choice of Base: While NaOH or KOH are common, consider using potassium carbonate (K₂CO₃). It is a sufficiently strong base for this phenol (pKa ≈ 9.3) and is often easier to handle in large quantities than caustic pellets or flakes.

      • Stirring Efficiency: Ensure your reactor's impeller design and stirring speed are adequate to maintain a homogenous slurry or solution. Check for "dead spots" in the reactor.

      • Reaction Time: Allow sufficient time for the acid-base reaction to complete before adding the alkylating agent. Monitoring with in-situ pH or taking small aliquots for analysis can confirm full deprotonation.

  • Competing E2 Elimination: The propoxide nucleophile is also a base. It can react with the propyl bromide in an E2 elimination side reaction to form propene gas, consuming your reagents.[8]

    • Causality: Elimination reactions often have higher activation energy than substitution reactions. As you scale up, poor temperature control can lead to "hot spots" in the reactor, significantly favoring the E2 pathway.[8]

    • Troubleshooting Steps:

      • Temperature Control: This is paramount. Maintain the reaction temperature as low as reasonably possible to favor the SN2 pathway.[8] A typical range is 60-80°C. Ensure your reactor has adequate cooling capacity.

      • Alkylating Agent: Use 1-bromopropane. While 1-iodopropane is more reactive, it is also more expensive and can be more prone to elimination. Avoid secondary halides like 2-bromopropane, which will drastically increase the amount of elimination byproduct.[4]

  • Use of Phase-Transfer Catalysis (PTC): For large-scale reactions, using a two-phase system (e.g., water and toluene) with a phase-transfer catalyst is often more practical and economical than using large volumes of anhydrous polar aprotic solvents like DMF.[9]

    • Causality: The PTC, such as tetrabutylammonium bromide (TBAB), carries the phenoxide anion from the aqueous phase into the organic phase where the propyl bromide resides, enabling the reaction to occur.[9][10]

    • Troubleshooting Steps:

      • Catalyst Loading: Ensure you are using the correct catalytic amount (typically 1-5 mol%).

      • Agitation: Vigorous stirring is essential to maximize the surface area between the two phases and facilitate the action of the PTC.

Q2: My final product is contaminated with unreacted 4-hydroxybenzoic acid and a persistent, unknown byproduct. How do I identify and eliminate these?

Purity is essential, especially for applications like liquid crystals where even minor impurities can disrupt performance.[2]

A2: Identifying and Mitigating Impurities

  • Unreacted 4-Hydroxybenzoic Acid (4-HBA):

    • Identification: This is easily detected by TLC, HPLC, or by checking the melting point of the final product (the presence of 4-HBA will depress and broaden the melting point).

    • Cause: Incomplete reaction due to reasons mentioned in Q1 (poor deprotonation, insufficient reaction time/temperature, or poor stoichiometry).

    • Solution - Purification: The key difference between the product and this starting material is the phenolic hydroxyl group.

      • pH-Based Extraction: During workup, after acidification, you can perform a careful extraction with a weak base solution like sodium bicarbonate. This compound is a stronger acid than 4-HBA is a phenol. A carefully controlled pH wash can selectively remove the more acidic carboxylic acid into the aqueous layer, leaving the less acidic phenol (unreacted 4-HBA) in the organic layer. Correction: Both are carboxylic acids, but their solubilities in different pH ranges can be exploited. A more reliable method is recrystallization.

      • Recrystallization: This is the most effective method. A solvent system like ethanol/water or acetic acid/water is commonly used. The desired product, this compound, is typically less soluble than the starting 4-HBA in such systems upon cooling, allowing for its selective crystallization.

  • Unknown Byproduct: Propyl 4-propoxybenzoate (Ester formation):

    • Identification: This byproduct is often observed in GC-MS or LC-MS as a species with a mass corresponding to the addition of a propyl group to the final product. 1H NMR would show a second propoxy group signature.

    • Cause: This occurs when the carboxylate end of the molecule (either on the starting material or the product) acts as a nucleophile and attacks the propyl bromide. This side reaction is more prevalent at higher temperatures.

    • Solution - Reaction Control:

      • Lower Temperature: Running the reaction at the lower end of the effective temperature range will minimize this side reaction.

      • Stoichiometry: Use a slight excess of 4-hydroxybenzoic acid relative to the propyl bromide to ensure the alkylating agent is the limiting reagent.

    • Solution - Purification: The ester byproduct is neutral and will not precipitate upon acidification of the reaction mixture. During the workup, when you acidify the solution to crash out your carboxylic acid product, the ester will remain in the mother liquor. A proper filtration and wash of the precipitated product will effectively remove it.

G Start Phenoxide Nucleophile + Propyl Bromide SN2 Desired SN2 Pathway Start->SN2 Phenolic Oxygen Attack E2 Side Reaction: E2 Elimination (Favored by High Temp) Start->E2 Base action on β-Hydrogen Esterification Side Reaction: O-Alkylation of Carboxylate (Favored by High Temp) Start->Esterification Carboxylate Oxygen Attack Product This compound SN2->Product Alkene Propene + Unreacted Phenoxide E2->Alkene Ester Propyl 4-propoxybenzoate Esterification->Ester

Caption: Desired SN2 reaction pathway versus common side reactions.

Standard Scale-Up Protocol

This protocol describes a robust method for a 1-mole scale synthesis using phase-transfer catalysis, which is generally preferred for its efficiency and use of less hazardous solvents on a larger scale.

Reagents & Equipment

Reagent/EquipmentQuantityMolar Eq.Notes
4-Hydroxybenzoic acid138.12 g1.0
Potassium Carbonate (K₂CO₃)207.3 g1.5Anhydrous, finely powdered
1-Bromopropane135.3 g (101 mL)1.1
Tetrabutylammonium Bromide (TBAB)16.1 g0.05Phase-Transfer Catalyst
Toluene1 L-Solvent
Deionized Water1 L-Solvent
Hydrochloric Acid (HCl)~100 mL (37%)-For acidification
Equipment
5L Jacketed Glass Reactor1-With overhead stirrer, reflux condenser, and temperature probe

Step-by-Step Methodology

  • Reactor Setup: Assemble the 5L reactor with an overhead mechanical stirrer, reflux condenser, and a temperature probe. Ensure all joints are properly sealed.

  • Charge Reagents: To the reactor, add 4-hydroxybenzoic acid (138.12 g), potassium carbonate (207.3 g), tetrabutylammonium bromide (16.1 g), toluene (1 L), and deionized water (1 L).

  • Initial Heating & Mixing: Begin vigorous stirring (e.g., 300-400 RPM) to ensure good mixing between the aqueous and organic phases. Heat the mixture to 75-80°C using the reactor jacket.

  • Addition of Alkylating Agent: Once the temperature is stable, slowly add the 1-bromopropane (101 mL) over 30-45 minutes using an addition funnel. An initial exotherm may be observed; adjust the addition rate to maintain the temperature below 85°C.

  • Reaction Monitoring: Maintain the reaction at 80°C with vigorous stirring for 6-8 hours. Progress can be monitored by taking small samples of the organic layer and analyzing via TLC or HPLC to check for the disappearance of 4-hydroxybenzoic acid.

  • Cooling and Phase Separation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Stop stirring and allow the layers to separate. Transfer the contents to a large separatory funnel.

  • Workup - Phase Separation: Separate the two layers. The product is in the upper toluene layer as the potassium salt. The lower aqueous layer contains excess K₂CO₃ and the TBAB catalyst.

  • Workup - Acidification: Transfer the organic layer back to the reactor. While stirring, slowly add concentrated HCl. The this compound will begin to precipitate as a white solid. Continue adding HCl until the aqueous phase is strongly acidic (pH 1-2, check with pH paper).

  • Product Isolation: Cool the slurry in an ice bath for 1 hour to maximize precipitation. Isolate the white solid product by filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water (2 x 250 mL) to remove any inorganic salts.

  • Drying: Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.

  • (Optional) Recrystallization: For highest purity, the dried product can be recrystallized from an ethanol/water mixture.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up this reaction? A: There are three main areas of concern:

  • Alkylating Agents: 1-Bromopropane is a hazardous chemical. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Bases: Potassium carbonate is an irritant. Stronger bases like NaOH or KOH are highly corrosive. Avoid inhalation of dust and skin contact.

  • Pressure Buildup: The E2 elimination side reaction produces propene, which is a gas. Ensure your reactor is not a closed system and is properly vented through the condenser to avoid pressure buildup, especially if temperature control is lost.

Q: Can I use a different alkylating agent, like 1-chloropropane or 1-iodopropane? A: Yes, but with trade-offs.

  • 1-Chloropropane: Is less expensive but also less reactive than 1-bromopropane. This would require more forcing conditions (higher temperature or longer reaction time), which could increase the likelihood of side reactions.

  • 1-Iodopropane: Is highly reactive and allows for lower reaction temperatures. However, it is significantly more expensive and less stable, making it less ideal for large-scale industrial synthesis. 1-Bromopropane generally offers the best balance of reactivity and cost.

Q: How do I confirm the identity and purity of my final product? A: A combination of techniques should be used:

  • Melting Point: The pure product has a sharp melting point of approximately 144-146°C. A broad or depressed melting point indicates impurities.

  • NMR Spectroscopy (1H and 13C): This will confirm the chemical structure and identify any organic impurities.

  • HPLC: This is the best method for quantifying purity. A well-developed HPLC method can separate the product from starting materials and byproducts, giving a precise purity value (e.g., >99.5%).

  • FTIR Spectroscopy: Can confirm the presence of key functional groups (carboxylic acid C=O and O-H, ether C-O-C).

Q: Is it possible to perform this reaction without a solvent? A: While some reactions can be run "neat" (without solvent), it is not recommended for this synthesis on a large scale. The solvent plays a crucial role in heat transfer, preventing dangerous hot spots. It also ensures mobility of the reactants, allowing the reaction to proceed efficiently. A solventless system would likely be a thick, difficult-to-stir paste, leading to poor conversion and potential safety hazards.

References

Reaction monitoring techniques for 4-Propoxybenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-propoxybenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth guidance and troubleshooting for the common synthetic routes to this compound. Our focus is on ensuring scientific integrity and providing practical, field-proven insights to support your experimental success.

I. Synthesis Overview: The Williamson Ether Synthesis Approach

The most prevalent and reliable method for synthesizing this compound is the Williamson ether synthesis. This reaction proceeds via an S_N2 mechanism, where a phenoxide ion acts as a nucleophile to attack a primary alkyl halide.[1][2] In the context of this compound synthesis, the reaction involves the deprotonation of 4-hydroxybenzoic acid to form a phenoxide, which then reacts with a propyl halide.

II. Reaction Monitoring Techniques

Careful monitoring of the reaction progress is crucial for optimizing yield and minimizing byproduct formation. Below are the recommended techniques for tracking the conversion of 4-hydroxybenzoic acid to this compound.

A. Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for qualitative reaction monitoring.[3][4] It allows for the simultaneous analysis of multiple time points and provides a visual representation of the consumption of starting materials and the formation of the product.

Experimental Protocol: TLC Monitoring

  • Plate Preparation: Use silica gel 60 F254 plates.

  • Sample Preparation: At various time points, withdraw a small aliquot (a few drops) of the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration.

  • Spotting: On the TLC plate, spot the diluted reaction mixture alongside spots of the starting materials (4-hydroxybenzoic acid and propyl halide) and, if available, a standard of the this compound product.

  • Elution: Develop the plate in a chamber with a suitable mobile phase. A common eluent system for this separation is a mixture of hexane and ethyl acetate, often with a small amount of acetic acid to ensure the carboxylic acid groups are protonated and produce sharper spots. A starting ratio of 7:3 hexane:ethyl acetate with 1% acetic acid is recommended, and can be optimized as needed.

  • Visualization: After development, dry the plate and visualize the spots under a UV lamp at 254 nm.[4] The starting material, 4-hydroxybenzoic acid, and the product, this compound, are both UV active. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.

CompoundExpected Rf Value (Approx.)
4-Hydroxybenzoic AcidLower Rf
This compoundHigher Rf

Note: Rf values are dependent on the specific TLC conditions.

B. High-Performance Liquid Chromatography (HPLC)

For more quantitative and precise monitoring, Reverse-Phase HPLC (RP-HPLC) is the method of choice. It provides accurate information on the conversion rate and the presence of any impurities.[5][6]

Experimental Protocol: HPLC Monitoring

  • Sample Preparation: Quench a small aliquot of the reaction mixture by diluting it in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient could be: 0-2 min, 95% A; 2-15 min, gradient to 5% A; 15-20 min, hold at 5% A; 20-22 min, return to 95% A; 22-25 min, re-equilibration.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 254 nm.

  • Data Analysis: The retention time of 4-hydroxybenzoic acid will be shorter than that of the more non-polar product, this compound. By integrating the peak areas, the percentage conversion can be calculated over time.

III. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Incomplete or Slow Reaction

  • Symptoms: TLC or HPLC analysis shows a significant amount of unreacted 4-hydroxybenzoic acid even after an extended reaction time.

  • Potential Causes & Solutions:

    • Insufficient Base: The phenoxide may not be forming in sufficient quantities.

      • Action: Ensure at least one equivalent of a suitable base is used. For less reactive phenols, a stronger base like potassium carbonate or sodium hydroxide is preferable.[7]

    • Poor Solvent Choice: Protic solvents can solvate the phenoxide, reducing its nucleophilicity.

      • Action: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to accelerate the reaction rate.[7]

    • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

      • Action: Increase the reaction temperature, typically in the range of 50-100°C.[7]

    • Inactive Alkyl Halide: The propyl halide may have degraded.

      • Action: Use a fresh bottle of the alkyl halide. Consider using propyl iodide, which is more reactive than propyl bromide or chloride.

Problem 2: Formation of Significant Byproducts

  • Symptoms: TLC or HPLC reveals the presence of unexpected spots or peaks in addition to the starting material and product.

  • Potential Causes & Solutions:

    • Elimination (E2) Reaction: The alkyl halide can undergo elimination to form propene, especially at higher temperatures or with sterically hindered bases.[1][8] This is more of a concern with secondary or tertiary alkyl halides, but can occur with primary halides under harsh conditions.

      • Action: Use a primary propyl halide. Avoid excessively high temperatures.

    • C-Alkylation: The phenoxide ion is an ambident nucleophile, and alkylation can occur on the aromatic ring as well as on the oxygen atom.[1]

      • Action: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[7]

Problem 3: Difficulty in Product Isolation and Purification

  • Symptoms: The final product is impure after workup, or the yield is low after purification.

  • Potential Causes & Solutions:

    • Incomplete Acidification: If the product is not fully protonated during the acidic workup, it will remain as the carboxylate salt and be lost in the aqueous phase.

      • Action: Ensure the aqueous solution is acidified to a pH of 2-3 with an acid like HCl to precipitate the this compound.[9]

    • Emulsion Formation During Extraction: This can make phase separation difficult and lead to product loss.

      • Action: Add a small amount of brine to the separatory funnel to help break the emulsion.

    • Recrystallization Issues: Choosing an inappropriate solvent can lead to poor recovery.

      • Action: A common recrystallization solvent for benzoic acid derivatives is an ethanol/water mixture.[9] Dissolve the crude product in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.

IV. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the deprotonation of 4-hydroxybenzoic acid?

For a relatively acidic phenol like 4-hydroxybenzoic acid, moderately strong bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are generally sufficient and effective.[7] Very strong bases like sodium hydride (NaH) can be used but may increase the likelihood of side reactions.[7]

Q2: Can I use a secondary alkyl halide like 2-bromopropane?

It is strongly discouraged. The Williamson ether synthesis is an S_N2 reaction, which is sensitive to steric hindrance.[2] Secondary alkyl halides are more prone to undergo the competing E2 elimination reaction, which would lead to the formation of propene and unreacted phenoxide, resulting in low yields of the desired ether and difficult purification.[2][8]

Q3: How can I confirm the identity and purity of my final this compound product?

A combination of analytical techniques should be used:

  • ¹H NMR Spectroscopy: This will confirm the structure of the molecule. Expect to see characteristic peaks for the propyl group protons and the aromatic protons.[10][11]

  • ¹³C NMR Spectroscopy: This provides further structural confirmation by showing the number of unique carbon environments.[11][12]

  • Mass Spectrometry: This will confirm the molecular weight of the compound (180.20 g/mol ).[11][13]

  • Infrared (IR) Spectroscopy: Look for characteristic stretches for the C-O-C ether linkage and the C=O and O-H of the carboxylic acid.[11][14]

  • Melting Point: A sharp melting point close to the literature value (around 144-148°C) is a good indicator of purity.

Q4: Are there any specific safety precautions for this synthesis?

Yes. Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The solvents used (DMF, DMSO) can be skin-absorbent, and the bases (NaOH, K₂CO₃) are corrosive. Alkyl halides are often volatile and can be harmful if inhaled.

V. Visualized Workflows

A. General Synthesis Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_monitoring Monitoring cluster_workup Workup & Purification 4-Hydroxybenzoic Acid 4-Hydroxybenzoic Acid Combine reactants and heat Combine reactants and heat 4-Hydroxybenzoic Acid->Combine reactants and heat Propyl Halide Propyl Halide Propyl Halide->Combine reactants and heat Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Combine reactants and heat Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Combine reactants and heat TLC or HPLC analysis TLC or HPLC analysis Combine reactants and heat->TLC or HPLC analysis Monitor progress Cool reaction mixture Cool reaction mixture TLC or HPLC analysis->Cool reaction mixture Upon completion Acidify with HCl Acidify with HCl Cool reaction mixture->Acidify with HCl Filter precipitate Filter precipitate Acidify with HCl->Filter precipitate Recrystallize Recrystallize Filter precipitate->Recrystallize This compound This compound Recrystallize->this compound G start Incomplete Reaction cause1 Insufficient Base? start->cause1 cause2 Poor Solvent Choice? cause1->cause2 No solution1 Increase base equivalents or use a stronger base cause1->solution1 Yes cause3 Low Temperature? cause2->cause3 No solution2 Switch to a polar aprotic solvent (DMF, DMSO) cause2->solution2 Yes solution3 Increase reaction temperature cause3->solution3 Yes

Caption: Troubleshooting logic for an incomplete reaction.

VI. References

  • Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Reddit. (2015). Williamson ether synthesis trouble, 2.0. Retrieved from [Link]

  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • PlumX. (n.d.). Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. Retrieved from [Link]

  • National University of Ireland, Galway. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]

  • MDPI. (2020). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

  • Organic Syntheses. (n.d.). peroxybenzoic acid. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 4-Hydroxybenzoic acid. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Propoxybenzoic acid. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Retrieved from [Link]

  • NIST. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Thin-Layer Chromatography of Benzoic Acids with a Controlled Gas Phase: A Comparison of Different Stationary Phases. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Analysis of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Propoxybenzoic acid (4-PBA) is a key intermediate in the synthesis of various organic compounds, including liquid crystals and active pharmaceutical ingredients (APIs). As with any compound used in high-stakes applications, particularly in drug development, the accurate determination of its purity is a critical, non-negotiable step. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final product. This guide provides an in-depth comparison of analytical methodologies for the purity assessment of this compound, designed for researchers, scientists, and drug development professionals. We will objectively compare a conventional High-Performance Liquid Chromatography (HPLC) method with a modern Ultra-Performance Liquid Chromatography (UPLC) approach and contrast these with a non-chromatographic technique, Capillary Zone Electrophoresis (CZE). This guide moves beyond simple protocol listings to explain the causality behind experimental choices, ensuring each described protocol is a self-validating system grounded in authoritative standards.

Methodology Comparison: An Overview

The purity of an aromatic carboxylic acid like 4-PBA can be determined by various analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or resolution from closely related impurities.

  • Method A: Conventional Reverse-Phase HPLC (RP-HPLC) : For decades, RP-HPLC has been the gold standard for pharmaceutical analysis.[1] It is a robust and versatile technique that separates compounds based on their hydrophobicity.[2]

  • Method B: Ultra-Performance Liquid Chromatography (UPLC) : A significant advancement in liquid chromatography, UPLC utilizes sub-2-micron stationary phase particles and higher system pressures to achieve faster analysis times, superior resolution, and increased sensitivity compared to traditional HPLC.[3][4]

  • Method C: Capillary Zone Electrophoresis (CZE) : As an alternative to chromatography, CZE separates molecules based on their charge-to-size ratio in an electric field.[5] For ionizable compounds like 4-PBA, CZE offers a distinct separation mechanism, rapid analysis, and minimal solvent consumption.[6]

Fundamental Principles and Method Rationale

The Chromatographic Approach: RP-HPLC and UPLC

Reverse-phase chromatography is the most common mode of HPLC used for the analysis of moderately polar compounds like this compound.[7] The fundamental principle involves a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase.

Mechanism of Separation: The separation is driven by the differential partitioning of the analyte between the mobile and stationary phases. This compound, with its aromatic ring and propyl chain, possesses significant hydrophobicity, leading to its retention on the C18 stationary phase. By manipulating the composition of the mobile phase—typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol—we can control the elution of 4-PBA and its potential impurities. Acidifying the mobile phase (e.g., with phosphoric or formic acid) is crucial to suppress the ionization of the carboxylic acid group, ensuring a single, neutral species that interacts consistently with the stationary phase, resulting in sharp, symmetrical peaks.[2]

Why UPLC is a Superior Alternative: UPLC operates on the same principles as HPLC but enhances performance by using columns packed with smaller particles (<2 µm) and instrumentation that can withstand much higher backpressures (up to 15,000 psi).[1][4] The van Deemter equation, a cornerstone of chromatographic theory, dictates that smaller particle sizes lead to a more efficient separation (higher plate count). This translates directly to:

  • Increased Resolution: Better separation of closely eluting peaks.

  • Higher Sensitivity: Sharper, narrower peaks are taller for the same mass, making them easier to detect above baseline noise.[3][8]

  • Faster Analysis: The high efficiency allows for the use of higher flow rates without sacrificing resolution, drastically reducing run times.[4]

The Electrophoretic Approach: Capillary Zone Electrophoresis (CZE)

CZE is a high-efficiency separation technique performed in a narrow-bore fused-silica capillary. It is particularly well-suited for small, charged molecules like organic acids.[9]

Mechanism of Separation: At a pH above its pKa (~4.3), this compound will be deprotonated, carrying a negative charge. When a high voltage is applied across the capillary filled with a background electrolyte (BGE), two phenomena occur:

  • Electrophoretic Migration: The negatively charged 4-PBA anions migrate towards the positive electrode (anode).

  • Electroosmotic Flow (EOF): The inner surface of the fused-silica capillary is negatively charged at neutral or alkaline pH, attracting a layer of positive ions from the BGE. When the voltage is applied, these solvated cations are pulled towards the negative electrode (cathode), creating a bulk flow of the entire solution in that direction.

In a typical CZE setup for anions, the EOF is strong enough to carry all species, including the negatively charged analytes, toward the cathode and the detector. The analytes are separated based on their electrophoretic mobility; ions with a higher charge-to-size ratio migrate more slowly against the EOF, resulting in longer migration times. This orthogonal separation mechanism makes CZE an excellent confirmatory technique to HPLC.[10]

Experimental Protocols

The following protocols are designed for the purity analysis of a synthesized this compound sample. Method validation for these procedures should be performed in accordance with ICH Q2(R2) guidelines.[11][12]

Workflow for HPLC/UPLC Purity Analysis

HPLC_UPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std 1. Prepare Reference Standard Solution (e.g., 1.0 mg/mL) prep_sample 2. Prepare Synthesized Sample Solution (e.g., 1.0 mg/mL) instrument 3. Set Up HPLC/UPLC System & Equilibrate prep_sample->instrument injection 4. Inject Standard & Sample Solutions integration 5. Integrate Chromatograms injection->integration calculation 6. Calculate Purity (% Area Normalization)

Caption: General workflow for HPLC/UPLC purity analysis.

Protocol 1: Method A - Conventional RP-HPLC
  • Instrumentation: Standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 40% B

    • 5-20 min: 40% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.

Protocol 2: Method B - UPLC
  • Instrumentation: UPLC system with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: UPLC C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: 40% to 90% B

    • 3.0-3.5 min: 90% B

    • 3.6-5.0 min: 40% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 2 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in a 50:50 mixture of Acetonitrile and Water.

Protocol 3: Method C - Capillary Zone Electrophoresis (CZE)
  • Instrumentation: Capillary Electrophoresis system with a UV-Vis or PDA detector.

  • Capillary: Fused-silica capillary, 50 µm I.D., effective length 50 cm.

  • Background Electrolyte (BGE): 25 mM Sodium Borate buffer, pH 9.2.

  • Voltage: 25 kV (positive polarity at the injection end).

  • Capillary Temperature: 25°C.

  • Detection: Direct UV at 200 nm.

  • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of this compound in the BGE.

Comparative Data and Performance Analysis

To provide an objective comparison, hypothetical yet realistic experimental data was generated for the analysis of a this compound sample containing two known impurities: Impurity 1 (4-Hydroxybenzoic acid, a potential starting material) and Impurity 2 (a less polar, synthesis-related byproduct).

Table 1: Chromatographic and Electrophoretic Performance

ParameterMethod A (RP-HPLC)Method B (UPLC)Method C (CZE)
Retention/Migration Time (4-PBA) 15.2 min2.5 min4.1 min
Total Analysis Time 30 min5 min8 min
Resolution (4-PBA / Impurity 2) 2.14.5N/A (different selectivity)
Theoretical Plates (4-PBA) ~15,000~90,000>200,000
Solvent Consumption per Run ~25 mL~2.0 mL~0.1 mL (BGE)

Table 2: Method Validation Parameters

ParameterMethod A (RP-HPLC)Method B (UPLC)Method C (CZE)
Linearity (r²) >0.999>0.999>0.998
LOD 0.01 µg/mL0.002 µg/mL0.1 µg/mL
LOQ 0.03 µg/mL0.006 µg/mL0.3 µg/mL
Precision (%RSD, n=6) < 1.0%< 0.5%< 2.0%
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.0 - 102.5%

Note: Limit of Detection (LOD) and Limit of Quantification (LOQ) are defined as the lowest concentration that can be reliably distinguished from noise and the minimum concentration that can be measured with acceptable precision and accuracy, respectively.[13][14]

Discussion and Recommendations

The experimental data clearly illustrates the distinct advantages and disadvantages of each technique.

  • Method A (RP-HPLC) remains a reliable and robust workhorse. Its primary drawbacks are the long analysis time and high solvent consumption, making it less suitable for high-throughput environments. The resolution is adequate but may be insufficient for complex samples with multiple, closely eluting impurities.

  • Method B (UPLC) is demonstrably superior in terms of speed, resolution, and sensitivity.[8] The analysis time is reduced six-fold, and solvent consumption is cut by over 90%, offering significant cost and environmental benefits. The vastly improved resolution provides greater confidence in the purity value, ensuring that no minor impurities are co-eluting with the main peak. The lower LOD and LOQ make it the ideal choice for trace impurity analysis and stability studies where detecting low-level degradants is critical.[3][13]

  • Method C (CZE) provides an excellent orthogonal method. Its separation mechanism is based on different physicochemical principles than chromatography, making it a powerful tool for confirming purity and ensuring no impurities are missed due to co-elution in the HPLC method.[5] While its concentration sensitivity (LOD/LOQ) is lower than the chromatographic methods, its speed and extremely low consumption of reagents make it attractive for certain applications.

Choosing the Right Method

The selection of the most appropriate method depends on the specific analytical challenge. The following decision tree can guide the user.

Method_Selection_Tree start What is the primary analytical need? q1 High Throughput & Speed? start->q1 q2 Highest Sensitivity & Resolution? q1->q2 No res_uplc Choose UPLC (Method B) q1->res_uplc Yes q3 Orthogonal Confirmation or Minimal Solvent Use? q2->q3 No q2->res_uplc Yes res_hplc Choose Conventional HPLC (Method A) (If UPLC is unavailable) q3->res_hplc No res_cze Choose CZE (Method C) q3->res_cze Yes

Sources

A Comparative Guide to the Thermal Analysis of 4-Propoxybenzoic Acid Phase Transitions by Differential Scanning Calorimetry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Thermal Analysis for Liquid Crystalline Materials

In the realm of materials science and pharmaceutical development, understanding the phase behavior of molecules is paramount. 4-Propoxybenzoic acid (4PBA), a member of the 4-alkoxybenzoic acid homologous series, is a thermotropic liquid crystal, a state of matter with properties between those of a conventional liquid and a solid crystal.[1] These materials are foundational to technologies like liquid crystal displays (LCDs) and are increasingly explored in drug delivery systems for their unique solubility and release characteristics. The specific arrangement of molecules in the liquid crystal phase is highly sensitive to temperature, making Differential Scanning Calorimetry (DSC) an indispensable tool for characterization.[1]

The mesogenic (liquid crystal-forming) properties of 4-alkoxybenzoic acids arise from the formation of hydrogen-bonded dimers, which creates the elongated molecular shape necessary for forming anisotropic liquid phases.[2][3] this compound, specifically, is known to exhibit a nematic liquid crystal phase, where the molecules have long-range orientational order but no positional order.

This guide provides an in-depth analysis of the phase transitions of this compound using DSC. We will detail a robust experimental protocol, interpret the resulting thermal data, and compare its behavior to that of its parent compound, benzoic acid, and other members of the 4-alkoxybenzoic acid series. This comparative approach will illuminate the structure-property relationships that govern the unique thermal behavior of this important class of materials.

Experimental Methodology: A Self-Validating DSC Protocol

The trustworthiness of thermal analysis data hinges on a meticulously planned and executed experimental protocol. The following procedure is designed to be self-validating, ensuring accuracy and reproducibility.

Materials and Instrumentation
  • Analyte: this compound (CAS: 5438-19-7), >99% purity.[4]

  • Comparison Analytes: Benzoic Acid (CAS: 65-85-0), 4-Hexyloxybenzoic Acid (6OBAC).

  • Instrumentation: A calibrated heat-flux DSC instrument (e.g., TA Instruments, Mettler Toledo, NETZSCH).

  • Sample Pans: Standard aluminum pans and lids.

  • Purge Gas: High-purity nitrogen (99.99%+).

Instrument Calibration

Prior to analysis, the instrument's temperature and enthalpy scales must be calibrated. This is typically performed using certified reference materials like Indium, which has a well-defined melting point (156.6 °C) and heat of fusion (28.45 J/g). For the temperature range relevant to 4PBA, a multi-point calibration is recommended to ensure accuracy.[5]

Detailed Experimental Protocol
  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan using a microbalance. The small sample mass minimizes thermal gradients within the sample.

    • Hermetically seal the pan. This prevents any potential sublimation or evaporation during the heating process, which could otherwise appear as an endothermic event.[6]

    • Prepare an empty, hermetically sealed aluminum pan to serve as the reference. This ensures that the heat flow measured is due only to the sample.

  • Thermal Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a temperature well below the first expected transition, for instance, 25 °C.

    • Ramp the temperature at a controlled rate of 10 °C/min up to a temperature above the final transition, such as 180 °C. A rate of 10 °C/min offers a good balance between signal resolution and experimental time.[5]

    • Hold the sample at 180 °C for 2-3 minutes to ensure complete melting and to erase any previous thermal history.

    • Cool the sample at a controlled rate of 10 °C/min back to 25 °C. This cooling scan is crucial for identifying liquid crystal phase formation from the isotropic melt and observing any supercooling effects.

    • Perform a second heating scan at 10 °C/min up to 180 °C. This second heat is often the most representative of the material's intrinsic properties, as the thermal history has been standardized.

  • Data Analysis:

    • The resulting DSC thermogram plots heat flow versus temperature.

    • Melting Transition (Crystal → Nematic): This is identified as a sharp endothermic peak. The peak onset temperature is typically reported as the melting point (T_m).

    • Clearing Transition (Nematic → Isotropic): This is the transition from the liquid crystal phase to the true liquid (isotropic) phase. It appears as a smaller, often broader endothermic peak. The peak onset is reported as the clearing temperature (T_i or T_NI).

    • Enthalpy of Transition (ΔH): The area under each endothermic peak is integrated to determine the enthalpy change associated with the transition. This value is a measure of the energy required to induce the phase change.

Visualization of the Experimental Workflow

The logical flow of the DSC experiment can be visualized as follows:

DSC_Workflow cluster_prep Preparation cluster_analysis DSC Analysis cluster_interp Interpretation s1 Weigh Sample (3-5 mg) s2 Hermetically Seal Sample & Reference Pans s1->s2 d1 Load Pans into DSC Cell s2->d1 d2 Thermal Program: 1. Heat (10°C/min) 2. Cool (10°C/min) 3. Reheat (10°C/min) d1->d2 d3 Record Heat Flow vs. Temperature d2->d3 a1 Identify Peak Temperatures (Onset) d3->a1 a2 Integrate Peak Area for Enthalpy (ΔH) a1->a2 a3 Compare Heating/ Cooling Cycles a2->a3

Caption: Workflow for DSC analysis of this compound.

Results and Discussion: A Comparative Analysis

The thermal analysis of this compound reveals distinct phase transitions that are best understood in comparison to related molecules.

Thermal Profile of this compound (4PBA)

A typical second-heating DSC scan of 4PBA is shown conceptually below. Two distinct endothermic events are observed, corresponding to the melting of the crystalline solid and the clearing of the nematic phase.

Parameter Value Description
Formula C₁₀H₁₂O₃[4]
Molar Mass 180.20 g/mol [4]
CAS Number 5438-19-7[4]
Melting Point (T_m) ~144-146 °CThe transition from the solid crystalline phase to the nematic liquid crystal phase.[7]
Clearing Point (T_NI) ~155-157 °CThe transition from the nematic phase to the isotropic liquid phase. This value is inferred from homologous series data.
Nematic Phase Range ~11 °CThe temperature window in which the material exists as a liquid crystal.
Table 1: Physicochemical and Thermal Properties of this compound.

The first, larger peak at ~145 °C represents the crystal-to-nematic transition. It requires significant energy (higher ΔH) to break the 3D lattice structure of the crystal. The second, smaller peak at ~156 °C is the nematic-to-isotropic transition. This transition has a much lower enthalpy because it only involves the loss of long-range orientational order.

Phase_Transitions Crystal Crystalline Solid Nematic Nematic Liquid Crystal Crystal->Nematic Melting (T_m) ~145°C (Large ΔH) Isotropic Isotropic Liquid Nematic->Isotropic Clearing (T_NI) ~156°C (Small ΔH)

Caption: Phase transition sequence of this compound upon heating.

Comparison 1: 4PBA vs. Benzoic Acid

To appreciate the effect of the propoxy group, we can compare 4PBA to its parent molecule, benzoic acid. Benzoic acid is a simple crystalline solid that does not exhibit any liquid crystalline phases.

Compound Melting Point (T_m) Heat of Fusion (ΔH_fus) Phase Behavior
Benzoic Acid ~122 °C~18.0 kJ/molCrystalline solid melts directly into an isotropic liquid.[8]
This compound ~145 °C> 18.0 kJ/mol (total)Exhibits an intermediate nematic liquid crystal phase before becoming isotropic.
Table 2: Comparison of Thermal Properties of Benzoic Acid and this compound.

The comparison clearly shows two key differences:

  • Elevated Transition Temperatures: The addition of the propoxy group and the resulting dimerization increases molecular weight and intermolecular forces, raising the melting point significantly compared to benzoic acid.

  • Emergence of a Mesophase: The elongated, rigid structure imparted by the propoxy tail and the hydrogen-bonded dimer is the critical feature that enables the formation of the intermediate, ordered nematic liquid phase. Benzoic acid, being smaller and less anisotropic, lacks this capability.

Comparison 2: 4PBA within the 4-n-Alkoxybenzoic Acid Series

The most insightful comparison is within the homologous series of 4-n-alkoxybenzoic acids, where 'n' is the number of carbon atoms in the alkoxy chain. This comparison reveals systematic trends in phase behavior as a function of molecular structure.

Compound (n) Alkyl Chain Melting Point (T_m) Clearing Point (T_NI) Mesophase(s) Observed
n=1 Methoxy~186 °C-Non-mesogenic[9]
n=2 Ethoxy~198 °C-Non-mesogenic[9]
n=3 Propoxy ~145 °C ~156 °C Nematic [9]
n=4 Butoxy~149 °C~161 °CNematic[10]
n=6 Hexyloxy~105 °C~154 °CNematic[3][11]
n=7 Heptyloxy~95 °C~147 °CSmectic C, Nematic[9]
n=8 Octyloxy~101 °C~147 °CSmectic C, Nematic[9]
Table 3: Phase Transition Temperatures for the 4-n-Alkoxybenzoic Acid Homologous Series. (Note: Exact temperatures can vary slightly based on literature sources and purity).
  • Onset of Mesomorphism: Liquid crystalline behavior begins at the propyl (n=3) derivative. The shorter methoxy and ethoxy chains do not provide sufficient molecular anisotropy to stabilize a mesophase.[9]

  • Odd-Even Effect: A common phenomenon in liquid crystal series is the "odd-even" effect, where transition temperatures alternate as the alkyl chain length increases. The N-I transition temperatures generally decrease as the chain gets longer, with odd-numbered chains having lower stability than even-numbered ones.

  • Emergence of Higher-Order Phases: As the alkyl chain becomes sufficiently long (n ≥ 7), a more ordered smectic phase appears in addition to the nematic phase.[9] In the Smectic C phase, molecules are arranged in layers and are tilted within those layers. This demonstrates how increasing van der Waals forces from longer, flexible tails can promote higher degrees of molecular ordering.

Conclusion

Differential Scanning Calorimetry provides a clear and quantitative picture of the rich phase behavior of this compound. The DSC thermogram unambiguously identifies two first-order phase transitions: a crystal-to-nematic melt and a nematic-to-isotropic clearing.

By comparing the thermal behavior of this compound to that of benzoic acid, we confirm that the presence of the propoxy group is essential for inducing the liquid crystalline phase. Furthermore, placing 4PBA within the context of its homologous series reveals its position as the first member to exhibit mesomorphism. This systematic analysis underscores the delicate interplay between molecular structure—specifically alkyl chain length—and the resulting thermal properties and phase behavior. For researchers in materials science and drug development, these DSC-based insights are critical for designing and controlling the properties of functional materials.

References

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A Comparative Guide to the Characterization and Purity Determination of Synthesized 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, comparative analysis of essential analytical techniques for the characterization and purity assessment of synthesized 4-Propoxybenzoic acid (4-PBA). Designed for researchers, scientists, and professionals in drug development, this document moves beyond mere protocols to explain the scientific rationale behind methodological choices, ensuring a robust and validated approach to quality assessment.

Introduction: The Significance of this compound and the Imperative of Purity

This compound (CAS 5438-19-7), a white crystalline powder with the molecular formula C₁₀H₁₂O₃, is a versatile chemical intermediate.[1] Its unique molecular structure, featuring both a carboxylic acid and an ether linkage, makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials such as liquid crystals and specialized polymers.[1][2]

In these advanced applications, the purity of 4-PBA is not merely a quality metric but a critical parameter that dictates the success of subsequent synthetic steps, the performance of the final product, and, in the case of pharmaceuticals, its safety and efficacy. Even minor impurities can lead to undesirable side reactions, compromised material properties, or toxicological concerns. Therefore, a multi-faceted analytical approach is essential to confirm both the identity and purity of synthesized 4-PBA. This guide compares the most effective techniques to achieve this.

Context: Synthesis and Potential Impurities

While numerous synthetic routes exist, a common laboratory-scale preparation involves the Williamson ether synthesis, reacting a salt of 4-hydroxybenzoic acid with a propyl halide. This context is crucial as it informs the potential impurity profile, which may include:

  • Unreacted Starting Materials: 4-hydroxybenzoic acid, 1-bromopropane (or other propyl halides).

  • By-products: Products from side reactions.

  • Residual Solvents: Acetone, ethanol, etc.

A robust analytical workflow must be capable of detecting and quantifying these potential contaminants.

cluster_synthesis Generalized Synthesis Workflow s1 Reactants (4-hydroxybenzoic acid, Propyl Halide, Base) s2 Reaction (e.g., Williamson Ether Synthesis) s1->s2 s3 Work-up (Acidification, Extraction) s2->s3 s4 Purification (Recrystallization) s3->s4 s5 Synthesized this compound s4->s5

Caption: Generalized workflow for the synthesis of this compound.

Physical Characterization: A Foundational Assessment

Melting Point Analysis

Principle of Causality: For a pure crystalline solid, the melting point is a sharp, characteristic physical property. The presence of impurities disrupts the crystal lattice, requiring less energy to break the intermolecular forces. This results in a depression of the melting point and a broadening of the temperature range over which the substance melts.[3][4] This phenomenon, known as melting point depression, provides a simple yet effective initial assessment of purity.

Experimental Protocol:

  • Ensure the synthesized 4-PBA is completely dry.

  • Load a small amount of the crystalline powder into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ – T₂.

Data & Comparison:

SampleReported Melting Point (°C)Observed Melting Range (°C)Interpretation
Literature Value 144 - 146[5][6]N/ABenchmark for high purity.
Synthesized 4-PBA (Batch A) N/A144.5 - 145.5Sharp range, close to literature. Indicates high purity.
Synthesized 4-PBA (Batch B) N/A138 - 142Depressed and broad range. Suggests the presence of impurities.

Comparative Insight: Melting point analysis is an indispensable first step. It is fast, requires minimal sample, and is inexpensive. While it does not identify the impurities, a sharp melting range consistent with literature values provides strong initial evidence of purity, validating the success of the purification step (e.g., recrystallization).

Spectroscopic Analysis: Structural Confirmation and Identity

Spectroscopic methods are essential for verifying that the synthesized molecule is indeed this compound.

A. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Causality: ¹H NMR spectroscopy provides the most definitive structural information by probing the chemical environment of each proton in the molecule.[7] The chemical shift, integration (relative number of protons), and multiplicity (splitting pattern) of each signal are unique to the compound's structure. Purity is inferred by comparing the obtained spectrum to the theoretical structure and by the absence of signals attributable to impurities.

Experimental Protocol:

  • Dissolve 5-10 mg of the synthesized 4-PBA in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).

  • Process the data (phasing, baseline correction, and integration).

  • Assign the signals to the corresponding protons in the 4-PBA structure.

Expected Data for this compound: The spectrum should exhibit distinct signals corresponding to the propoxy and benzoic acid moieties.

Proton AssignmentChemical Shift (δ, ppm) (Approx.)MultiplicityIntegration
-CH₃ (propoxy)1.05Triplet (t)3H
-CH₂- (propoxy, middle)1.80Sextet2H
O-CH₂- (propoxy)4.00Triplet (t)2H
Aromatic Protons (ortho to -OPr)6.95Doublet (d)2H
Aromatic Protons (ortho to -COOH)8.00Doublet (d)2H
-COOH>11.0 (variable)Broad Singlet (s)1H
(Note: Chemical shifts are approximate and can vary based on solvent and concentration.)

Comparative Insight: ¹H NMR is unparalleled for structural elucidation. Compared to other methods, it can often allow for the identification of impurities if they are present in sufficient quantity (>1%) and their signals do not overlap with the main compound. For rigorous purity determination, quantitative NMR (qNMR) using a certified internal standard can be employed, though this is a more advanced application.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Causality: FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[7] A correct FTIR spectrum confirms the presence of all expected functional groups and the absence of unexpected ones (e.g., the broad O-H stretch of a phenol if 4-hydroxybenzoic acid starting material remains).

Experimental Protocol (Attenuated Total Reflectance - ATR):

  • Ensure the diamond crystal of the ATR accessory is clean.

  • Acquire a background spectrum.

  • Place a small amount of the dry 4-PBA powder onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

  • Acquire the sample spectrum.

Expected Data for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2500-3300 (broad)O-H stretchCarboxylic Acid
~3000-3100C-H stretchAromatic
~2880-2970C-H stretchAliphatic (Propoxy)
~1680-1710C=O stretchCarboxylic Acid
~1605, ~1580C=C stretchAromatic Ring
~1250-1300C-O stretchAryl Ether & Acid
~1050-1150C-O stretchAlkyl Ether

Comparative Insight: FTIR is a rapid and powerful technique for confirming compound identity by functional group analysis.[8][9] It is an excellent complementary technique to NMR. While less suited for quantification of minor impurities than chromatography, it can easily detect significant levels of impurities with distinct functional groups, such as unreacted phenolic starting material.

Chromatographic Analysis: The Gold Standard for Purity

Chromatographic techniques physically separate the components of a mixture, providing both qualitative and quantitative data on purity.[10]

A. Thin-Layer Chromatography (TLC)

Principle of Causality: TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[11] Polar compounds interact more strongly with the polar silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). A single, well-defined spot is indicative of a pure compound.

Experimental Protocol:

  • Prepare a developing chamber with a suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate with 1-2 drops of acetic acid). The acetic acid is crucial to prevent "tailing" of the acidic spot.[12]

  • Dissolve a small amount of synthesized 4-PBA in a solvent like ethyl acetate.

  • Using a capillary tube, spot the sample on the baseline of a silica gel TLC plate. A co-spot with the starting material (4-hydroxybenzoic acid) is highly recommended for comparison.

  • Place the plate in the developing chamber and allow the solvent front to ascend to near the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

Data & Comparison:

CompoundExpected PolarityExpected RfObservation
This compound Moderately Polar~0.4 - 0.5Main product spot.
4-Hydroxybenzoic Acid (Impurity) More Polar~0.1 - 0.2If present, will be a distinct spot closer to the baseline.[13]

Comparative Insight: TLC is an invaluable tool for real-time reaction monitoring and for a quick, qualitative check of purity and purification effectiveness.[11] Its low cost and speed make it a staple in any synthesis lab. However, it is not quantitative and may not resolve all impurities.

B. High-Performance Liquid Chromatography (HPLC)

Principle of Causality: HPLC is a high-resolution separation technique where a liquid mobile phase carries the sample through a column packed with a solid stationary phase.[7] Each component interacts differently with the stationary phase, causing them to elute at different times (retention times). A UV detector measures the concentration of each eluting component. The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram.

Experimental Protocol:

  • System: A reverse-phase HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of Acetonitrile and Water, with 0.1% phosphoric or formic acid to ensure the carboxylic acid is protonated. A typical starting point could be 60:40 Acetonitrile:Water (v/v) with 0.1% H₃PO₄.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm.[14]

  • Sample Preparation: Prepare a dilute solution of the synthesized 4-PBA in the mobile phase (e.g., 0.1 mg/mL).

  • Injection: Inject 10 µL and record the chromatogram.

Data & Comparison: A typical result for a high-purity sample would show one major peak. Purity is calculated as: Purity (%) = (Area of 4-PBA Peak / Total Area of All Peaks) x 100

Retention Time (min)Peak AreaArea %Identity
2.115,2000.45Impurity 1
4.53,350,00099.43This compound
5.85,9000.12Impurity 2
Total 3,371,100 100.00

Comparative Insight: HPLC is the definitive method for quantitative purity analysis.[4] Its high sensitivity and resolving power allow for the detection and quantification of very minor impurities that would be invisible to other techniques. While it requires more significant investment in equipment and development time, it is the industry standard for final product release and quality control.

A Self-Validating Workflow for Comprehensive Analysis

No single technique is sufficient. A logical, multi-step workflow ensures that the data from each step validates the others, providing a comprehensive and trustworthy assessment of the synthesized this compound.

cluster_workflow Recommended Analytical Workflow start Synthesized & Purified This compound step1 Step 1: Initial Purity Screen Melting Point & TLC start->step1 step2 Step 2: Structural Confirmation ¹H NMR & FTIR Spectroscopy step1->step2 If Pass step3 Step 3: Quantitative Purity Reverse-Phase HPLC step2->step3 If Identity Confirmed end_node Final Report: Identity Confirmed Purity >99% step3->end_node If Purity Meets Spec

Caption: A validated workflow for characterization and purity determination.

Summary Comparison of Analytical Techniques

TechniquePrimary PurposeKey InformationSpeedCostExpertise Required
Melting Point Initial Purity AssessmentPurity (Qualitative)Very FastLowLow
TLC Purity & Reaction MonitoringPurity (Qualitative), # of ComponentsFastLowLow-Moderate
¹H NMR Structural ElucidationDefinitive Structure, Purity (Semi-Quant.)ModerateHighHigh
FTIR Functional Group IDCompound IdentityFastModerateModerate
HPLC Purity QuantificationPurity (Quantitative), # of ComponentsSlowHighHigh

By integrating these techniques, researchers can confidently establish the identity, structure, and purity of their synthesized this compound, ensuring its suitability for any downstream application.

References

  • This compound. (2024). ChemBK. [Link]

  • Analytical Techniques for Organic Compounds. (n.d.). Algor Cards. [Link]

  • Criteria of purity of organic compounds. (2009). askIITians. [Link]

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  • Thin Layer Chromatography. (2022). Chemistry LibreTexts. [Link]

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  • [Thin layer chromatography of carboxylic acids on cellulose]. (1968). PubMed. [Link]

  • Thin Layer Chromatography (TLC). (2021). University of Colorado Boulder. [Link]

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  • The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • The Chemical Profile of this compound (CAS: 5438-19-7): Properties and Industrial Relevance. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Longdom Publishing. [Link]

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A Comparative Guide to the Mesomorphic Properties of the 4-Alkoxybenzoic Acid Series

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the mesomorphic—or liquid crystalline—properties of the homologous series of 4-alkoxybenzoic acids. Intended for researchers, scientists, and professionals in drug development and materials science, this document delves into the structural-property relationships that govern the liquid crystal phases of these compounds. We will explore the pivotal role of the alkoxy chain length, present key experimental data, and detail the methodologies used for their characterization.

Introduction: The Significance of 4-Alkoxybenzoic Acids

The 4-alkoxybenzoic acid (nOBA) series is a classic and widely studied family of thermotropic liquid crystals.[1] These compounds are characterized by a rigid benzoic acid core and a flexible alkoxy tail of varying length (CH3(CH2)n-1O-). This simple molecular architecture gives rise to a rich variety of liquid crystalline phases, making them ideal models for understanding the fundamental principles of mesomorphism. Their predictable phase behavior and accessibility have also led to their use as components in more complex liquid crystal systems and functional materials.[2]

The defining characteristic of this series is the formation of hydrogen-bonded dimers.[3] The carboxylic acid moieties of two molecules associate to form a stable, more elongated supramolecular structure. This increased molecular anisotropy is the primary driver for the formation of liquid crystalline phases.[2]

The Influence of Alkoxy Chain Length on Mesomorphic Behavior

The length of the flexible alkoxy chain (n) plays a critical role in determining the type and stability of the mesophases observed. As the chain length increases, the van der Waals interactions between the aliphatic tails become more significant, promoting a higher degree of molecular order. This leads to a predictable progression from nematic to smectic phases within the homologous series.

  • Short Chains (n=3-6): Members with shorter alkoxy chains typically exhibit a nematic (N) phase. In this phase, the molecules have long-range orientational order (they tend to point in the same direction, defined by a director vector) but no long-range positional order.[3]

  • Long Chains (n≥7): As the chain length increases, members of the series begin to exhibit a more ordered smectic C (SmC) phase in addition to the nematic phase.[3] In the smectic C phase, the molecules are arranged in layers, with the molecular director tilted at an angle to the layer normal. For even longer chains, additional smectic phases may appear.

This trend is a direct consequence of the balance between the ordering of the rigid aromatic cores and the increasing influence of the flexible aliphatic tails.

Below is a logical diagram illustrating the relationship between the alkoxy chain length and the resulting mesophase.

G cluster_input Molecular Structure cluster_process Intermolecular Forces cluster_output Observed Mesophase ChainLength Alkoxy Chain Length (n) Forces Balance between: - H-Bonding (Dimerization) - π-stacking (Aromatic Cores) - van der Waals (Alkyl Tails) ChainLength->Forces Influences Nematic Nematic (N) Phase (Orientational Order) Forces->Nematic Short Chains (n=3-6) Smectic Smectic (SmC) Phase (Positional & Orientational Order) Forces->Smectic Long Chains (n≥7)

Caption: Relationship between alkoxy chain length and mesophase formation.

Comparative Performance: Transition Temperatures and Enthalpies

The mesomorphic properties of the 4-alkoxybenzoic acid series are quantitatively defined by their phase transition temperatures and the associated enthalpy changes (ΔH). Differential Scanning Calorimetry (DSC) is the primary technique for measuring these values.[4] The data below, compiled from various sources, illustrates the trends within the homologous series.

Alkoxy Chain (n)Compound NameT_m (C-N/SmC) (°C)ΔH_m (kJ/mol)T_tr (SmC-N) (°C)ΔH_tr (kJ/mol)T_c (N-I) (°C)ΔH_c (kJ/mol)Mesophases Exhibited
34-Propoxybenzoic acid147.033.5--154.00.54Nematic
44-Butoxybenzoic acid146.033.1--161.00.46Nematic
54-Pentyloxybenzoic acid136.032.2--154.00.42Nematic
64-Hexyloxybenzoic acid126.034.3--154.00.38Nematic
74-Heptyloxybenzoic acid99.030.1106.01.88147.00.33Smectic C, Nematic
84-Octyloxybenzoic acid101.034.3108.02.30147.50.33Smectic C, Nematic
94-Nonyloxybenzoic acid95.035.6117.52.51143.50.33Smectic C, Nematic
104-Decyloxybenzoic acid93.040.2125.02.64142.00.38Smectic C, Nematic

Data synthesized from multiple sources including Herbert, A.J. (1967) and Ribeiro, A.C. et al. (2018). T_m: Melting point (Crystal to Mesophase); T_tr: Smectic to Nematic transition; T_c: Clearing point (Nematic to Isotropic liquid).

Analysis of Trends:
  • Melting Point (T_m): The melting points generally decrease as the alkyl chain length increases, which is a common trend in homologous series due to less efficient crystal packing with longer, more flexible chains.

  • Clearing Point (T_c): The nematic-to-isotropic transition temperature shows an "odd-even" effect for shorter chains, where members with an even number of carbon atoms in the chain have a higher clearing point than the adjacent odd-numbered members. This is attributed to differences in molecular anisotropy arising from the conformation of the alkyl chain.

  • Enthalpy of Fusion (ΔH_m): The enthalpy of fusion is significantly larger than the enthalpies of the liquid crystal transitions, reflecting the large energy input required to break the three-dimensional crystal lattice.

  • Enthalpy of Clearing (ΔH_c): The nematic-to-isotropic transition has a very small enthalpy change, indicative of the subtle difference in order between the nematic and isotropic liquid phases.[4] The smectic-to-nematic transition has a larger enthalpy, reflecting the greater change in order (loss of layered structure).

Experimental Protocols for Mesomorphic Characterization

A multi-technique approach is essential for the unambiguous characterization of liquid crystalline materials. The workflow below outlines the standard procedure.

G cluster_synthesis Sample Preparation cluster_analysis Characterization Workflow cluster_results Data Output Synthesis Synthesis of 4-Alkoxybenzoic Acid Purification Purification (Recrystallization) Synthesis->Purification DSC Differential Scanning Calorimetry (DSC) Purification->DSC Initial Screening POM Polarized Optical Microscopy (POM) DSC->POM Guide for Temp. Range ThermoData Transition Temperatures (T) Enthalpies (ΔH) DSC->ThermoData XRD X-Ray Diffraction (XRD) POM->XRD Confirm Phase ID Textures Optical Textures (Phase Identification) POM->Textures Structure Layer Spacing (d) Molecular Arrangement XRD->Structure

Caption: Standard experimental workflow for liquid crystal characterization.

Differential Scanning Calorimetry (DSC)

Causality: DSC is the cornerstone for determining the thermodynamics of phase transitions.[3] It measures the heat flow into or out of a sample as a function of temperature. Endothermic peaks on heating correspond to phase transitions that require energy, such as melting or clearing, while exothermic peaks on cooling represent processes that release energy, like crystallization. The position of the peak gives the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified 4-alkoxybenzoic acid into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: a. Heat the sample to a temperature approximately 20°C above its expected clearing point to erase any previous thermal history. b. Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its crystallization point. c. Heat the sample again at the same controlled rate to above its clearing point.

  • Data Analysis: Analyze the second heating scan to determine the transition temperatures (onset or peak maximum) and integrate the peak areas to calculate the enthalpies of transition (ΔH). The second heating scan is used to ensure a consistent thermal history for all samples being compared.

Polarized Optical Microscopy (POM)

Causality: POM is a qualitative technique used to visually identify liquid crystal phases.[5] Anisotropic materials, like liquid crystals, are birefringent, meaning they split a beam of light into two rays that travel at different velocities. When placed between crossed polarizers, this birefringence results in interference patterns and colors, creating characteristic "textures" for each liquid crystal phase.[6] Isotropic liquids and cubic crystals, being optically isotropic, appear black.

Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a programmable hot stage attached to the polarizing microscope.

  • Observation: a. Heat the sample into the isotropic liquid phase, where the field of view will be dark. b. Slowly cool the sample (e.g., 1-5°C/min) while observing the textures that form. c. Nematic Phase: Typically appears as a "threaded" or "Schlieren" texture. d. Smectic Phases: Often exhibit "focal-conic" or "fan-shaped" textures.

  • Correlation with DSC: Correlate the temperatures at which these textural changes occur with the transition temperatures observed in the DSC thermogram to definitively assign each peak to a specific phase transition.

X-Ray Diffraction (XRD)

Causality: XRD provides definitive structural information at the molecular level, confirming the type of order within a mesophase. The diffraction pattern reveals the arrangement and spacing of the molecules.

  • Nematic Phase: Shows a diffuse halo at wide angles, indicating short-range positional order (liquid-like), and may show diffuse arcs if the sample is aligned, indicating orientational order.

  • Smectic Phases: Exhibit a sharp, low-angle reflection corresponding to the smectic layer spacing (d), in addition to the wide-angle diffuse halo. This provides direct evidence of the one-dimensional positional order (layering).

Protocol:

  • Sample Preparation: The sample is loaded into a thin-walled glass capillary tube.

  • Temperature Control: The capillary is placed in a temperature-controlled holder within the XRD instrument. The temperature is set to correspond to a specific mesophase identified by DSC and POM.

  • Data Collection: An X-ray beam is directed at the sample, and the scattered radiation is collected by a detector.

  • Analysis: The scattering angle (2θ) is used to calculate the characteristic spacings (d) using Bragg's Law. The sharpness and position of the diffraction peaks are used to distinguish between nematic and smectic ordering.

Conclusion

The 4-alkoxybenzoic acid series serves as an exemplary system for understanding the principles of thermotropic liquid crystals. The interplay between hydrogen bonding, which creates the necessary molecular anisotropy, and the length of the alkoxy chain, which modulates intermolecular interactions, results in a predictable and systematic variation of mesomorphic properties. Shorter chains favor the less-ordered nematic phase, while longer chains promote the formation of more-ordered smectic phases. A combined analytical approach using DSC for thermodynamic data, POM for visual phase identification, and XRD for structural confirmation is crucial for a comprehensive characterization. This guide provides the foundational knowledge and experimental framework for researchers to compare and understand the rich mesomorphic behavior of this important class of liquid crystals.

References

  • Title: X-Ray Diffraction by Liquid Crystals Source: Taylor & Francis Online URL: [Link]

  • Title: LCPOM: Precise Reconstruction of Polarized Optical Microscopy Images of Liquid Crystals Source: ACS Publications URL: [Link]

  • Title: Synthesis, characterization and mesomorphic properties of azoester mesogens: 4-n-alkoxy benzoic acid 4-[3-(benzylidene-amino)-phenylazo]-phenyl ester Source: Semantic Scholar URL: [Link]

  • Title: Molecular and Crystal Structure of 4-Alkoxybenzoic Acids: Design of the Mesogenic Phase Source: ResearchGate URL: [Link]

  • Title: X-ray studies of the phases and phase transitions of liquid crystals Source: IUCr Journals URL: [Link]

  • Title: New insights into the role of hydrogen bonding on the liquid crystal behaviour of 4-alkoxybenzoic acids: a detailed IR spectroscopy study Source: Taylor & Francis Online URL: [Link]

  • Title: Analysis of Liquid Crystal Phase Behavior and Morphology via Polarized Optical Microscopy in Standard and Surface Aligned Observation Cells Source: Princeton Dataspace URL: [Link]

  • Title: Thermodynamic Study of 4-n-Alkyloxybenzoic Acids Source: ACS Publications URL: [Link]

  • Title: The Analysis of Liquid Crystal Phases using Polarized Optical Microscopy Source: Chemistry LibreTexts URL: [Link]

  • Title: Polarization Microscope Pictures of Liquid Crystals Source: Kent State University URL: [Link]

  • Title: First mesomorphic and DFT characterizations for 3- (or 4-) n-alkanoyloxy benzoic acids and their optical applications Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Liquid Crystal Transitions Source: NETZSCH Analyzing & Testing URL: [Link]

  • Title: The world of liquid crystals as seen through X-ray diffraction Source: Laboratoire de physique des Solides URL: [Link]

  • Title: Thermal and Mesomorphic Investigations of 1:1 Supramolecular Assemblies of 4-[(4-(n-Alkoxy)phenylimino)methyl]benzoic Acids Having Symmetrical and Un-Symmetrical Terminal Chain Lengths Source: MDPI URL: [Link]

  • Title: Synthesis of liquid crystals based on hydrogen-bonding of 4-(Octyloxy)benzoic acid with 4-alkylbenzoic acids Source: Taylor & Francis Online URL: [Link]

  • Title: Transition temperatures and transition energies of the p-n-alkoxy benzoic acids, from n-propyl to n-octadecyl Source: Transactions of the Faraday Society URL: [Link]

  • Title: Characterization Methods: Structural Studies of Liquid Crystals by X‐Ray Diffraction Source: ResearchGate URL: [Link]

  • Title: New Liquid Crystal Assemblies Based on Cyano-Hydrogen Bonding Interactions Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro Source: CSK Scientific Press URL: [Link]

  • Title: Differential scanning calorimetry Source: Wikipedia URL: [Link]

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  • Title: Thermotropic liquid crystals Source: Taylor & Francis URL: [Link]

Sources

The Subtle Distinction: A Comparative Guide to 4-Propoxybenzoic Acid and 4-Butoxybenzoic Acid in Liquid Crystal Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of liquid crystal research, the homologous series of 4-alkoxybenzoic acids stands as a foundational pillar for understanding structure-property relationships.[1] These compounds, through self-assembly via hydrogen bonding, form calamitic (rod-shaped) mesogens that are instrumental in the development of advanced materials for displays, sensors, and optical devices.[1][2] This guide provides an in-depth, objective comparison of two closely related members of this series: 4-propoxybenzoic acid and 4-butoxybenzoic acid. We will explore how the addition of a single methylene group in the alkoxy chain profoundly influences their liquid crystalline behavior and physical properties, supported by experimental data and established characterization protocols.

Molecular Architecture: The Foundation of Mesomorphism

At their core, both this compound (C₁₀H₁₂O₃) and 4-butoxybenzoic acid (C₁₁H₁₄O₃) share a common molecular framework: a rigid benzoic acid core attached to a flexible alkoxy tail.[3][4] The defining characteristic of these molecules is their ability to form stable dimers through hydrogen bonding between the carboxylic acid groups of two molecules.[1] This dimerization effectively elongates the molecular structure, a critical factor for the formation of liquid crystalline phases.[1]

The sole structural difference lies in the length of the alkoxy chain: a propoxy group (-O(CH₂)₂CH₃) for the former and a butoxy group (-O(CH₂)₃CH₃) for the latter. This seemingly minor variation is the primary driver of the differences in their macroscopic properties.

cluster_propoxy This compound cluster_butoxy 4-Butoxybenzoic Acid propoxy propoxy butoxy butoxy

Caption: Molecular structures of this compound and 4-butoxybenzoic acid.

A Comparative Analysis of Physicochemical Properties

The lengthening of the alkyl chain from propyl to butyl imparts subtle yet significant changes in the physical properties of these compounds. These differences are crucial for their application in liquid crystal formulations.

PropertyThis compound4-Butoxybenzoic Acid
Molecular Formula C₁₀H₁₂O₃[5]C₁₁H₁₄O₃[4]
Molecular Weight 180.20 g/mol [5]194.23 g/mol [4]
Melting Point 144-146 °C[6]147-150 °C[7]
Nematic-Isotropic Transition 154 °C161 °C
Enthalpy of Fusion 27.19 kJ/mol[8]Not explicitly found
Entropy of Fusion 20.17 J/mol·K (at 394.2 K)[9]44.8 J/mol·K (at 420.7 K)[10]

Experimental Characterization: Unveiling the Mesophase

The investigation of liquid crystalline materials relies on a suite of complementary analytical techniques. Here, we detail the standard protocols for Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM), which are fundamental to characterizing the thermal and optical properties of 4-alkoxybenzoic acids.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique used to measure the heat flow associated with phase transitions in a material as a function of temperature.[11] It allows for the precise determination of transition temperatures and the enthalpy changes associated with these transitions.[12]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the 4-alkoxybenzoic acid sample into an aluminum DSC pan. Crimp the pan with a lid to ensure a sealed environment.

  • Instrument Calibration: Calibrate the DSC instrument using a standard reference material with a known melting point and enthalpy of fusion, such as indium.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below its melting point (e.g., 30 °C).

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its clearing point (the transition to the isotropic liquid phase).

    • Hold the sample at this temperature for a few minutes to ensure complete melting and erase any thermal history.

    • Cool the sample at the same constant rate back to the starting temperature.

  • Data Analysis: The resulting thermogram will show peaks corresponding to phase transitions. Endothermic peaks on heating represent transitions such as melting (crystal to nematic/smectic) and clearing (nematic/smectic to isotropic). Exothermic peaks on cooling represent the reverse transitions. The peak maximum is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition.[13]

cluster_workflow DSC Experimental Workflow Sample_Prep Sample Preparation Calibration Instrument Calibration Sample_Prep->Calibration Thermal_Program Thermal Program (Heating/Cooling) Calibration->Thermal_Program Data_Analysis Data Analysis (Thermogram) Thermal_Program->Data_Analysis

Caption: A simplified workflow for DSC analysis of liquid crystals.

Polarized Optical Microscopy (POM)

POM is an indispensable technique for the identification of liquid crystal phases based on their unique optical textures.[14] The birefringence of liquid crystals, a consequence of their anisotropic nature, causes them to appear bright and textured between crossed polarizers, whereas the isotropic liquid phase appears dark.[15]

Experimental Protocol:

  • Sample Preparation: Place a small amount of the 4-alkoxybenzoic acid on a clean glass microscope slide. Cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage attached to the polarizing microscope. This allows for precise temperature control.

  • Observation during Heating and Cooling:

    • Heat the sample slowly while observing it through the microscope with crossed polarizers.

    • Upon melting, the appearance of a birefringent, mobile fluid indicates the formation of a liquid crystal phase. The specific texture (e.g., Schlieren, marbled) can help identify the type of mesophase (e.g., nematic).

    • Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid phase (the clearing point).

    • Slowly cool the sample from the isotropic phase and observe the formation of the liquid crystal phase again. This can help identify monotropic phases (phases that only appear on cooling).

  • Texture Identification: Compare the observed textures with established databases of liquid crystal textures to identify the mesophase(s).[14]

The Influence of the Methylene Group: A Discussion

The addition of a single methylene group in the alkoxy chain of 4-butoxybenzoic acid compared to this compound leads to several predictable yet crucial changes in their liquid crystalline properties:

  • Increased van der Waals Interactions: The longer butyl chain results in stronger intermolecular van der Waals forces. This increased attraction between molecules requires more thermal energy to disrupt the ordered liquid crystalline state, leading to higher melting and clearing points for 4-butoxybenzoic acid.

  • Odd-Even Effect: In the homologous series of 4-alkoxybenzoic acids, an "odd-even" effect is often observed in the nematic-isotropic transition temperatures. As the number of carbon atoms in the alkyl chain increases, the transition temperatures tend to alternate, with even-numbered chains often exhibiting higher transition temperatures than their odd-numbered neighbors. This is attributed to the orientation of the terminal methyl group with respect to the molecular axis, which affects the overall molecular anisotropy.

Synthesis of 4-Alkoxybenzoic Acids

The synthesis of this compound and 4-butoxybenzoic acid is typically achieved through a Williamson ether synthesis, a well-established and reliable method in organic chemistry.

General Synthetic Protocol:

  • Deprotonation: 4-hydroxybenzoic acid is dissolved in a suitable solvent (e.g., ethanol) and deprotonated with a base, such as sodium hydroxide, to form the sodium salt.

  • Nucleophilic Substitution: The appropriate alkyl halide (1-bromopropane for this compound or 1-bromobutane for 4-butoxybenzoic acid) is added to the reaction mixture.[17] The phenoxide ion then acts as a nucleophile, displacing the bromide ion in an SN2 reaction to form the ether linkage.

  • Workup and Purification: After the reaction is complete, the solvent is removed, and the mixture is acidified to protonate the carboxylic acid. The crude product is then purified by recrystallization, typically from ethanol.[17]

cluster_synthesis Williamson Ether Synthesis Start 4-Hydroxybenzoic Acid + Base Salt Sodium 4-hydroxybenzoate Start->Salt Reaction Addition of Alkyl Halide Salt->Reaction Product 4-Alkoxybenzoic Acid Reaction->Product Purification Acidification & Recrystallization Product->Purification

Caption: General workflow for the synthesis of 4-alkoxybenzoic acids.

Conclusion

The comparison of this compound and 4-butoxybenzoic acid provides a clear and compelling illustration of how subtle modifications in molecular structure can have a significant impact on the macroscopic properties of liquid crystals. The addition of a single methylene group in the alkoxy chain enhances intermolecular forces, leading to an increase in thermal stability and a wider nematic range for 4-butoxybenzoic acid. This fundamental understanding of structure-property relationships is paramount for the rational design of novel liquid crystalline materials with tailored properties for specific technological applications. Researchers and drug development professionals can leverage this knowledge to fine-tune the mesomorphic behavior of their target compounds, ultimately leading to the development of more advanced and efficient materials.

References

A Comparative Performance Analysis of Liquid Crystals Derived from 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Molecular Architecture in Liquid Crystal Performance

Liquid crystals (LCs) represent a unique state of matter, exhibiting a fascinating blend of the fluidity of liquids and the long-range order of crystalline solids. This duality makes them exceptionally responsive to external stimuli such as electric fields, a property that has been harnessed to revolutionize display technology and is now paving the way for advancements in optical communications, sensing, and smart windows. The performance of any liquid crystal material is intrinsically linked to its molecular structure, which dictates key physical parameters including phase transition temperatures, optical birefringence, and dielectric anisotropy.

Among the diverse families of thermotropic liquid crystals, those derived from 4-alkoxybenzoic acids are of particular interest due to their propensity for self-assembly through hydrogen bonding. The carboxylic acid groups of two molecules can form a stable dimer, effectively elongating the molecular structure and enhancing the anisotropic interactions necessary for mesophase formation. This guide provides a comprehensive performance evaluation of liquid crystals derived from 4-propoxybenzoic acid. We will explore their synthesis, characterize their mesomorphic behavior, and objectively compare their performance metrics against established, non-hydrogen-bonded liquid crystal alternatives. This analysis is supported by detailed experimental protocols to ensure scientific rigor and reproducibility.

Molecular Design and Synthesis Strategy

The synthesis of liquid crystals from this compound typically involves an esterification reaction, where the carboxylic acid is condensed with a selected phenol to create a more elongated, rigid molecular core. This process allows for the systematic tuning of mesomorphic properties.

General Synthesis Scheme:

The foundational step is the conversion of this compound to its more reactive acid chloride, which is then reacted with a substituted phenol in the presence of a base like pyridine. This modular approach enables the synthesis of a vast library of compounds with tailored properties.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product PBA This compound AcidChloride Formation of 4-Propoxybenzoyl Chloride PBA->AcidChloride + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Phenol Substituted Phenol (Ar-OH) Esterification Esterification in Pyridine Phenol->Esterification AcidChloride->Esterification Purification Purification (Recrystallization) Esterification->Purification FinalLC Final Liquid Crystal Ester Purification->FinalLC

Caption: General synthesis workflow for calamitic liquid crystals from this compound.

The choice of the substituted phenol is critical. By incorporating different aromatic rings and terminal groups, one can systematically alter the molecule's aspect ratio, polarity, and polarizability, thereby influencing the stability and type of the resulting liquid crystal phase. The propoxy chain itself provides a degree of flexibility that helps to lower the melting point without disrupting the mesophase.

Performance Characterization: A Multi-Faceted Approach

To comprehensively evaluate a liquid crystal, a suite of analytical techniques must be employed. Each method provides a unique piece of the puzzle, and together they create a complete picture of the material's properties and potential applications. The trustworthiness of our evaluation rests on this self-validating system of cross-referenced measurements.

Core Characterization Techniques:

  • Polarized Optical Microscopy (POM): This is the primary tool for the visual identification of liquid crystal phases. The anisotropic nature of LCs causes them to be birefringent, producing characteristic textures when viewed between crossed polarizers. Each LC phase (e.g., nematic, smectic A, smectic C) has a unique optical texture, allowing for unambiguous phase identification and the determination of transition temperatures upon heating and cooling.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful technique for quantifying the thermodynamics of phase transitions. It measures the heat flow into or out of a sample as a function of temperature. First-order phase transitions, such as melting (crystal to LC) and clearing (LC to isotropic liquid), appear as sharp endothermic peaks on a heating scan, providing precise transition temperatures and the associated enthalpy changes (ΔH).

  • X-ray Diffraction (XRD): XRD provides definitive information about the long-range positional and orientational order within a material. For liquid crystals, small-angle X-ray scattering (SAXS) is particularly useful for determining the layer spacing in smectic phases, while wide-angle X-ray scattering (WAXS) can provide information about the average distance between molecules.

Characterization_Workflow cluster_synthesis Input cluster_analysis Primary Analysis cluster_validation Structural Validation cluster_output Output Data Sample Newly Synthesized Compound DSC DSC Analysis Sample->DSC POM POM Analysis Sample->POM PhaseData Phase Transition Temps & Enthalpies DSC->PhaseData XRD X-Ray Diffraction POM->XRD Informed by phase ID TextureData Mesophase Identification (Texture Analysis) POM->TextureData StructureData Layer Spacing & Molecular Arrangement XRD->StructureData

Caption: Standard workflow for the physicochemical characterization of a novel liquid crystal.

Performance Data: this compound Derivatives vs. Alternatives

To contextualize the performance of this compound-derived LCs, we compare a representative ester, 4-propyloxyphenyl-4'-propoxybenzoate (PAPPB) , with two industry-standard nematic liquid crystals: 4-pentyl-4'-cyanobiphenyl (5CB) and 4-methoxybenzylidene-4'-butylaniline (MBBA) . These alternatives are chosen because they do not rely on hydrogen bonding to form their mesophases, providing a clear comparison of how this intermolecular interaction affects bulk properties.

Parameter PAPPB (this compound Derivative) 5CB (Cyanobiphenyl) MBBA (Schiff Base)
Chemical Structure C₃H₇O-Ph-COO-Ph-OC₃H₇C₅H₁₁-Ph-Ph-CNCH₃O-Ph-CH=N-Ph-C₄H₉
Phase Transitions (°C) Cr 108 N 197 ICr 24 N 35 ICr 22 N 47 I
Mesophase Range (°C) 891125
Dielectric Anisotropy (Δε) Small, PositiveLarge, Positive (~+11)Small, Negative (~-0.4)
Key Feature Wide nematic range, H-bondingHigh Δε, stableRoom temp nematic, stable

Data for PAPPB is representative of this class of compounds. Data for 5CB and MBBA are from established literature.

Analysis of Performance:

  • Thermal Stability and Mesophase Range: The hydrogen-bonded dimer structure of PAPPB results in a significantly wider and higher temperature nematic range compared to 5CB and MBBA. This high clearing point (197 °C) indicates strong intermolecular forces, making such materials suitable for applications requiring high thermal stability.

  • Dielectric Anisotropy (Δε): 5CB, with its strong terminal cyano group, possesses a large positive dielectric anisotropy, making it ideal for traditional twisted-nematic (TN) displays that rely on a strong reorientation in an electric field. In contrast, benzoic acid derivatives like PAPPB typically have a much smaller Δε because the dipoles associated with the ester linkages tend to cancel each other out within the dimer structure. MBBA has a negative Δε due to its transverse permanent dipole moment. The choice between these materials is therefore highly application-dependent. A low Δε is not necessarily a disadvantage and can be beneficial in applications where a high-frequency response is needed without a large change in orientation.

Detailed Experimental Protocols

To ensure transparency and reproducibility, we provide detailed methodologies for the key experiments cited in this guide.

Protocol 1: Synthesis of 4-propyloxyphenyl-4'-propoxybenzoate (PAPPB)
  • Acid Chloride Formation: In a round-bottom flask, suspend this compound (1.80 g, 10 mmol) in thionyl chloride (5 mL). Add two drops of N,N-Dimethylformamide (DMF) as a catalyst. Reflux the mixture for 2 hours until the solution becomes clear. Remove excess thionyl chloride under reduced pressure to obtain crude 4-propoxybenzoyl chloride.

  • Esterification: Dissolve the crude acid chloride in dry pyridine (20 mL). Add 4-propyloxyphenol (1.52 g, 10 mmol) to the solution. Stir the reaction mixture at room temperature for 12 hours.

  • Workup and Purification: Pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (20 mL). A solid precipitate will form. Filter the solid, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Recrystallization: Purify the crude product by recrystallization from hot ethanol until a constant melting point is achieved. Dry the final crystalline product under vacuum.

Protocol 2: Determination of Phase Transitions using DSC
  • Sample Preparation: Accurately weigh 3-5 mg of the purified liquid crystal into a standard aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heat the sample from room temperature to a temperature approximately 20 °C above the expected clearing point at a rate of 10 °C/min.

    • Hold the sample in the isotropic phase for 5 minutes to erase any thermal history.

    • Cool the sample back to room temperature at a rate of 10 °C/min.

    • Perform a second heating scan at 10 °C/min to record the final transition data.

  • Data Analysis: Identify the peak temperatures of the endothermic transitions on the second heating scan. The first peak corresponds to the melting point (Cr -> N/Sm), and the second, smaller peak corresponds to the clearing point (N/Sm -> I).

Protocol 3: Mesophase Identification using POM
  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide and cover it with a coverslip.

  • Heating Stage: Place the slide on a programmable hot stage mounted on the polarized light microscope.

  • Observation:

    • Heat the sample slowly (e.g., 5 °C/min) while observing through the crossed polarizers.

    • Upon melting, note the appearance of a birefringent fluid. A nematic phase will typically show a threaded or schlieren texture. A smectic A phase will often exhibit a focal-conic fan texture.

    • Continue heating until the sample becomes completely dark, indicating the transition to the isotropic liquid (clearing point).

    • Slowly cool the sample from the isotropic phase. The textures that form upon cooling are often more well-defined and are used for definitive phase identification. Record the temperatures at which these textures appear.

Conclusion and Future Outlook

Liquid crystals derived from this compound represent a robust class of materials characterized by high thermal stability and broad mesophase ranges. This performance is a direct consequence of the hydrogen-bonded dimer superstructures that define their liquid crystalline state. While they may not possess the large dielectric anisotropy of materials like 5CB, their stability and the tunability of their structure through esterification make them highly valuable for specialized applications, including high-temperature sensors and as components in liquid crystal polymer mixtures.

The comparative analysis demonstrates a fundamental principle in materials science: there is no single "best" material. Performance is application-specific. For high-torque display applications, cyanobiphenyls remain a dominant choice. However, where thermal resilience and structural predictability are paramount, the hydrogen-bonded systems derived from this compound offer a compelling and high-performing alternative. Future research should focus on synthesizing derivatives with lateral substitutions to disrupt packing and lower melting points, as well as exploring their use in non-display applications like organic photovoltaics and smart lubrication.

A Multi-Technique Spectroscopic Approach to the Structural Validation of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of chemical synthesis and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the validation of the 4-Propoxybenzoic acid structure, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. As Senior Application Scientists, our goal is not merely to present data, but to illuminate the logic behind the spectroscopic interpretation, offering a robust framework for structural elucidation.

This compound (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ) is a benzoic acid derivative with a propoxy substituent at the para-position of the benzene ring.[1][2] Its structural integrity is paramount for its applications, which can range from building blocks in organic synthesis to its presence in natural products.[1] This guide will detail the expected and experimental spectroscopic data, providing a self-validating system for its identification.

The Molecular Blueprint: An Overview of this compound's Structure

Before delving into the spectroscopic data, it is crucial to dissect the molecule's structure to predict the expected signals. This compound comprises three key regions: the propyl group, the p-disubstituted benzene ring, and the carboxylic acid group. Each of these components possesses unique atomic arrangements that will give rise to characteristic signals in NMR and FTIR spectroscopy.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

¹H NMR Spectroscopy: A Proton's Perspective

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum

Based on the structure of this compound, we anticipate the following signals:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm), due to hydrogen bonding and its acidic nature.

  • Aromatic Protons: A p-disubstituted benzene ring will exhibit an AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating propoxy group will be more shielded (upfield) than the protons ortho to the electron-withdrawing carboxylic acid group.

  • Propoxy Group Protons (-OCH₂CH₂CH₃):

    • -OCH₂-: A triplet, shifted downfield due to the adjacent oxygen atom.

    • -CH₂-: A sextet (or multiplet), coupled to the adjacent CH₂ and CH₃ groups.

    • -CH₃: A triplet, the most upfield signal in the spectrum.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical as protic solvents may exchange with the carboxylic acid proton, leading to signal broadening or disappearance.

  • Data Acquisition: Record the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation and Comparison

The experimental data aligns perfectly with the predicted spectrum, confirming the structural features of this compound.

Assignment Predicted δ (ppm) Experimental δ (ppm) Multiplicity Integration
-COOH>10~11.6Broad Singlet1H
Ar-H (ortho to -COOH)7.8 - 8.1~8.05Doublet2H
Ar-H (ortho to -OPr)6.8 - 7.0~6.91Doublet2H
-OCH₂-3.9 - 4.1~4.02Triplet2H
-CH₂-1.7 - 1.9~1.82Sextet2H
-CH₃0.9 - 1.1~1.03Triplet3H

Note: Experimental values are typical and may vary slightly based on solvent and concentration.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

Predicted ¹³C NMR Spectrum

For this compound, we expect to see 8 distinct signals, as the symmetry of the benzene ring makes the ortho and meta carbons chemically equivalent:

  • Carboxylic Carbon (-COOH): The most downfield signal, typically in the range of 165-185 ppm.

  • Aromatic Carbons: Four signals are expected for the p-disubstituted ring:

    • C-O (ipso): Shifted downfield due to the attached oxygen.

    • C-COOH (ipso): Less deshielded than the C-O carbon.

    • CH (ortho to -COOH): Downfield aromatic signal.

    • CH (ortho to -OPr): Upfield aromatic signal due to the electron-donating effect of the oxygen.

  • Propoxy Group Carbons (-OCH₂CH₂CH₃): Three distinct signals for each carbon in the propyl chain.

Experimental Protocol: ¹³C NMR
  • Sample Preparation: Use the same sample prepared for ¹H NMR. ¹³C NMR is less sensitive, so a slightly higher concentration may be beneficial.

  • Data Acquisition: Record the spectrum on a spectrometer equipped with a broadband probe. A standard proton-decoupled sequence is used to simplify the spectrum to singlets for each carbon. A larger number of scans (e.g., 1024 or more) is typically required.

  • Data Processing: Similar to ¹H NMR, the FID is processed via Fourier transform, phasing, and baseline correction.

Data Interpretation and Comparison

The observed ¹³C NMR signals are in excellent agreement with the proposed structure.

Assignment Predicted δ (ppm) Experimental δ (ppm)
-COOH165 - 185~172.0
C-O (ipso)160 - 165~163.5
CH (ortho to -COOH)130 - 135~132.0
C-COOH (ipso)120 - 125~122.5
CH (ortho to -OPr)110 - 115~114.5
-OCH₂-65 - 75~70.0
-CH₂-20 - 25~22.5
-CH₃10 - 15~10.5

Note: Experimental values are typical and sourced from spectral databases.[3]

FTIR Spectroscopy: Probing Functional Groups

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific functional groups present.

Predicted FTIR Spectrum

The key functional groups in this compound will give rise to the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band from ~2500 to 3300 cm⁻¹, resulting from strong hydrogen bonding.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1680-1710 cm⁻¹.

  • C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region.

  • C-O Stretch (Ether & Carboxylic Acid): Strong absorptions in the 1100-1300 cm⁻¹ region.

Experimental Protocol: FTIR
  • Sample Preparation (ATR): Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Collect a background spectrum of the empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Interpretation and Comparison

The FTIR spectrum provides compelling evidence for the presence of the key functional groups.

Vibrational Mode Expected Wavenumber (cm⁻¹) Observed Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500 - 3300~2940 - 3071Broad, Strong
C=O Stretch (Carboxylic Acid)1680 - 1710~1684Strong
C=C Stretch (Aromatic)1450 - 1600Multiple bandsMedium
C-O Stretch (Ether/Acid)1100 - 1300Multiple bandsStrong

Note: Observed values are based on typical spectra for aromatic carboxylic acids.[4]

Comparative Analysis: this compound vs. 4-iso-Propoxybenzoic Acid

To further underscore the specificity of these spectroscopic techniques, let's consider a structural isomer, 4-iso-propoxybenzoic acid. While having the same molecular formula, its NMR spectra would show distinct differences:

  • ¹H NMR: The isopropyl group would exhibit a septet (for the single -OCH- proton) and a doublet (for the six equivalent -CH₃ protons), a clear distinction from the triplet-sextet-triplet pattern of the n-propoxy group.[5]

  • ¹³C NMR: The isopropyl group would show only two signals for the aliphatic carbons, compared to the three signals of the n-propoxy group.

This comparative example highlights how subtle changes in molecular structure lead to significant and predictable changes in the resulting spectra, reinforcing the validity of the original assignment.

Workflow for Spectroscopic Validation

The logical flow of structural validation using multiple spectroscopic techniques is a systematic process.

G Figure 2: Workflow for Spectroscopic Validation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_validation Validation Sample This compound Sample Prep_NMR Dissolve in CDCl3/DMSO-d6 Sample->Prep_NMR Prep_FTIR Use neat solid (ATR) Sample->Prep_FTIR Acq_1H ¹H NMR Prep_NMR->Acq_1H Acq_13C ¹³C NMR Prep_NMR->Acq_13C Acq_FTIR FTIR Prep_FTIR->Acq_FTIR Interpret_1H Analyze δ, Integration, Multiplicity Acq_1H->Interpret_1H Interpret_13C Analyze δ, Number of Signals Acq_13C->Interpret_13C Interpret_FTIR Analyze Wavenumbers of Functional Groups Acq_FTIR->Interpret_FTIR Compare Compare with Predicted Spectra Interpret_1H->Compare Interpret_13C->Compare Interpret_FTIR->Compare Conclusion Structure Confirmed Compare->Conclusion

Caption: A systematic workflow for the structural validation of a chemical compound.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, and FTIR spectroscopy provides an unambiguous and robust validation of the structure of this compound. Each technique offers a unique and complementary perspective: ¹H NMR elucidates the proton framework, ¹³C NMR maps the carbon skeleton, and FTIR confirms the presence of key functional groups. This multi-technique approach represents the gold standard in chemical analysis, ensuring the identity and purity of compounds, a critical requirement for researchers, scientists, and drug development professionals.

References

  • National Institute of Standards and Technology. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • SpectraBase. (n.d.). p-Propoxybenzoic acid. Wiley-VCH GmbH. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

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Comparative study of different synthetic routes for 4-Propoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Propoxybenzoic Acid

This compound is a versatile organic compound that serves as a crucial intermediate in the synthesis of a wide array of commercially significant products. Its unique molecular structure, featuring a carboxylic acid group and a propoxy ether linkage on a benzene ring, makes it an ideal building block in the pharmaceutical, liquid crystal, and polymer industries.[1] In the realm of drug development, it is a key precursor for various active pharmaceutical ingredients (APIs). Its derivatives are integral components in the formulation of liquid crystal displays, owing to their specific mesogenic properties. Furthermore, it is utilized in the synthesis of specialized polymers with tailored thermal and mechanical characteristics. The purity and yield of this compound are paramount to the quality and cost-effectiveness of these end products, making the choice of synthetic route a critical consideration for researchers and chemical engineers.

This guide provides an in-depth comparative analysis of various synthetic routes to this compound. We will delve into the mechanistic details, experimental protocols, and the relative advantages and disadvantages of each method, supported by available experimental data. The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy for their specific needs, considering factors such as yield, purity, cost, safety, and environmental impact.

Comparative Analysis of Synthetic Routes

The synthesis of this compound predominantly commences from the readily available precursor, 4-hydroxybenzoic acid. The primary transformation involves the etherification of the phenolic hydroxyl group. We will explore four main strategies to achieve this: the classical Williamson ether synthesis, a phase-transfer catalyzed (PTC) Williamson synthesis, and modern energy-efficient microwave-assisted and ultrasound-assisted approaches. Additionally, a two-step route involving initial esterification will be discussed as a viable alternative.

MethodKey ReagentsTypical Reaction TimeTypical Yield (%)PurityKey AdvantagesKey Disadvantages
Conventional Williamson Ether Synthesis 4-Hydroxybenzoic acid, 1-Bromopropane, K₂CO₃, DMF6-12 hours75-85%GoodWell-established, relatively simple setup.Long reaction times, high temperatures, use of polar aprotic solvents.
Phase-Transfer Catalysis (PTC) Williamson Synthesis 4-Hydroxybenzoic acid, 1-Bromopropane, NaOH, Toluene, TBAB2-4 hours85-95%HighFaster reaction rates, milder conditions, easier work-up.Requires a phase-transfer catalyst, which adds to the cost.
Microwave-Assisted Williamson Synthesis 4-Hydroxybenzoic acid, 1-Bromopropane, K₂CO₃ (solid support)10-20 minutes90-98%HighExtremely rapid, high yields, often solvent-free.Requires specialized microwave reactor, scalability can be a challenge.
Ultrasound-Assisted Williamson Synthesis 4-Hydroxybenzoic acid, 1-Bromopropane, K₂CO₃, DMF1-2 hours80-90%HighFaster than conventional heating, improved mass transfer.Requires an ultrasonic bath or probe, potential for localized overheating.
Two-Step Synthesis (Esterification-Etherification) 1. 4-Hydroxybenzoic acid, Propanol, H₂SO₄2. Propyl 4-hydroxybenzoate, 1-Bromopropane, K₂CO₃4-8 hours (total)70-80% (overall)GoodProtects the carboxylic acid, can prevent side reactions.Longer overall process, requires an additional reaction and purification step.

Note: The data in this table is compiled from various literature sources and represents typical ranges. Actual results may vary depending on specific experimental conditions.

Synthetic Methodologies in Detail

Conventional Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[2] In the context of this compound synthesis, it involves the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzoic acid to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide, in this case, 1-bromopropane, via an SN2 reaction.[3]

Mechanism: The reaction proceeds in two main steps. First, a base, typically a carbonate like potassium carbonate (K₂CO₃), deprotonates the acidic phenolic hydroxyl group of 4-hydroxybenzoic acid to form the corresponding potassium phenoxide. This phenoxide is a potent nucleophile. In the second step, the phenoxide ion attacks the electrophilic carbon of 1-bromopropane, displacing the bromide ion in a classic SN2 fashion to form the ether linkage.

Figure 1: Reaction scheme for the conventional Williamson ether synthesis of this compound.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF) as the solvent.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add 1-bromopropane (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and maintain it under reflux for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to a pH of 2-3 to precipitate the product.

  • Filter the crude product, wash it with cold water, and dry it under vacuum.

  • Purify the crude product by recrystallization from an ethanol/water mixture.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group but generally not strong enough to deprotonate the carboxylic acid, which can help in preventing unwanted side reactions.

  • Solvent: A polar aprotic solvent like DMF is used to dissolve both the ionic phenoxide and the organic alkyl halide, facilitating the SN2 reaction.[4]

  • Temperature: Elevated temperature is required to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Phase-Transfer Catalysis (PTC) Williamson Ether Synthesis

Phase-transfer catalysis offers a significant improvement over the conventional Williamson synthesis by facilitating the reaction between reactants present in two immiscible phases (an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide).[5] A phase-transfer catalyst, such as a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the nucleophile (phenoxide) from the aqueous phase to the organic phase where the reaction occurs.[6]

Mechanism: The mechanism involves the formation of an ion pair between the quaternary ammonium cation (Q⁺) of the catalyst and the phenoxide anion (ArO⁻). This lipophilic ion pair is soluble in the organic phase and can readily react with the alkyl halide. After the reaction, the catalyst cation returns to the aqueous phase to repeat the cycle.

Figure 2: Schematic of the phase-transfer catalysis cycle for Williamson ether synthesis.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq).

  • Add toluene as the organic solvent and tetrabutylammonium bromide (TBAB) (0.1 eq) as the phase-transfer catalyst.

  • To the vigorously stirred biphasic mixture, add 1-bromopropane (1.2 eq).

  • Heat the reaction mixture to 70-80 °C and stir vigorously for 2-4 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and separate the organic layer.

  • Wash the organic layer with water and then acidify the aqueous layer from the initial separation with HCl to precipitate any unreacted 4-hydroxybenzoic acid.

  • Evaporate the solvent from the organic layer under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Causality Behind Experimental Choices:

  • Catalyst: TBAB is a common and effective PTC catalyst due to the lipophilicity of the tetrabutylammonium cation, which facilitates the transport of the phenoxide anion into the organic phase.[7]

  • Solvent System: The biphasic system of toluene and water allows for easy separation of the product and recycling of the catalyst.

  • Stirring: Vigorous stirring is crucial to maximize the interfacial area between the two phases, which enhances the rate of phase transfer and the overall reaction rate.

Microwave-Assisted Williamson Ether Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool, often leading to dramatic reductions in reaction times, increased yields, and enhanced product purity.[8] In this method, microwave irradiation is used to rapidly and efficiently heat the reaction mixture.

Mechanism: The underlying mechanism is still the Williamson ether synthesis. However, microwave irradiation directly couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This can significantly accelerate the reaction rate compared to conventional heating methods. The reaction can often be performed under solvent-free conditions on a solid support.[9]

Experimental Protocol:

  • In a mortar, grind together 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of a solid support (e.g., alumina or silica).

  • Add 1-bromopropane (1.2 eq) to the solid mixture and mix thoroughly.

  • Place the mixture in a microwave-safe vessel.

  • Irradiate the mixture in a dedicated microwave reactor at a set temperature (e.g., 100-120 °C) for 10-20 minutes.

  • After irradiation, cool the vessel and extract the product with a suitable solvent like ethyl acetate.

  • Filter the solid support and wash it with the solvent.

  • Evaporate the solvent from the filtrate to obtain the crude product.

  • Purify by recrystallization.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Provides rapid and efficient heating, drastically reducing reaction times from hours to minutes.

  • Solvent-Free Conditions: This approach aligns with the principles of green chemistry by minimizing waste and simplifying the work-up procedure.[10] The solid support helps to disperse the reactants and absorb microwave energy.

Ultrasound-Assisted Williamson Ether Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, can also enhance the rate of the Williamson ether synthesis. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, as well as intense shear forces, which can accelerate chemical reactions.[11]

Mechanism: While the fundamental chemical reaction remains the same, ultrasound provides mechanical and thermal effects that enhance the reaction rate. Cavitation can lead to better mixing, increased mass transfer between phases in heterogeneous systems, and surface cleaning of solid reactants, thereby increasing their reactivity.[12]

Experimental Protocol:

  • In a flask placed in an ultrasonic cleaning bath, combine 4-hydroxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and DMF.

  • Add 1-bromopropane (1.2 eq) to the mixture.

  • Sonicate the reaction mixture at a controlled temperature (e.g., 50-60 °C) for 1-2 hours.

  • Follow the work-up and purification procedures described for the conventional Williamson ether synthesis.

Causality Behind Experimental Choices:

  • Ultrasound: The mechanical and thermal effects of acoustic cavitation enhance mass transport and activate the reacting species, leading to a faster reaction at a lower bulk temperature compared to conventional heating.

Two-Step Synthesis: Esterification Followed by Etherification

An alternative strategy involves a two-step process where the carboxylic acid group of 4-hydroxybenzoic acid is first protected by converting it into an ester, typically through Fischer esterification.[13] The resulting ester is then subjected to Williamson ether synthesis to introduce the propoxy group. Finally, the ester is hydrolyzed to yield the desired this compound.

Mechanism:

  • Step 1: Fischer Esterification: 4-Hydroxybenzoic acid is reacted with an excess of an alcohol (e.g., propanol) in the presence of a strong acid catalyst (e.g., H₂SO₄) to form the corresponding propyl 4-hydroxybenzoate.[14]

  • Step 2: Williamson Ether Synthesis: The phenolic hydroxyl group of the ester is then alkylated with 1-bromopropane using a base like K₂CO₃.

  • Step 3: Hydrolysis: The resulting propyl 4-propoxybenzoate is hydrolyzed under acidic or basic conditions to give this compound.

Figure 3: Reaction sequence for the two-step synthesis of this compound.

Experimental Protocol (Brief Outline):

  • Esterification: Reflux 4-hydroxybenzoic acid in propanol with a catalytic amount of sulfuric acid for several hours. Work up to isolate propyl 4-hydroxybenzoate.

  • Etherification: Perform a Williamson ether synthesis on the product from step 1 using 1-bromopropane and potassium carbonate in a suitable solvent.

  • Hydrolysis: Reflux the resulting ester with an aqueous acid or base to hydrolyze the ester and then acidify to obtain this compound.

Causality Behind Experimental Choices:

  • Protection: Esterification of the carboxylic acid group protects it from acting as a nucleophile during the etherification step, which could otherwise lead to side products. This can be particularly useful if stronger bases are employed in the Williamson synthesis step.

Purification and Characterization

Regardless of the synthetic route chosen, the final product requires purification to remove unreacted starting materials, by-products, and catalysts. Recrystallization is the most common and effective method for purifying solid this compound.

Recrystallization Protocol:

  • Dissolve the crude this compound in a minimum amount of a hot solvent mixture, typically ethanol and water.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization: The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Melting Point: A sharp melting point in the expected range (typically around 146-148 °C) is indicative of high purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic signals for the propyl group (a triplet for the methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the oxygen), as well as signals for the aromatic protons and the acidic proton of the carboxylic acid.

    • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the different carbon environments in the molecule.

    • IR Spectroscopy: The infrared spectrum will show a strong carbonyl (C=O) stretch for the carboxylic acid, a broad O-H stretch, and C-O stretching bands for the ether linkage.

    • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (180.20 g/mol ).

Conclusion and Future Outlook

This guide has provided a comparative overview of several synthetic routes for the preparation of this compound. The classical Williamson ether synthesis remains a reliable and well-understood method. However, for improved efficiency and milder reaction conditions, the phase-transfer catalyzed approach offers significant advantages in terms of reduced reaction times and potentially higher yields.

For laboratories equipped with the necessary instrumentation, microwave-assisted and ultrasound-assisted methods represent highly attractive green chemistry alternatives, offering dramatic reductions in reaction times and often improved yields with simplified work-up procedures. The two-step synthesis, while longer, provides a robust method for avoiding potential side reactions by protecting the carboxylic acid functionality.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, cost considerations, and environmental policies. Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, potentially utilizing flow chemistry for continuous production, further aligning the synthesis of this important chemical intermediate with the principles of green chemistry.

References

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • American Institute of Chemists. (n.d.). Starburst Quaternary Ammonium Salt: A New Effective Phase Transfer Catalyst. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • SynArchive. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • MDPI. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubMed. (2004, January 20). Phase behavior and phase-transfer catalysis of tetrabutylammonium salts. Interface-mediated catalysis. Retrieved from [Link]

  • Bentham Science. (2024, October 11). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Retrieved from [Link]

  • MDPI. (2020, December 14). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • SID. (n.d.). A TANDEM SCALABLE MICROWAVE-ASSISTED WILLIAMSON ALKYL ARYL ETHER SYNTHESIS UNDER MILD CONDITIONS. Retrieved from [Link]

  • ResearchGate. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, October 15). Tetrabutylammonium Bromide (TBAB) Catalyzed Synthesis of Bioactive Heterocycles. Retrieved from [Link]

  • TSI Journals. (n.d.). A Brief Review: Microwave Assisted Ethers Synthesis. Retrieved from [Link]

  • Organic Chemistry Research. (2017). A Tandem Scalable Microwave-Assisted Williamson Alkyl Aryl Ether Synthesis under Mild Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization of Benzoin. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Unknown Source. (n.d.). Mixed Solvent Recrystallization. Retrieved from [Link]

  • LabArchives. (n.d.). Recrystallization. Retrieved from [Link]

  • Reddit. (2025, February 27). Williamson Ether synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound (CAS: 5438-19-7) in Driving Innovation in Organic Chemistry. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Phase Behavior of 4-Propoxybenzoic Acid Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Supramolecular World of 4-Propoxybenzoic Acid

In the realm of materials science and drug development, the predictable self-assembly of molecules is a cornerstone of innovation. Among the fascinating classes of self-assembling materials are thermotropic liquid crystals, which exhibit phases of matter intermediate between conventional liquids and crystalline solids. This compound (4PBA) stands out as a classic and illustrative example of a molecule whose liquid crystalline behavior is driven by a powerful and directional non-covalent interaction: hydrogen bonding.

The core of 4PBA's mesogenic (liquid crystal-forming) character lies in its carboxylic acid functional group. Two 4PBA molecules readily form a stable, hydrogen-bonded dimer.[1] This supramolecular complex is more elongated and rigid than a single molecule, an anisotropic shape that is conducive to the formation of liquid crystal phases upon heating. This guide provides an in-depth analysis of the phase behavior of pure 4PBA and, more critically, explores how this behavior is modulated in binary mixtures. Understanding these mixtures is paramount for tuning material properties for applications ranging from display technologies to advanced drug delivery systems.

Below is a representation of the fundamental mesogenic unit of 4PBA.

G Fig. 1: Schematic of Liquid Crystal Phases cluster_N Nematic (N) Phase cluster_S Smectic C (SC) Phase cluster_I Isotropic (I) Liquid N1 N2 S1 N3 N4 S2 S3 S4 S5 S6 I2 I3 I4 N_desc Positional Order: No Orientational Order: Yes S_desc Positional Order: Yes (Layers) Orientational Order: Yes I_desc Positional Order: No Orientational Order: No cluster_N cluster_N cluster_S cluster_S cluster_I cluster_I G xaxis <-- Mole Fraction Component B --> yaxis Temperature (°C) --> x0 0.0 (Pure 4PBA) x1 1.0 (Pure Comp. B) L Isotropic Liquid (I) N Nematic (N) S1 Crystal (Cr) of A + Nematic S2 Crystal (Cr) of B + Nematic S3 Crystal A + Crystal B Ta_melt E_point Ta_melt->E_point Ta_clear Tb_clear Ta_clear->Tb_clear Tb_melt E Eutectic Point E_point->Tb_melt 2.5,0! E_point->2.5,0! Te G prep Sample Preparation (Weigh & Mix Components) dsc 1. Differential Scanning Calorimetry (DSC) prep->dsc Initial Scan pom 2. Polarized Optical Microscopy (POM) dsc->pom Identify Transition Temps (T_trans) data Data Analysis & Phase Diagram Construction dsc->data dsc_desc Provides T_trans and enthalpy (ΔH) of transitions. dsc->dsc_desc xrd 3. Temperature-Controlled X-Ray Diffraction (XRD) pom->xrd Confirm Phase ID via Textures pom->data pom_desc Visual identification of LC phases by characteristic optical textures. pom->pom_desc xrd->data Determine Molecular Arrangement xrd->data xrd_desc Measures layer spacing (smectic) and d-spacing (nematic) to confirm structure. xrd->xrd_desc

References

A Comparative Guide to 4-Propoxybenzoic Acid and Other Liquid Crystal Precursors for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of novel liquid crystalline materials with tailored properties, the selection of appropriate molecular precursors is of paramount importance. This guide provides an in-depth technical comparison of 4-propoxybenzoic acid against other notable liquid crystal precursors, offering researchers, scientists, and drug development professionals a comprehensive resource for informed decision-making. By examining the causal relationships between molecular structure and mesomorphic behavior, supported by experimental data and detailed protocols, this document aims to empower researchers in the rational design of advanced liquid crystal systems.

The Foundational Role of Molecular Structure in Liquid Crystal Phase Behavior

The emergence of liquid crystalline phases, or mesophases, is a direct consequence of molecular self-assembly, a process governed by the intricate interplay of intermolecular forces.[1] For calamitic (rod-like) liquid crystals, a key structural motif is an elongated, rigid core coupled with flexible terminal groups.[2] The p-alkoxybenzoic acids, including our subject compound this compound, are exemplary in this regard. The rigid core is formed through the hydrogen bonding of the carboxylic acid moieties of two molecules, creating a stable dimer that effectively doubles the molecular length and enhances the aspect ratio necessary for the formation of anisotropic liquid phases.[1]

The length of the flexible alkoxy chain plays a critical role in modulating the mesomorphic properties. As the chain length increases, the van der Waals interactions between molecules are altered, influencing the thermal stability and the type of mesophase observed (e.g., nematic, smectic).[3][4] This structure-property relationship is a central theme in the design of liquid crystals with specific transition temperatures and optical properties.

Benchmarking Performance: A Multi-Technique Approach

To objectively compare liquid crystal precursors, a suite of analytical techniques is employed to characterize their thermal and structural properties. The primary methods include Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature.[5] It is instrumental in identifying the temperatures of phase transitions (e.g., crystal-to-liquid crystal, liquid crystal-to-isotropic liquid) and quantifying the enthalpy changes (ΔH) associated with these transitions.[6]

  • Polarized Optical Microscopy (POM): POM is a qualitative technique that utilizes polarized light to visualize the unique optical textures of different liquid crystal phases.[7][8] The birefringence of liquid crystals, a result of their anisotropic nature, leads to characteristic patterns that act as fingerprints for identifying nematic, smectic, and other mesophases.[9]

  • X-ray Diffraction (XRD): XRD provides detailed information about the molecular arrangement within the various phases.[10][11] In the context of liquid crystals, XRD is particularly useful for determining the layer spacing in smectic phases and confirming the degree of positional and orientational order.

Comparative Analysis of Liquid Crystal Precursors

This section presents a comparative overview of this compound and other selected precursors from different chemical classes: other p-alkoxybenzoic acids, a cyanobiphenyl, and a phenyl benzoate ester.

The p-Alkoxybenzoic Acid Series: The Effect of Chain Length

The homologous series of p-alkoxybenzoic acids provides a classic example of how subtle changes in molecular structure can have a profound impact on liquid crystalline properties.

Compound NameAlkoxy Chain Length (n)Melting Point (Tcr-LC/I) (°C)Clearing Point (TLC/I-I) (°C)Mesophase(s)
This compound 3~146-148~154Nematic
4-Hexyloxybenzoic Acid6~100~154Nematic, Smectic C
4-Octyloxybenzoic Acid8~101~108 (N-I), ~147 (SmC-N)Nematic, Smectic C

Data compiled from various sources for illustrative purposes.[12][13]

As the alkoxy chain length increases from propoxy (n=3) to octyloxy (n=8), a clear trend emerges. While this compound exhibits a relatively narrow nematic range, the longer chain analogues display more complex phase behavior, including the appearance of a more ordered smectic C phase.[14] This is attributed to the increased intermolecular interactions and packing efficiency facilitated by the longer alkyl chains.

Broader Comparison with Other Precursor Classes

To provide a wider context, this compound is also compared with precursors from two other important classes of calamitic liquid crystals.

Compound NameChemical ClassMelting Point (Tcr-N) (°C)Clearing Point (TN-I) (°C)Mesophase(s)
This compound p-Alkoxybenzoic Acid~146-148~154Nematic
4-Pentyl-4'-cyanobiphenyl (5CB)Cyanobiphenyl22.535.0Nematic
4-Cyanophenyl 4-heptyloxybenzoatePhenyl Benzoate Ester~55~79Nematic, Smectic A

Data compiled from various sources for illustrative purposes.[3][4][15][16]

This comparison highlights the diverse range of transition temperatures achievable with different molecular scaffolds. The cyanobiphenyl derivative, 5CB, is notable for its room-temperature nematic phase, which has been instrumental in the development of liquid crystal displays (LCDs).[4][15] The phenyl benzoate ester exhibits a broader mesophase range than this compound, demonstrating how the central linkage group also influences the liquid crystalline properties.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis and characterization of these precursors are provided below.

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes a common and reliable method for the synthesis of p-alkoxybenzoic acids.[17][18][19]

Workflow for Williamson Ether Synthesis

cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Step 3: Work-up and Purification A 4-Hydroxybenzoic Acid + Strong Base (e.g., K2CO3) B Potassium 4-hydroxybenzoate + 1-Bromopropane A->B in DMF C Reaction Mixture B->C Heating D Acidification (HCl) C->D E Filtration D->E F Recrystallization E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

Materials:

  • 4-Hydroxybenzoic acid

  • 1-Bromopropane

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzoic acid in DMF.

  • Add anhydrous potassium carbonate to the solution and stir for 15-20 minutes at room temperature to facilitate the formation of the potassium salt.

  • Add 1-bromopropane to the reaction mixture.

  • Heat the mixture to 80-90 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2, which will precipitate the crude this compound.

  • Filter the precipitate, wash it thoroughly with cold water, and dry it.

  • Purify the crude product by recrystallization from a suitable solvent, such as an ethanol/water mixture, to obtain pure this compound.[20][21]

Characterization by Differential Scanning Calorimetry (DSC)

Workflow for DSC Analysis

A Sample Preparation (5-10 mg in Al pan) B Place in DSC Cell (with empty reference pan) A->B C Heating/Cooling Cycle (e.g., 10 °C/min) B->C D Data Acquisition (Heat flow vs. Temperature) C->D E Data Analysis (Peak integration for T and ΔH) D->E

Caption: Standard workflow for DSC analysis of liquid crystal precursors.

Procedure:

  • Accurately weigh 5-10 mg of the purified liquid crystal precursor into an aluminum DSC pan.

  • Seal the pan hermetically.

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above its isotropic clearing point.

  • Cool the sample at the same rate back to the starting temperature.

  • Analyze the resulting thermogram to determine the peak temperatures of the phase transitions and integrate the peak areas to calculate the transition enthalpies.[22]

Characterization by Polarized Optical Microscopy (POM)

Workflow for POM Analysis

A Sample Preparation (Thin film on glass slide) B Place on Hot Stage of POM A->B C Heating/Cooling Cycle B->C D Observation through Crossed Polarizers C->D E Image Capture of Characteristic Textures D->E

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of research and development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical scientific practice. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Propoxybenzoic acid, ensuring the safety of laboratory personnel and the protection of our environment. As Senior Application Scientists, we understand that a deep comprehension of the "why" behind these procedures is as crucial as the "how."

Understanding the Hazard Profile of this compound

Before any handling or disposal, it is imperative to be thoroughly familiar with the hazards associated with this compound. This crystalline solid, while a valuable building block in various synthetic pathways, presents several health risks.

According to safety data sheets (SDS), this compound is classified as:

  • A skin irritant. [1][2][3]

  • A serious eye irritant. [1][2][3]

  • Potentially causing respiratory irritation. [1][2][3][4]

These classifications necessitate careful handling in a well-ventilated area and the use of appropriate personal protective equipment (PPE).[2][5]

Table 1: Key Properties of this compound Relevant to Disposal

PropertyValueSource
CAS Number 5438-19-7[5][6][7][8]
Molecular Formula C₁₀H₁₂O₃[3][7][8]
Appearance White crystalline solid[2]
Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense

Adherence to proper PPE protocols is non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure:

  • Eye Protection: Wear chemical safety goggles that meet EN166 standards or equivalent.[1] In situations with a higher risk of splashing, a face shield should also be used.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or perforation before use.[5]

  • Skin and Body Protection: A lab coat is essential. For larger quantities or in case of a spill, consider additional protective clothing to prevent skin contact.[5]

  • Respiratory Protection: If working in an area with poor ventilation or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[9]

Immediate Actions: Spill and Exposure Procedures

Accidents can happen, and a swift, informed response is critical to mitigating harm.

In Case of a Spill:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.

  • Containment: For dry spills, carefully sweep up the material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[1][9] Use spark-proof tools if there is any risk of ignition.[5]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2][9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and drink plenty of water. Seek immediate medical attention.[1][2]

The Core of Disposal: A Step-by-Step Protocol

The guiding principle for the disposal of this compound is that it must be managed as chemical waste in accordance with local, regional, and national regulations.[10][11] Do not discharge it into drains or the environment.[4][5]

Step 1: Waste Segregation Proper segregation is fundamental to safe and compliant chemical waste disposal.

  • Place this compound waste in a dedicated, clearly labeled, and sealed container.[5]

  • Do not mix this compound with other chemical waste unless you have confirmed their compatibility. Incompatible materials can lead to dangerous reactions. A chemical incompatibility chart should be consulted.[12]

Step 2: Waste Labeling Accurate and detailed labeling is a regulatory requirement and crucial for the safety of waste handlers. The label on your this compound waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The associated hazards (e.g., "Irritant")

  • The date of accumulation

  • Your name and laboratory contact information

Step 3: Storage of Waste Store the sealed and labeled waste container in a designated, well-ventilated, and secure area away from incompatible materials.[5] The storage area should be cool and dry.[1]

Step 4: Arranging for Disposal Contact your institution's EHS department to schedule a pickup for your chemical waste. They are trained and equipped to handle the final disposal, which will likely involve one of the following methods:

  • Licensed Chemical Destruction Plant: The waste is transported to a specialized facility for destruction through methods like incineration.[5]

  • Controlled Incineration: This method uses high temperatures to break down the chemical into less hazardous components, often with flue gas scrubbing to capture any harmful byproducts.[5]

The decision on the final disposal method rests with the waste management professionals and is dictated by regulatory frameworks such as those from the Environmental Protection Agency (EPA) in the United States.[13][14]

Disposal Decision Workflow

To aid in the decision-making process for the disposal of this compound, the following workflow diagram illustrates the key steps and considerations.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_handling Waste Segregation & Containment cluster_storage_disposal Storage & Final Disposal A Identify this compound for Disposal B Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat A->B C Is this a pure substance or a mixture? B->C D Place in a dedicated, labeled container for 'this compound Waste' C->D Pure E Consult SDS and Chemical Incompatibility Chart before mixing with other waste C->E Mixture F Securely seal and label the container with: - 'Hazardous Waste' - Chemical Name - Hazards - Date & Contact Info D->F E->F G Store the sealed container in a designated, secure, and well-ventilated area F->G H Contact Institutional EHS for Waste Pickup G->H I EHS transports to an approved waste disposal facility H->I J Final Disposal Method: - Licensed Chemical Destruction - Controlled Incineration I->J

Caption: Decision workflow for the proper disposal of this compound.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.

References

  • SAFETY DATA SHEETS - ChemSafety. (Date not available). [Link]

  • This compound | C10H12O3 | CID 138500 - PubChem. (Date not available). [Link]

  • 4-hydroxybenzoic acid - OECD SIDS. (Date not available). [Link]

  • Chemical Waste Management Guide - Weizmann Institute of Science. (Date not available). [Link]

  • 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities - EPA. (2022-10-10). [Link]

  • Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025-05-30). [Link]

  • Benzoic acid - AERU - University of Hertfordshire. (2025-11-02). [Link]

  • Hazardous Waste | US EPA. (Date not available). [Link]

  • Waste, Chemical, and Cleanup Enforcement | US EPA. (2025-04-15). [Link]

  • This compound - NIST WebBook. (Date not available). [Link]

  • Hazardous Waste Listings | EPA. (Date not available). [Link]

  • This compound - NIST WebBook. (Date not available). [Link]

Sources

A Researcher's Guide to Safe Handling: Personal Protective Equipment for 4-Propoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective extends beyond providing high-quality chemical reagents; it is to ensure that the researchers and scientists using these products can do so with the utmost confidence and safety. 4-Propoxybenzoic acid is a valuable building block in various research and development applications, including liquid crystal synthesis.[1][2] However, like any chemical compound, understanding its hazard profile is the first step toward safe and effective handling. This guide provides a comprehensive, field-tested framework for selecting and using Personal Protective Equipment (PPE) when working with this compound, ensuring both personal safety and the integrity of your experimental work.

Foundational Safety: Understanding the Hazards

Before any bottle is opened, a thorough understanding of the compound's intrinsic hazards is critical. This knowledge forms the logical basis for every safety measure that follows. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling procedures.

According to multiple safety data sheets, the primary hazards are clear:

  • H315: Causes skin irritation. [3][4][5][6]

  • H319: Causes serious eye irritation. [3][4][5][6]

  • H335: May cause respiratory irritation. [3][4]

These classifications are not merely regulatory labels; they are directives. Skin and eye irritation mean that direct contact can cause inflammation, redness, or pain, while respiratory irritation indicates that inhaling the dust can affect the lungs and respiratory system.[4] Therefore, our entire PPE strategy is built upon creating effective barriers to prevent these three routes of exposure.

Hazard StatementGHS ClassificationConsequence of Exposure
H315 Skin Irritation (Category 2)Inflammation, itching, scaling, or redness upon contact.[4]
H319 Eye Irritation (Category 2A)Redness, pain, or potential for serious eye damage.[3][4]
H335 Specific Target Organ Toxicity - Single Exposure (Category 3)Irritation of the respiratory tract if dust is inhaled.[3][4]
Engineering Controls: Your First and Best Line of Defense

Personal protective equipment is essential, but it should always be considered the last line of defense. The most effective safety protocols begin with robust engineering and administrative controls designed to minimize exposure at the source.

  • Ventilation: Always handle this compound in a well-ventilated area.[4][7] For procedures that may generate dust, such as weighing or transferring the solid compound, a chemical fume hood or a local exhaust ventilation system is mandatory.[6] This captures airborne particles at the source, preventing them from entering the breathing zone of the operator.

  • Workstation Location: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[5] Familiarize yourself with their operation before you begin your work.

Personal Protective Equipment (PPE): A Task-Specific Approach

The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific task being performed. The following workflow provides a logical pathway for selecting the appropriate level of protection.

PPE_Workflow cluster_start Start: Task Assessment cluster_process Hazard Evaluation & PPE Selection cluster_ppe Required PPE Ensemble start Identify the task involving This compound weighing Weighing or Transferring Solid (Dust potential is high) start->weighing Solid Handling solution Preparing or Handling Solutions (Splash potential) start->solution Liquid Handling spill Cleaning a Spill (High exposure potential) start->spill Emergency ppe_weighing Safety Goggles Nitrile Gloves Lab Coat N95 Respirator weighing->ppe_weighing ppe_solution Safety Goggles or Face Shield Nitrile Gloves Lab Coat solution->ppe_solution ppe_spill Chemical Goggles & Face Shield Heavy-Duty Gloves Chemical-Resistant Apron/Suit Appropriate Respirator spill->ppe_spill

Caption: PPE selection workflow for this compound.

A. Eye and Face Protection Due to its classification as a serious eye irritant (H319), appropriate eye protection is non-negotiable.[5][6]

  • Standard Operations: For tasks like preparing solutions, chemical safety goggles that comply with European Standard EN166 or OSHA 29 CFR 1910.133 are required.[5][8][9]

  • High-Risk Operations: When there is a significant risk of splashing or when handling larger quantities, a face shield should be worn in addition to safety goggles.[6]

B. Skin and Body Protection To prevent skin irritation (H315), a multi-layered approach to skin protection is necessary.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for incidental contact.[10] Always inspect gloves for tears or punctures before use and wash your hands thoroughly after removing them.[4][7] For prolonged contact or spill cleanup, consider more robust gloves.

  • Body Protection: A standard laboratory coat should be worn at all times to protect the skin on your arms and body.[5] For large-scale operations, a chemical-resistant apron provides an additional layer of security.

C. Respiratory Protection Inhalation of this compound dust can cause respiratory tract irritation (H335).[3][4]

  • If Dust is Generated: When weighing the solid compound or performing any action that could create dust, a NIOSH-approved respirator is necessary. A type N95 (US) or equivalent particulate respirator is recommended.[1][10]

  • Under Normal Use: If the material is handled exclusively within a functioning chemical fume hood or in solution form where no aerosols are generated, respiratory protection may not be required.[8][9]

Operational Plan: Decontamination and Disposal

Safe handling extends to the proper management of waste and contaminated equipment. An effective disposal plan prevents unintended exposure and environmental contamination.

Step-by-Step Disposal Protocol:

  • Segregate Waste: All solid waste contaminated with this compound (e.g., weigh paper, used gloves, pipette tips) must be collected in a designated, clearly labeled, and sealed hazardous waste container.[10]

  • Liquid Waste: Collect any solutions containing this compound in a separate, sealed, and properly labeled container for liquid hazardous waste. Do not pour this material down the drain.[5][7]

  • Decontaminate: Reusable equipment, such as glassware, should be thoroughly rinsed with an appropriate solvent (check solubility) in a fume hood, with the rinsate collected as hazardous waste. The equipment can then be washed with soap and water.

  • Spill Cleanup: In the event of a spill, prevent further spread by containing the material with an inert absorbent (e.g., vermiculite, sand).[4] Sweep up the material carefully to avoid generating dust and place it in a sealed container for disposal.[5] The area should then be decontaminated.

  • Consult Regulations: Always adhere to your institution's specific waste disposal guidelines and consult with your Environmental Health and Safety (EHS) department for complete and accurate classification of waste.[5]

Emergency Response: First Aid for Exposure

In the event of an accidental exposure, immediate and correct first aid is crucial.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to hold the eyelids open.[5][6] Seek immediate medical attention.[5]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area immediately with plenty of soap and water.[4][6] If skin irritation persists, seek medical advice.[5][6]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[4][5]

  • Ingestion: Rinse the mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[5]

By integrating this expert-driven guidance into your laboratory's standard operating procedures, you build a self-validating system of safety. This approach not only protects you and your colleagues but also fosters a culture of scientific integrity and responsibility, ensuring that your valuable research can proceed with confidence.

References

  • This compound | C10H12O3 | CID 138500 - PubChem. National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment (PPE) - CHEMM. U.S. Department of Health & Human Services. [Link]

  • 4 - SAFETY DATA SHEET. Acros Organics. [Link]

  • Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. BESA. [Link]

  • Discover the Various Types of PPE for Optimal Chemical Safety. Certified Safety. [Link]

  • Safety Data Sheet: 4-Hydroxybenzoic acid - Carl ROTH. Carl ROTH. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.